molecular formula C6H12N2O B1207076 (s)-3-Aminoazepan-2-one CAS No. 21568-87-6

(s)-3-Aminoazepan-2-one

Cat. No.: B1207076
CAS No.: 21568-87-6
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-YFKPBYRVSA-N
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Description

L-2-aminohexano-6-lactam is a 2-aminohexano-6-lactam derived from L-lysine. It is a L-lysine derivative and a 2-aminohexano-6-lactam. It is a conjugate base of a L-2-ammoniohexano-6-lactam. It is an enantiomer of a D-2-aminohexano-6-lactam.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331504
Record name (s)-3-aminoazepan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21568-87-6
Record name (s)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(-)-α-Amino-ε-caprolactam
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Chiral Lactam Scaffold for Drug Discovery and Peptidomimetics

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a seven-membered chiral lactam derived from L-lysine. As a conformationally constrained lysine analogue, it serves as a critical building block in the synthesis of bioactive natural products (e.g., Bengamides) and peptidomimetics. Its unique structure offers a rigid azepane core with a reactive primary amine handle, enabling the precise positioning of pharmacophores in drug design. This guide details its physicochemical properties, industrial and laboratory synthesis, reactivity profile, and pharmaceutical applications.[1]

Chemical Identity & Structural Analysis[2]

AttributeDetail
IUPAC Name (3S)-3-aminoazepan-2-one
Common Synonyms L-α-amino-ε-caprolactam; L-Lysine lactam
CAS Number 21568-87-6 (Free base); 26081-07-2 (HCl salt)
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol (Free base); 164.63 g/mol (HCl salt)
Chirality S-configuration (derived from L-Lysine)
SMILES N[C@@H]1CCCCNC1=O

Structural Insight: The molecule features a seven-membered lactam (caprolactam) ring. The amino group at the C3 position (alpha to the carbonyl) retains the S-stereochemistry of the parent L-lysine. The ring adopts a twist-chair conformation, providing a rigid scaffold that restricts the conformational freedom of the amino acid side chain, a property highly valued in peptidomimetic design to stabilize secondary structures like


-turns.

Physicochemical Profile

The following data represents the hydrochloride salt, which is the most common commercial form due to enhanced stability.

PropertyValueCondition/Note
Appearance White to off-white crystalline solidHygroscopic
Melting Point >270 °C (dec.)HCl salt; Free base melts ~97-101 °C
Solubility High: Water, Methanol, DMSOLow: Acetone, Ether, HexanePolar protic solvents preferred
Optical Rotation

c = 1.0 in H₂O
pKa ~16.0 (Lactam NH), ~8.0 (Amine)Predicted values

Synthetic Routes & Manufacturing[1][6]

The synthesis of (S)-3-aminoazepan-2-one exploits the intramolecular condensation of L-lysine. The challenge lies in favoring the epsilon-amino cyclization over oligomerization while preserving the alpha-chiral center.

Laboratory Scale Synthesis (High Purity)

Method: Cyclization of L-Lysine Methyl Ester This method avoids high-pressure industrial conditions and salt contamination.

Protocol:

  • Esterification: React L-Lysine dihydrochloride with thionyl chloride in methanol to generate L-Lysine methyl ester dihydrochloride.

  • Neutralization: Treat the ester salt with 2.0 equivalents of NaOH in methanol at 0°C to generate the free amino ester.

  • Cyclization: Reflux the free amino ester in dry methanol for 32 hours. The intramolecular nucleophilic attack of the

    
    -amine on the ester carbonyl closes the ring.
    
  • Purification: The solvent is evaporated, and the crude product is recrystallized from ethanol.[2] For the HCl salt, concentrated HCl is added to the ethanol solution before crystallization.[2]

Industrial Scale Synthesis

Method: Thermal Cyclization in Alcohol L-Lysine hydrochloride is heated in a high-boiling alcohol (e.g., 1-pentanol) at 137-200°C. This promotes direct dehydration and ring closure.

  • Yield: 47–96% depending on water removal efficiency.

  • Note: Requires careful control to prevent racemization at high temperatures.

Synthesis Workflow Diagram

Synthesis Lysine L-Lysine HCl (Linear Precursor) Ester L-Lysine Methyl Ester (Activated Intermediate) Lysine->Ester SOCl2, MeOH Cyclization Thermal Cyclization (Reflux in MeOH/Pentanol) Ester->Cyclization NaOH (Neutralization) Product (S)-3-Aminoazepan-2-one (Chiral Lactam Scaffold) Cyclization->Product -CH3OH (Intramolecular Amidation)

Figure 1: Synthetic pathway from L-Lysine to (S)-3-Aminoazepan-2-one via the methyl ester intermediate.[3][4]

Chemical Reactivity & Functionalization

The scaffold presents two distinct nitrogen centers with orthogonal reactivity: the exocyclic primary amine (C3) and the endocyclic amide nitrogen (N1) .

Primary Amine (C3) Functionalization

The C3-amine is the primary handle for derivatization.

  • Acylation/Alkylation: Reacts readily with acid chlorides, anhydrides, or alkyl halides to attach pharmacophores.

  • Schiff Base Formation: Condenses with aldehydes; used in the synthesis of diverse heterocycles.

  • Protection: Can be protected with Boc, Fmoc, or Cbz groups for peptide synthesis.[5]

Lactam Ring (N1) Reactivity
  • Ring Opening Polymerization (ROP): In the presence of anionic initiators, the lactam ring opens to form functionalized Nylon-6 derivatives (poly-L-lysine analogues).

  • Hydrolysis: Under strong acidic or basic conditions, the ring opens to revert to L-lysine.

Reactivity Diagram

Reactivity Core (S)-3-Aminoazepan-2-one Acylation N-Acylation (C3-NH2) Forms Amides/Peptidomimetics Core->Acylation R-COCl / EDC Coupling ROP Ring-Opening Polymerization Forms Functionalized Nylon-6 Core->ROP Anionic Initiator Hydrolysis Acid/Base Hydrolysis Reverts to L-Lysine Core->Hydrolysis H3O+ / Heat Schiff Condensation w/ Aldehydes Forms Imines/Heterocycles Core->Schiff R-CHO

Figure 2: Orthogonal reactivity profile of the (S)-3-Aminoazepan-2-one scaffold.

Pharmaceutical Applications

Bengamide Natural Product Synthesis

(S)-3-Aminoazepan-2-one is the crucial "caprolactam" fragment found in Bengamides , a class of marine natural products with potent antitumor and anthelmintic activity.

  • Mechanism: Bengamides inhibit methionine aminopeptidases (MetAP), enzymes vital for angiogenesis.

  • Synthesis: The lactam amine couples with a polyketide side chain (e.g., derived from glucoheptonic lactone) to form the full natural product.

Peptidomimetics & Protease Inhibitors
  • Conformational Constraint: The 7-membered ring mimics the turn conformation of peptides, making it an excellent scaffold for designing gamma-secretase inhibitors (Alzheimer's research) and CGRP antagonists (Migraine treatment).

  • Bioavailability: The rigid lactam structure often improves metabolic stability compared to linear peptides.

Safety & Handling

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store under inert atmosphere (nitrogen/argon) at 2-8°C, as the free base can absorb CO₂ and moisture.

References

  • PubChem. (2025). 3-Aminoazepan-2-one hydrochloride. National Library of Medicine. [Link]

  • Kinder, F. R., et al. (2001). Total syntheses of bengamides B and E. Journal of Organic Chemistry, 66(6), 2118-2122.[6] [Link]

  • Boeckman, R. K., et al. (2002).[7] A practical enantioselective total synthesis of the bengamides B, E, and Z. Organic Letters, 4(12), 2109-2112.[7] [Link]

  • Siegert, P., et al. (2022).[8] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]

Sources

(S)-3-Aminoazepan-2-one: Spectroscopic Data & Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and physicochemical properties of (S)-3-Aminoazepan-2-one , a critical chiral intermediate in the synthesis of peptidomimetics and antibacterial agents.[1][2][3]

Synonyms: L-


-Amino-

-caprolactam; L-Lysine lactam; (S)-3-Aminohexahydro-2H-azepin-2-one.[1][2][3] CAS Registry Number: 21568-87-6 (Free Base); 26081-07-2 (Hydrochloride Salt).[1][2][3] Molecular Formula:

Molecular Weight: 128.17 g/mol [1]
Physicochemical Properties

The identification of (S)-3-Aminoazepan-2-one relies heavily on distinguishing the enantiomer from the racemate and the free base from the hydrochloride salt.[1][2][3] The following data consolidates literature values for high-purity samples.

PropertyValue (Free Base)Value (HCl Salt)Conditions / Notes
Melting Point 71 – 72 °C> 270 °C (dec.)[1][2][4]Free base is a low-melting solid; salt is high-melting.[1][2][3]
Optical Rotation

-34.0° -27.0°

in 1M HCl (Free Base);

in 1M HCl (Salt).[1]
Solubility Methanol, DMSO, WaterWater, MethanolFree base is soluble in polar organic solvents.[2][3]
Appearance White to pale yellow solidWhite crystalline powderHygroscopic (salt form).

Critical Quality Control Note: The optical rotation is the primary rapid-test for chiral purity.[1][2][3] A rotation significantly lower than -34° (for free base) or -27° (for salt) suggests racemization or contamination with unreacted L-lysine.[1][2][3]

Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 7-membered azepane ring exhibits conformational flexibility, often resulting in broadened multiplets for the methylene protons at room temperature.[2][3]


H NMR Data (400 MHz, DMSO-

)
Assignments based on structure and literature precedents for 3-substituted

-caprolactams.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (Amide) 7.60 – 7.90Broad singlet1HExchangeable with

; deshielded by carbonyl.[1][2][3]
H-3 3.25 – 3.45dd or m1H

-proton; deshielded by both amine and carbonyl.[1][2][3]
H-7 3.00 – 3.20Multiplet2H

-protons adjacent to ring nitrogen.[1][2][3]
H-6 1.65 – 1.85Multiplet2H

-protons; partially shielded.[1][2][3]
H-4, H-5 1.15 – 1.55Multiplet4HRemaining ring methylenes; overlapping signals.[1][2][3]

(Amine)
1.5 – 2.5Broad2HChemical shift varies heavily with concentration/solvent.[2]

C NMR Data (100 MHz, DMSO-

)
Predicted shifts consistent with experimental lactam data.
CarbonShift (

, ppm)
TypeAssignment
C-2 175.0 – 178.0

Carbonyl (Amide).[1][2][3]
C-3 52.0 – 55.0


-carbon bearing the amine.
C-7 40.5 – 42.0


-carbon adjacent to amide nitrogen.[1][2][3]
C-4,5,6 28.0 – 32.0

Ring methylenes (clustered).[1][2][3]
2.2. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the lactam functionality.[2]

  • 3200 – 3400 cm

    
    :  N-H stretching (broad).[1][2] Overlap of primary amine (
    
    
    
    ) and secondary amide (
    
    
    ).
  • 1650 – 1660 cm

    
    :  Amide I band (C=O stretch).[1][2] Characteristic of 7-membered lactams (caprolactams).
    
  • 1530 – 1550 cm

    
    :  Amide II band (N-H bending).[1][2]
    
  • 1100 – 1300 cm

    
    :  C-N stretching vibrations.[1][2][3]
    
2.3. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern (EI):

    • m/z 128: Molecular ion (

      
      ).
      
    • m/z 111: Loss of

      
       (characteristic of primary amines).
      
    • m/z 100: Loss of CO (ring contraction).[2]

    • m/z 84: Loss of

      
       fragment.
      
Synthesis & Biosynthetic Context

(S)-3-Aminoazepan-2-one is derived from L-Lysine.[1][2][3] In biological systems, this cyclization can be catalyzed by specific cyclodeaminases, or it can occur chemically during the heating of lysine salts.[2][3]

Mechanism of Formation: The reaction involves the intramolecular nucleophilic attack of the


-amino group onto the activated carboxylic acid (often requiring protection/activation in chemical synthesis, or ATP in biosynthesis).[1][2][3]

Synthesis Lysine L-Lysine (Linear Precursor) Activation Activation (Acid/Heat/Enzyme) Lysine->Activation - H2O Cyclization Cyclization (Intramolecular) Activation->Cyclization Lactam (S)-3-Aminoazepan-2-one (Target Lactam) Cyclization->Lactam Ring Closure

Figure 1: Simplified pathway for the conversion of L-Lysine to L-Lysine Lactam.[1][2][3]

Experimental Protocols
Protocol A: Determination of Optical Purity (Polarimetry)

Use this protocol to validate the enantiomeric excess (ee) of the (S)-isomer.[1]

  • Preparation: Weigh exactly 400 mg of the (S)-3-Aminoazepan-2-one (free base) sample.[1][2][3]

  • Solvent: Dissolve in 10.0 mL of 1 M Hydrochloric Acid (HCl) . Ensure complete dissolution; sonicate if necessary.[2][3]

  • Measurement: Transfer to a 1 dm polarimeter tube. Equilibrate at 25°C.

  • Reading: Measure optical rotation at the Sodium D-line (589 nm).

  • Calculation:

    
    .[1]
    
    • Expected value: -34.0° (indicates >99% ee).[1][2][3][4]

    • Note: If using the HCl salt (CAS 26081-07-2), weigh 300 mg into 10 mL 1M HCl.[1][2][3] Expected value is -27.0°.[1][2][3]

Protocol B: 1H NMR Sample Preparation

Due to the exchangeable protons, solvent choice is critical.[2][3]

  • Solvent: Use DMSO-

    
      (Dimethyl sulfoxide-d6) for the best resolution of amide/amine protons.[1][2][3] 
    
    
    
    may lead to solubility issues or broad peaks due to H-bonding.[1][2][3]
    
    
    will exchange all N-H protons, simplifying the spectrum to aliphatic signals only (useful for confirming carbon backbone integration).[2][3]
  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.

References
  • Dictionary of Organic Compounds . 3-Aminohexahydro-2H-azepin-2-one. Chapman & Hall.[2][3]

  • Sigma-Aldrich .[1][2][3][5] L-(−)-α-Amino-ε-caprolactam hydrochloride Product Specification. [1]

  • Studer, A. et al. (1995).[4] Synthesis and Characterization of Caprolactam Derivatives. Liebigs Annalen, 1995(2), 217.[2][3] (Primary source for NMR/MS data of enantiomers).

  • U.S. Patent 5,153,358 . (1992).[4] Process for the preparation of optically active 3-amino-hexahydro-2-azepinone.

  • ChemicalBook . (S)-3-Amino-hexahydro-2-azepinone Properties.

Sources

13C NMR analysis of (s)-3-Aminoazepan-2-one

Structural Elucidation and Purity Profiling of (S)-3-Aminoazepan-2-one via C NMR

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


This guide provides a rigorous framework for the structural validation of (S)-3-Aminoazepan-2-one using Carbon-13 Nuclear Magnetic Resonance (


Part 1: Structural Context & Theoretical Shifts

The molecule consists of a hexahydro-2H-azepin-2-one core. The critical feature is the primary amine at the C3 position with (S)-stereochemistry.

Molecular Numbering & Environment

To ensure accurate assignment, we utilize the IUPAC numbering system for the azepane ring:

  • N1: Amide nitrogen.

  • C2: Carbonyl carbon (Quaternary-like behavior in 1D, though technically tertiary).

  • C3:

    
    -carbon (Chiral center, attached to primary amine).
    
  • C4-C6: Internal methylene carbons.

  • C7:

    
    -carbon (Attached to N1).
    
Visualization of the Core Structure

The following diagram illustrates the connectivity and the specific carbon environments targeted in this analysis.

Gcluster_0Key Diagnostic RegionsC2C2: Carbonyl(~176 ppm)C3C3: Alpha-Carbon(Chiral Center)(~52-54 ppm)C2->C3J-couplingRingC4, C5, C6(Aliphatic Bridge)(~28-32 ppm)C3->RingAliphaticChainC7C7: Epsilon-Carbon(N-adjacent)(~41 ppm)N1N1C7->N1Ring ClosureRing->C7N1->C2Amide Bond

Figure 1: Connectivity map of (S)-3-Aminoazepan-2-one highlighting diagnostic chemical shift environments.

Part 2: Experimental Protocol

High-quality


Sample Preparation
  • Solvent Selection: DMSO-

    
     is the preferred solvent.
    
    • Reasoning: It solubilizes both the free base and the hydrochloride salt forms effectively. It also prevents chemical exchange broadening often seen in

      
       for amine protons (though protons are not observed here, the H-bonding stabilizes the conformation).
      
  • Concentration: Prepare a solution of

    
     50 mg/mL.
    
    • Reasoning:

      
      C has only 1.1% natural abundance. High concentration reduces the number of scans (NS) required for adequate signal-to-noise (S/N).
      
Instrument Parameters (Quantitative Focus)

Standard "quick"

Inverse Gated Decoupling
ParameterSettingRationale
Pulse Sequence zgig (Bruker) / Inverse GatedDecoupling on during acquisition only. Eliminates Nuclear Overhauser Effect (NOE) for accurate integration.[1]
Relaxation Delay (

)
10 - 20 secondsThe C2 carbonyl has a long

.

must be

for full relaxation (99% recovery).
Pulse Angle

Maximizes signal per scan, provided

is sufficient.
Spectral Width 220 ppmCovers carbonyl region (~176 ppm) and potential solvent impurities.
Scans (NS)

1024
Required for S/N > 100:1 on minor impurity peaks.
Temperature 298 KStandardizes chemical shifts and prevents conformational broadening.
Experimental Workflow Diagram

Workflowcluster_acqAcquisition StrategyStartStart: Solid Sample(HCl Salt or Free Base)PrepDissolve 50mg in 0.6mL DMSO-d6(Filter if cloudy)Start->PrepLockLock & Shim(Target Linewidth < 0.5 Hz)Prep->LockParamSet D1 = 15s(Quantitation)Lock->ParamPulsePulse: Inverse Gated(No NOE)Param->PulseProcessFourier Transform& Phase CorrectionPulse->ProcessBaselineBaseline Correction(Bernstein Polynomial)Process->BaselineRefReference Solvent Peak(DMSO: 39.5 ppm)Baseline->Ref

Figure 2: Step-by-step workflow for acquiring quantitative carbon data.

Part 3: Spectral Assignment & Interpretation[2]

The spectrum of (S)-3-Aminoazepan-2-one in DMSO-

Chemical Shift Table[2]
Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C2 175.8 - 176.5 Quaternary (No signal)Carbonyl. The most downfield peak. Distinct from carboxylic acid precursors (~172 ppm).
C3 53.5 - 54.2 CH (Up)

-Carbon.
Deshielded by the adjacent primary amine (

) and carbonyl.
C7 40.8 - 41.5

(Down)

-Carbon.
Deshielded by the adjacent amide nitrogen (N1).
C4, C5, C6 28.0 - 32.0

(Down)
Ring Methylenes. C4 and C6 are typically distinct, while C5 is the most shielded (~28 ppm).
Mechanistic Causality of Shifts
  • Lactam Resonance (C2): The amide resonance structure (

    
    ) reduces the double-bond character of the carbonyl slightly compared to ketones, but it remains the most deshielded nucleus.
    
  • Inductive Effect (C3 vs C7): C3 is attached to an

    
     nitrogen (amine), while C7 is attached to an 
    
    
    -like nitrogen (amide). However, C3 is also alpha to the carbonyl, leading to a cumulative deshielding effect that places it downfield of C7.
  • Ring Strain: The 7-membered ring is flexible. In solution, it adopts a twist-chair conformation. This averages the signals for C4-C6, but they remain distinct due to the chiral center at C3 breaking the plane of symmetry.

Part 4: Impurity Profiling & Stereochemistry

Common Impurities

The synthesis of (S)-3-Aminoazepan-2-one often involves the cyclization of L-lysine. Therefore, unreacted lysine is the primary impurity.

  • L-Lysine (Open Chain):

    • Carbonyl: ~172-174 ppm (Carboxylic acid shift is typically upfield of the lactam).

    • 
      -Carbon:  Shifts significantly depending on pH, but generally distinct from the rigid ring C3.
      
  • Oligomers:

    • Polymerization of the lactam leads to nylon-like oligomers. Look for broadening of methylene peaks in the 20-35 ppm region and multiple carbonyl peaks.

Stereochemical Limitations

Crucial Note: Standard


cannot

Protocol for Enantiomeric Excess (ee) Determination: To verify the (S)-configuration using NMR, you must create a diastereomeric environment:

  • Derivatization: React the amine with a chiral auxiliary like (R)-Mosher's acid chloride.

  • Analysis: The resulting diastereomers will show distinct

    
    C (and 
    
    
    F/
    
    
    H) shifts.
  • Chiral Solvating Agents (CSA): Alternatively, add (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) directly to the NMR tube. This forms a transient diastereomeric salt complex, splitting the signals of the enantiomers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12228560, L-alpha-Amino-epsilon-caprolactam hydrochloride. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for general lactam vs. amino acid chemical shift rules).

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometry fragmentation behavior of (s)-3-Aminoazepan-2-one, a lysine-derived cyclic amide of interest in drug development and chemical synthesis. In the absence of published spectral data for this specific compound, this document synthesizes foundational principles of mass spectrometry, including established fragmentation patterns of analogous structures such as lactams and primary amines, to construct a robust, predictive model of its fragmentation pathways. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Introduction and Foundational Principles

(s)-3-Aminoazepan-2-one is a chiral cyclic lactam, structurally derived from the amino acid lysine. Its analysis is critical for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1]

This guide focuses on predicting the fragmentation of (s)-3-Aminoazepan-2-one under Electrospray Ionization (ESI), a soft ionization technique that generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for studying small, polar molecules.[2][3][4] Subsequent fragmentation is induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), where the protonated precursor ion collides with an inert gas, leading to bond breakage and the formation of diagnostic product ions.[5][6][7]

The fragmentation pathways are governed by the molecule's structure: a seven-membered lactam ring, a primary amine, and a secondary amide. The protonation site, likely the more basic primary amino group, will direct the subsequent fragmentation cascade.

Molecular Profile: (s)-3-Aminoazepan-2-one

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O[8]
Monoisotopic Mass128.0950 g/mol [8]
Predicted [M+H]⁺ Ion129.1028 m/zCalculated

Predicted Fragmentation Pathways under ESI-MS/MS

Upon introduction to the mass spectrometer via ESI in positive ion mode, (s)-3-Aminoazepan-2-one is expected to readily form the protonated molecule, [M+H]⁺, at m/z 129.1. The primary amino group is the most probable site of protonation due to its higher basicity compared to the amide nitrogen. This initial protonation is the key event that dictates the subsequent fragmentation cascades upon CID.

The collision-induced dissociation of the precursor ion at m/z 129.1 is predicted to proceed through several charge-directed pathways.[9]

Key Predicted Fragmentation Reactions:
  • Loss of Ammonia (NH₃): The most anticipated and often dominant fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This process is initiated by the protonated amino group, leading to the formation of a stable carbocation.

    • [M+H]⁺ → [M+H - NH₃]⁺ + NH₃

    • m/z 129.1 → m/z 112.1

    • Causality: The protonated amine is an excellent leaving group. The resulting fragment at m/z 112.1 is a resonance-stabilized acylium ion or a cyclic carbocation, making this a highly favorable pathway.

  • Ring-Opening and Subsequent Cleavages: The strain and functionality of the seven-membered ring create opportunities for ring-opening mechanisms.

    • α-Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the primary amine is a characteristic fragmentation for amines.[10][11][12] This would lead to the opening of the azepanone ring.

    • Amide Bond Cleavage: While amide bonds are stable, they can be intentionally fragmented in MS/MS experiments.[13] Cleavage of the lactam's amide bond (N-CO) can occur, often resulting in the formation of an acylium ion.[14]

    • [M+H]⁺ → [C₅H₈NO]⁺ + CH₄N

    • m/z 129.1 → m/z 98.1 (Resulting from ring opening and loss of a methanimine radical, a less common odd-electron fragmentation). A more likely even-electron pathway would involve rearrangements.

  • Sequential Loss of Small Molecules: Following initial fragmentation, further losses are expected.

    • Loss of CO: The fragment at m/z 112.1 could subsequently lose carbon monoxide.

      • m/z 112.1 → m/z 84.1 + CO

    • Loss of H₂O: If rearrangements occur, the loss of water is also a possibility.

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of (s)-3-Aminoazepan-2-one.

G cluster_precursor Precursor Ion Generation (ESI) cluster_fragmentation Fragmentation via CID M Molecule (s)-3-Aminoazepan-2-one M = 128.0950 Da MH [M+H]⁺ Precursor Ion m/z 129.1 M->MH +H⁺ F112 Fragment Ion [M+H - NH₃]⁺ m/z 112.1 MH->F112 - NH₃ (17.03 Da) F98 Fragment Ion [C₅H₈NO]⁺ m/z 98.1 MH->F98 - CH₃N (Ring Opening) F84 Fragment Ion [C₅H₈N]⁺ m/z 84.1 F112->F84 - CO (28.00 Da)

Caption: Predicted ESI-MS/MS fragmentation of (s)-3-Aminoazepan-2-one.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a self-validating protocol for acquiring high-quality tandem mass spectra of (s)-3-Aminoazepan-2-one.

Materials and Reagents
  • (s)-3-Aminoazepan-2-one sample (or its hydrochloride salt).[15][16]

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Calibrant solution appropriate for the mass spectrometer.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of (s)-3-Aminoazepan-2-one in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water with 0.1% formic acid.

    • Causality: The acidic mobile phase ensures efficient protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[17]

Instrumentation and Data Acquisition

This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

  • Infusion Analysis (for method development):

    • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 129.1.

  • MS1 Scan:

    • Acquire a full scan MS1 spectrum to confirm the presence and isolation width for the precursor ion (m/z 129.1).

    • Scan Range: m/z 50-200.

  • MS/MS (Product Ion Scan):

    • Select m/z 129.1 as the precursor ion.

    • Apply collision energy. Start with a collision energy of 15 eV and acquire spectra in a ramp from 10 to 40 eV to observe the full range of fragment ions.

    • Collision Gas: Argon or Nitrogen.[7]

    • Scan Range: m/z 30-130.

    • Self-Validation: The presence of a clean, intense precursor ion in the MS1 scan validates the sample integrity and source conditions. The appearance of predictable fragment ions (e.g., m/z 112.1) in the MS/MS scan validates the collision energy settings and fragmentation process.

The following diagram outlines the experimental workflow.

G cluster_prep Sample & System Prep cluster_acq Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate MS Prepare Prepare 1 µg/mL Sample in 50:50 MeOH:H₂O + 0.1% Formic Acid Calibrate->Prepare Infuse Infuse Sample (5-10 µL/min) Prepare->Infuse MS1 Acquire MS1 Scan (Confirm m/z 129.1) Infuse->MS1 MS2 Select m/z 129.1 Acquire MS/MS Scan (Ramp Collision Energy) MS1->MS2 Analyze Analyze Spectrum (Identify Fragments) MS2->Analyze Compare Compare to Predicted Fragmentation Analyze->Compare

Caption: Experimental workflow for MS/MS analysis.

Data Interpretation and Conclusion

The resulting product ion spectrum should be interpreted by matching the observed m/z values to the predicted fragments.

Predicted Product Ion Summary

Precursor Ion (m/z)Predicted Fragment (m/z)Proposed Neutral LossProposed Fragment Structure
129.1112.1NH₃[C₆H₈NO]⁺
129.198.1CH₃N[C₅H₈NO]⁺
112.184.1CO[C₅H₈N]⁺

Trustworthiness through Validation: The empirical data serves as a validation of this predictive guide. A strong correlation between the observed high-abundance ions and the predicted fragments (especially the loss of NH₃ to yield m/z 112.1) would confirm the proposed fragmentation mechanism. Discrepancies may point to alternative protonation sites or complex rearrangement reactions not covered in this primary analysis, warranting further investigation with high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 7, 2026, from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved February 7, 2026, from [Link]

  • Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Retrieved February 7, 2026, from [Link]

  • Cornish, T. J., & Cotter, R. J. (1993). Collision‐induced dissociation in a tandem time‐of‐flight mass spectrometer with two single‐stage reflectrons. Organic Mass Spectrometry, 28(10), 1129–1134. Available from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved February 7, 2026, from [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved February 7, 2026, from [Link]

  • da Silva, G. C. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19639-19648. Available from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Li, Y. et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339638. Available from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. Retrieved February 7, 2026, from [Link]

  • Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9791-9825. Available from [Link]

  • Holčapek, M. et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-106. Available from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022). Mass fragmentation pattern of amides. Retrieved February 7, 2026, from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved February 7, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry 1. Retrieved February 7, 2026, from [Link]

  • Konermann, L. et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available from [Link]

  • PubChem. (n.d.). 3-(Prop-1-en-2-ylamino)azepan-2-one. Retrieved February 7, 2026, from [Link]

  • Kertész, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020). New AP Chemistry Material: Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved February 7, 2026, from [Link]

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Infrared Spectroscopy of (S)-3-Aminoazepan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a critical chiral intermediate in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists and other pharmacological agents.[1] Its seven-membered lactam ring structure, combined with an exocyclic primary amine, presents a unique vibrational signature.

This guide provides a definitive technical analysis of the infrared (IR) spectrum of (S)-3-Aminoazepan-2-one.[1] It distinguishes between the free base and hydrochloride salt forms—a frequent source of analytical confusion—and outlines a Process Analytical Technology (PAT) workflow for monitoring its synthesis from L-Lysine.

Part 1: Structural Context & Theoretical Basis[2]

The Molecular Scaffold

The molecule consists of a hexahydro-2H-azepin-2-one ring (caprolactam) with an amino group at the C3 position.[1]

  • Chirality: The (S)-configuration is derived from the L-Lysine precursor. While standard FTIR is achiral, the purity of the structure is confirmed by specific band shapes that differ from racemic mixtures in the solid state due to crystal packing forces.

  • Ring Strain: The 7-membered ring is more flexible than 5- or 6-membered lactams, leading to a lower frequency Amide I band compared to

    
    -lactams.[1]
    
The Critical Distinction: Salt vs. Free Base

In drug development, this compound is often handled as the Hydrochloride (HCl) salt to improve stability. The IR spectra of the salt and free base differ fundamentally in the high-frequency region.

  • Free Base: Contains a primary amine (

    
    ) and a secondary amide (
    
    
    
    ).[1]
  • HCl Salt: The primary amine is protonated to ammonium (

    
    ), drastically altering the N-H stretching region and introducing bending modes that can obscure the Amide bands.
    

Part 2: Spectral Assignment & Interpretation[1][3][4][5]

The following assignments are based on the Free Base form unless noted.

High-Frequency Region (4000 – 2500 cm⁻¹)

This region is dominated by N-H stretching.[1] Because the molecule is hygroscopic, adsorbed water (broad band ~3400 cm⁻¹) often complicates analysis.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Primary Amine (Exocyclic)3380 – 3320

Distinct doublet in dry samples (Free Base only).[1]
3300 – 3250

Lactam Amide (Ring)3200 – 3080

Broad, often H-bonded. Lower frequency than open-chain amides.[1]
C-H Stretch 2980 – 2850

Aliphatic ring methylene groups (

).
Ammonium Salt (HCl form)3200 – 2500

Very broad, complex "fermi resonance" bands; obscures discrete NH bands.
The Double Bond Region (1800 – 1500 cm⁻¹)

This is the "Fingerprint of Functionality" for lactams.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Amide I (Lactam)1665 – 1645

Primary Marker. Strong intensity.[1] 7-membered rings absorb lower than 5-membered (~1700).[1]
Amide II 1550 – 1530

Mixed mode. Sensitive to H-bonding and solid-state packing.[1]
Amine Scissoring 1620 – 1590

Medium intensity. Often appears as a shoulder on the Amide I band.
Ammonium Bend (HCl form)~1600 & ~1500

Strong bands appearing in the salt form; can overlap with Amide I/II.
Fingerprint Region (1500 – 600 cm⁻¹)

Specific to the 7-membered ring skeleton.

  • 1460 – 1440 cm⁻¹:

    
     scissoring (ring methylenes).
    
  • 1260 – 1200 cm⁻¹: Amide III (mixed C-N stretch and N-H bend).

  • ~700 cm⁻¹: N-H wagging (broad).

Part 3: Application in Process Analytical Technology (PAT)

A primary application of IR for this molecule is monitoring the cyclization of L-Lysine. This reaction involves the conversion of a zwitterionic amino acid into a neutral lactam.

Reaction Logic
  • Reactant (L-Lysine): Exists as a zwitterion.[1] Dominant feature is the Carboxylate (

    
    )  antisymmetric stretch at 1580–1610 cm⁻¹ .
    
  • Product (Lactam): Formation of the amide bond. Dominant feature is the Lactam Carbonyl (

    
    )  at 1650–1660 cm⁻¹ .
    
Monitoring Workflow

The following DOT diagram illustrates the decision logic for reaction monitoring.

ReactionMonitoring Start Sample Aliquot Spectrum Acquire FTIR Spectrum Start->Spectrum Check1580 Peak at 1580-1600 cm⁻¹? (Carboxylate) Spectrum->Check1580 Check1650 Peak at 1650-1660 cm⁻¹? (Lactam C=O) Check1580->Check1650 Yes (Strong) Check1580->Check1650 Decreasing Check1580->Check1650 Absent Lysine L-Lysine Present (Incomplete) Check1650->Lysine No Intermed Mixed Phase (Proceeding) Check1650->Intermed Yes (Growing) Product Lactam Formed (Complete) Check1650->Product Yes (Dominant) + No 1580

Figure 1: Logic flow for monitoring the cyclization of L-Lysine to (S)-3-Aminoazepan-2-one.

Part 4: Experimental Protocol

Sample Preparation (Critical Step)

(S)-3-Aminoazepan-2-one is hygroscopic .[1] Moisture absorption causes the appearance of a broad O-H band (3400 cm⁻¹) that obscures the amine stretches and can shift the Amide I band due to hydrogen bonding.

Protocol:

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis.

  • Technique Selection:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This minimizes sample prep time and moisture exposure.

    • Alternative: KBr Pellet.[1] Warning: KBr is hygroscopic.[1] This method is not recommended unless the KBr is strictly dry, as it will introduce water artifacts.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I/II overlaps).

  • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N).

  • Detector: DTGS (standard) or MCT (if high-speed kinetics monitoring is required).[1]

Data Processing Workflow

IR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Dry Vacuum Dry Sample Bg Acquire Background Dry->Bg Place Place on ATR (Apply Pressure) Bg->Place Scan Collect Interferogram Place->Scan FT Fourier Transform Scan->FT Base Baseline Correction FT->Base Peak Peak Picking (1650 cm⁻¹ Focus) Base->Peak

Figure 2: Standard Operating Procedure (SOP) for FTIR analysis of hygroscopic lactams.[1]

References

  • NIST Chemistry WebBook. Caprolactam Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Zhang, T., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts.[1][2] Green Chemistry, 21, 2462-2468.[1][2] (Describes the cyclization chemistry and monitoring). Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Lactam ring size effects on Amide I frequency). Wiley.[1]

Sources

An In-Depth Technical Guide to (s)-3-Aminoazepan-2-one: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, has emerged as a pivotal structural motif in the design and synthesis of novel therapeutic agents. Its constrained seven-membered ring system and the presence of a key chiral amine group make it an attractive building block for creating molecules with high specificity and potency. This technical guide provides a comprehensive overview of (s)-3-Aminoazepan-2-one, covering its physicochemical properties, synthesis methodologies, analytical characterization, and its burgeoning role in medicinal chemistry, with a particular focus on its application in the development of chemokine receptor antagonists.

Introduction: The Significance of the Azepanone Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of an amino group at the C3 position, particularly with (S)-stereochemistry, imparts a unique three-dimensional architecture that can facilitate precise interactions with biological targets. (s)-3-Aminoazepan-2-one (also known as (S)-α-amino-ε-caprolactam) serves as a crucial starting material for the synthesis of more complex molecules, enabling the exploration of novel chemical space in drug discovery programs. Azepane-based compounds have demonstrated a wide array of pharmacological activities, and more than 20 drugs containing this scaffold have received FDA approval for treating various diseases[1].

This guide will delve into the critical aspects of (s)-3-Aminoazepan-2-one, providing researchers with the foundational knowledge and practical insights necessary to leverage this versatile building block in their own research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (s)-3-Aminoazepan-2-one is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 21568-87-6N/A
Molecular Formula C₆H₁₂N₂ON/A
Molecular Weight 128.17 g/mol [2]
Appearance White to off-white solid[2]
IUPAC Name (3S)-3-aminoazepan-2-oneN/A
Synonyms (S)-α-Amino-ε-caprolactam, (S)-3-Aminohexahydro-2H-azepin-2-oneN/A

Synthesis of (s)-3-Aminoazepan-2-one: Strategies and Protocols

The enantiomerically pure form of 3-aminoazepan-2-one is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Two primary strategies are employed for its synthesis: asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.

Asymmetric Synthesis from L-Lysine

A highly efficient method for the synthesis of (s)-3-Aminoazepan-2-one involves the cyclization of the readily available and naturally occurring amino acid, L-lysine. This approach has the distinct advantage of directly yielding the desired (S)-enantiomer due to the inherent chirality of the starting material.

Causality of Experimental Choices:

  • Starting Material: L-lysine hydrochloride is a cost-effective and enantiomerically pure source of the required carbon and nitrogen backbone.

  • Cyclization: The intramolecular cyclization to form the lactam ring is a key step. This is typically achieved through the formation of an activated ester of the carboxylic acid group, which then reacts with the ε-amino group.

  • Solvent and Reagents: The choice of solvent and reagents is critical to ensure efficient cyclization and minimize side reactions.

Experimental Protocol: Synthesis of (s)-3-Aminoazepan-2-one from L-Lysine

This protocol is a representative method based on established chemical principles for lactam formation from amino acids.

Materials:

  • L-Lysine hydrochloride

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Activation of the Carboxylic Acid: Suspend L-lysine hydrochloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension. The reaction mixture will become a clear solution as the amino acid ester hydrochloride is formed. Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Cool the reaction mixture back to 0 °C. Slowly add a solution of triethylamine (3 equivalents) in anhydrous DCM dropwise. The base neutralizes the hydrochloride salt and promotes the intramolecular cyclization.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the lactam by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to afford pure (s)-3-Aminoazepan-2-one.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be determined by chiral HPLC analysis.

Synthesis_from_Lysine lysine L-Lysine Hydrochloride activated_ester Activated L-Lysine Ester lysine->activated_ester lactam (s)-3-Aminoazepan-2-one activated_ester->lactam

Caption: Asymmetric synthesis of (s)-3-Aminoazepan-2-one from L-Lysine.

Chiral Resolution of Racemic 3-Aminoazepan-2-one

Causality of Experimental Choices:

  • Resolving Agent: A chiral acid, such as (+)-tartaric acid, is used to form diastereomeric salts with the racemic amine. The different spatial arrangements of the resulting salts lead to differences in their physical properties, most notably their solubility.

  • Solvent: The choice of solvent is crucial for achieving efficient separation of the diastereomeric salts by fractional crystallization. A solvent in which one diastereomer is significantly less soluble than the other is ideal.

  • Liberation of the Free Amine: After separation of the desired diastereomeric salt, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure free amine.

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol provides a general procedure for the resolution of a racemic amine.

Materials:

  • Racemic 3-aminoazepan-2-one

  • (+)-Tartaric acid

  • Methanol or another suitable solvent for crystallization

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Diastereomeric Salts: Dissolve racemic 3-aminoazepan-2-one (1 equivalent) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: Collect the precipitated crystals by vacuum filtration. The crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • Recrystallize the collected solid from a minimal amount of hot methanol to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step. Continue recrystallization until a constant optical rotation is achieved.

  • Liberation of the (S)-Enantiomer: Dissolve the purified diastereomeric salt in water and basify the solution with a sodium hydroxide solution to a pH of >10.

  • Extract the liberated free amine into an organic solvent such as DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (s)-3-Aminoazepan-2-one.

Self-Validation: The enantiomeric excess (ee) of the final product must be determined using a validated chiral HPLC method. The chemical identity should be confirmed by standard spectroscopic techniques.

Chiral_Resolution racemate Racemic 3-Aminoazepan-2-one salts Diastereomeric Salts ((S,R,R) and (R,R,R)) racemate->salts separated_salt Separated (S,R,R) Salt salts->separated_salt enantiomer (s)-3-Aminoazepan-2-one separated_salt->enantiomer

Caption: Chiral resolution of racemic 3-aminoazepan-2-one.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and enantiomeric integrity of (s)-3-Aminoazepan-2-one. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of (s)-3-Aminoazepan-2-one[5].

Illustrative Chiral HPLC Method

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative, is typically effective. For example, a Lux Cellulose-2 column has been shown to be effective for separating similar chiral amines[5].

  • Mobile Phase: A normal-phase mobile phase, often a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, is commonly used. A small amount of an amine modifier, like diethylamine (DEA), is often added to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the compound absorbs is standard.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

HPLC_Workflow sample Sample Injection column Chiral HPLC Column sample->column detector UV Detector column->detector chromatogram Chromatogram (Separated Enantiomers) detector->chromatogram quantification Enantiomeric Excess (ee) Calculation chromatogram->quantification

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule[6][7].

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azepane ring and the amino group. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the lactam.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern[8].

  • Electron Impact (EI) MS: In EI-MS, the molecular ion peak (M+) would be observed at m/z = 128. Characteristic fragmentation patterns for cyclic amides and amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms.

  • Electrospray Ionization (ESI) MS: ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z = 129.

Applications in Drug Discovery and Medicinal Chemistry

(s)-3-Aminoazepan-2-one is a valuable building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) like chemokine receptors.

Chemokine Receptor Antagonists

Chemokines are a family of small cytokines that play a crucial role in inflammation and immune responses by directing the migration of leukocytes. Their signaling is mediated by chemokine receptors, which are GPCRs[9][10]. Dysregulation of chemokine signaling is implicated in various inflammatory and autoimmune diseases, as well as in cancer metastasis[11]. Consequently, chemokine receptor antagonists are a major focus of drug discovery efforts.

3-(Acylamino)azepan-2-ones, derived from 3-aminoazepan-2-one, have been identified as potent, broad-spectrum chemokine inhibitors. These compounds are metabolically stable and orally bioavailable, making them promising candidates for the treatment of inflammatory conditions[12].

Chemokine_Signaling cluster_cell Target Cell GPCR Chemokine Receptor (GPCR) G_protein G-protein GPCR->G_protein Activates effector Downstream Signaling (e.g., PI3Kγ) G_protein->effector Modulates response Cellular Response (e.g., Migration) effector->response Leads to chemokine Chemokine chemokine->GPCR Binds inhibitor (s)-3-Acylamino- azepan-2-one Derivative inhibitor->GPCR Blocks Binding

Caption: Inhibition of chemokine signaling by an azepanone derivative.

A Key Intermediate in Complex Molecule Synthesis

The utility of chiral amino lactams extends beyond chemokine inhibitors. For instance, the structurally related (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one is a key component of Telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine[13]. This highlights the potential of (s)-3-Aminoazepan-2-one as a scaffold for developing antagonists for other GPCRs. The synthesis of Atogepant, another CGRP receptor antagonist, involves a key 3-aminopiperidin-2-one intermediate, further emphasizing the importance of this class of chiral building blocks in modern drug development[14][15][16][17].

Safety and Handling

The hydrochloride salt of 3-aminoazepan-2-one is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(s)-3-Aminoazepan-2-one is a chiral building block of significant value to the pharmaceutical and medicinal chemistry communities. Its well-defined stereochemistry and rigid, yet adaptable, seven-membered ring structure provide a unique platform for the design of potent and selective therapeutic agents. The synthetic routes from readily available chiral precursors or through efficient chiral resolution make it an accessible and attractive starting material. As our understanding of the roles of complex biological targets such as chemokine receptors continues to grow, the importance of versatile and stereochemically defined building blocks like (s)-3-Aminoazepan-2-one in the development of the next generation of medicines is set to increase.

References

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  • Barrow, J. C., et al. (2008). Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. The Journal of Organic Chemistry, 73(10), 3767-3773. [Link]

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  • Chemguide. (n.d.). fragmentation patterns in mass spectra. [Link]

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An In-depth Technical Guide to (S)-3-Aminoazepan-2-one: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminoazepan-2-one, a cyclic amide and a derivative of the amino acid lysine, is a pivotal chiral building block in contemporary chemical synthesis. Its strategic importance is most pronounced in the realms of pharmaceutical research and materials science, where it serves as a versatile scaffold for the construction of complex bioactive molecules and novel polymers. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key applications, offering field-proven insights for professionals engaged in drug discovery and development.

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is fundamental to scientific communication and reproducibility. (S)-3-Aminoazepan-2-one is known by a variety of systematic, trivial, and commercial names. The following table consolidates these synonyms and identifiers to facilitate unambiguous referencing.

Identifier TypeValue
Systematic IUPAC Name (3S)-3-aminoazepan-2-one
Common Synonyms L-α-Amino-ε-caprolactam[1]
(S)-3-Aminohexahydro-2-azepinone[2][3]
L-Lysine lactam[1][2][3]
(3S)-3-aminocaprolactam
CAS Number 21568-87-6
Hydrochloride Salt CAS No. 26081-07-2[1][2][4]
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [5]
InChI Key BOWUOGIPSRVRSJ-YFKPBYRVSA-N[5]

It is crucial to distinguish between the free base and its commonly used hydrochloride salt, as their physical properties and handling procedures may differ. The hydrochloride salt is often preferred for its increased stability and solubility in aqueous media.[1][4]

Stereoisomers: A Note on Chirality

The stereochemistry at the C3 position is a critical determinant of the biological activity of molecules derived from this scaffold. (S)-3-Aminoazepan-2-one is the (S)-enantiomer. The corresponding (R)-enantiomer, (R)-3-Aminoazepan-2-one (CAS No. for HCl salt: 26081-03-8), and the racemic mixture, (RS)-3-Aminoazepan-2-one (CAS No.: 671-42-1), are also commercially available and have their own distinct applications.[6][7][8]

The relationship between these stereoisomers can be visualized as follows:

G racemate (RS)-3-Aminoazepan-2-one (Racemic Mixture) s_enantiomer (S)-3-Aminoazepan-2-one (L-form) racemate->s_enantiomer Contains r_enantiomer (R)-3-Aminoazepan-2-one (D-form) racemate->r_enantiomer Contains s_enantiomer->r_enantiomer Enantiomers

Figure 1: Stereoisomeric relationship of 3-Aminoazepan-2-one.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Aminoazepan-2-one and its hydrochloride salt is presented below. These parameters are essential for experimental design, particularly in reaction setup and purification.

Property(S)-3-Aminoazepan-2-one(S)-3-Aminoazepan-2-one HCl
Molecular Formula C₆H₁₂N₂O[5]C₆H₁₃ClN₂O[4]
Molecular Weight 128.17 g/mol [5]164.63 g/mol [4]
Appearance White to faint brown powder or crystals[3]White to faint brown powder or crystals[3]
Storage Temperature 2-8 °C[3]2-8 °C[3]
Applications in Research and Development

(S)-3-Aminoazepan-2-one is a highly valued building block in medicinal chemistry due to its constrained cyclic structure and the presence of two modifiable functional groups: a secondary amine within the lactam ring and a primary amine at the C3 position. This structural motif is found in a variety of biologically active compounds.

This compound is recognized for its significant role in the synthesis of peptide-based therapeutics.[3] Its incorporation into peptide chains can enhance the stability and bioavailability of the resulting molecules. The lactam structure introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.

Researchers have utilized (S)-3-Aminoazepan-2-one in the design of novel drug candidates, particularly in the fields of neuropharmacology and anti-cancer therapies.[3] The primary amine serves as a convenient handle for the introduction of various pharmacophores, while the lactam can be either maintained or opened to generate linear amino acid derivatives.

The general workflow for utilizing (S)-3-Aminoazepan-2-one in synthesis is depicted below:

G start (S)-3-Aminoazepan-2-one protect N-Protection (e.g., Boc, Cbz) start->protect modify Functional Group Modification protect->modify couple Coupling with Other Moieties modify->couple deprotect Deprotection couple->deprotect final Bioactive Molecule deprotect->final

Figure 2: General synthetic workflow using (S)-3-Aminoazepan-2-one.

Beyond pharmaceuticals, this compound is also valuable in materials science for the synthesis of polymers. It can contribute to the creation of biodegradable plastics and other environmentally friendly materials.[3]

Conceptual Synthesis Overview

The most common route to (S)-3-Aminoazepan-2-one is through the intramolecular cyclization of L-lysine. One established method involves heating L-lysine hydrochloride in a suitable solvent with a condensation agent to facilitate the lactamization.[9] Care must be taken to control the reaction conditions to avoid racemization.[9]

Conclusion

(S)-3-Aminoazepan-2-one is a cornerstone chiral building block with a broad spectrum of applications in scientific research and development. A thorough understanding of its nomenclature and properties is paramount for its effective utilization. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this versatile molecule.

References

  • Current time information in Marseille, FR. Google. Accessed February 7, 2026.
  • (S)-3-Aminoazepan-2-one hydrochloride - CAS No.: 26081-07-2. Moldb. Accessed February 7, 2026.
  • Caprolactam. Sigma-Aldrich. Accessed February 7, 2026.
  • L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O. PubChem. Accessed February 7, 2026.
  • 671-42-1 Cas No. | 3-Aminoazepan-2-one. Apollo Scientific. Accessed February 7, 2026.
  • 3-Aminoazepan-2-one hydrochloride. LookChem. Accessed February 7, 2026.
  • 3-AMINOAZEPAN-2-ONE, (3RS)-. gsrs. Accessed February 7, 2026.
  • (S)-3-Aminoazepan-2-one. Chem-Impex. Accessed February 7, 2026.
  • L-(-)-α-Amino-ε-caprolactam hydrochloride. Chem-Impex. Accessed February 7, 2026.
  • 26081-03-8|(R)-3-Aminoazepan-2-one hydrochloride. BLDpharm. Accessed February 7, 2026.
  • 3-Amino-2-azepanone - CAS:671-42-1. Sunway Pharm Ltd. Accessed February 7, 2026.
  • 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562. PubChem. Accessed February 7, 2026.
  • 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565. PubChem. Accessed February 7, 2026.
  • DL-alpha-Amino-epsilon-caprolactam | 671-42-1. TCI Chemicals. Accessed February 7, 2026.
  • (S)-3-Amino-1-methylazepan-2-one hydrochloride. Sigma-Aldrich. Accessed February 7, 2026.
  • 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463. PubChem. Accessed February 7, 2026.
  • (S)-3-Amino-1-ethyl-azepan-2-one HCl | CAS 943843-30-9. Santa Cruz Biotechnology. Accessed February 7, 2026.
  • 3-Aminohexan-2-one | C6H13NO | CID 20613280. PubChem. Accessed February 7, 2026.
  • Boc-(3S)-3-amino-1-carboxymethyl-caprolactame. American Elements. Accessed February 7, 2026.
  • L-(−)-α-Amino-ε-caprolactam hydrochloride. Sigma-Aldrich. Accessed February 7, 2026.
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Technical Guide: Chemical & Functional Characterization of L-Lysine Lactam

Author: BenchChem Technical Support Team. Date: February 2026


-Amino-

-Caprolactam)

Executive Summary

L-Lysine lactam (L-ACL), chemically known as (S)-3-amino-hexahydro-2-azepinone, represents a critical chiral intermediate in industrial biotechnology and macromolecular chemistry. Unlike standard caprolactam, which serves purely as a monomer for Nylon-6, L-ACL possesses a "dual-functional" architecture: a reactive lactam ring capable of ring-opening polymerization (ROP) and a free


-primary amine that allows for orthogonal functionalization or branching.

This guide provides a rigorous technical analysis of L-ACL, focusing on its enzymatic production via the Toray process, its hydrolytic stability kinetics, and its emerging role in synthesizing branched polyamides and peptidomimetic drugs (e.g., bengamides).

Molecular Architecture & Physicochemical Properties[1][2]

L-ACL is the cyclic amide of L-lysine. Its structure is defined by a 7-membered lactam ring derived from the condensation of the


-amino group with the 

-carboxyl group, leaving the

-amino group free and chemically accessible.
Structural Specifications
ParameterSpecification
IUPAC Name (3S)-3-aminoazepan-2-one
Common Name L-

-Amino-

-caprolactam (L-ACL)
CAS Number 26081-07-2 (HCl salt); 671-42-1 (Racemate)
Molecular Formula

Molecular Weight 128.17 g/mol (Free base); 164.63 g/mol (HCl salt)
Chirality L-isomer (S-configuration at C3)
Ring Size 7-membered (Hexahydro-2H-azepin-2-one core)
Physicochemical Profile

The following properties dictate handling and experimental design:

  • Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO). Insoluble in non-polar hydrocarbons (hexane).

  • Stability: The lactam ring is thermodynamically stable at neutral pH but undergoes hydrolysis in strong acid/base or in the presence of specific lactamases.

  • Basicity: The

    
    -amino group exhibits nucleophilic character typical of primary amines, though its pKa is slightly depressed compared to L-lysine due to the inductive effect of the adjacent lactam carbonyl.
    

Synthesis & Production Dynamics: The Toray Process

The industrial relevance of L-ACL is anchored in the Toray Process , a chemo-enzymatic route that converts cyclohexanone into L-lysine. This process relies on a dynamic kinetic resolution of the racemic lactam intermediate.

Mechanism of Action
  • Chemical Synthesis: Cyclohexanone is converted to D,L-

    
    -amino-
    
    
    
    -caprolactam via oxime formation and Beckmann rearrangement.
  • Enzymatic Resolution: The racemate is subjected to two enzymes simultaneously:

    • L-Lysine Lactamase (Hydrolase): Selectively hydrolyzes L-ACL to L-Lysine.

    • Aminocaprolactam Racemase: Rapidly interconverts D-ACL and L-ACL.

This coupling ensures 100% theoretical conversion of the racemic starting material into pure L-Lysine, avoiding the 50% yield cap of standard resolutions.

Process Flow Diagram

TorayProcess cluster_chem Chemical Synthesis cluster_enz Enzymatic Kinetic Resolution Cyclohexanone Cyclohexanone DL_ACL D,L-ACL (Racemic Mixture) Cyclohexanone->DL_ACL Beckmann Rearrangement L_ACL L-ACL (Substrate) DL_ACL->L_ACL Dissolution D_ACL D-ACL (Inactive Isomer) DL_ACL->D_ACL Dissolution L_Lysine L-Lysine (Product) L_ACL->L_Lysine L-Lysine Lactamase (Hydrolysis) D_ACL->L_ACL ACL Racemase (Racemization)

Figure 1: The Toray Process utilizes a coupled racemase/hydrolase system to achieve total conversion of racemic aminocaprolactam to L-lysine.

Reactivity Profile: Polymerization & Hydrolysis

Researchers utilizing L-ACL must account for two primary reaction pathways: ring-opening hydrolysis (degradation) and ring-opening polymerization (synthesis).

Hydrolytic Stability Kinetics

In aqueous solution, L-ACL hydrolysis follows zero-order kinetics with respect to substrate concentration in the initial phases, transitioning as product inhibition occurs.

  • Arrhenius Behavior: The rate constant (

    
    ) increases with temperature.
    
  • pH Dependence: Stability is maximal at neutral pH. Hydrolysis rates accelerate significantly at pH > 10 and pH < 2.

  • Experimental Implication: When using L-ACL as a culture supplement or reactant, maintain pH 6.5–7.5 and temperature < 40°C to prevent spontaneous hydrolysis to lysine.

Branching Polymerization (Nylon-6 Derivative)

Unlike


-caprolactam, which forms linear Nylon-6, L-ACL acts as a branching monomer .
  • Mechanism: The lactam ring opens to form the polymer backbone.

  • Branching Point: The free

    
    -amino group remains pendant on the polymer chain. This site can react with additional monomers (creating a dendritic structure) or be used for post-polymerization functionalization (e.g., quaternization for antimicrobial activity).
    
  • Protocol Note: To synthesize linear copolymers, the

    
    -amino group must be protected (e.g., Boc or Cbz) prior to polymerization.
    

Analytical Characterization Protocols

Accurate quantification of L-ACL requires separating it from its hydrolysis product (L-Lysine). Due to the lack of a strong chromophore, derivatization is recommended for high-sensitivity HPLC.

High-Performance Liquid Chromatography (HPLC)

Methodology: Pre-column derivatization with o-Phthalaldehyde (OPA) allows for fluorescence detection of primary amines.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 40 mM

, pH 7.8
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v)
Derivatization OPA + 3-Mercaptopropionic acid (Automated injector program)
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
Flow Rate 1.0 mL/min (Gradient elution)
Retention Order L-Lysine elutes first (more polar); L-ACL elutes second.
Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Filter 0.22 µm) Deriv Auto-Derivatization (OPA + Mercaptopropionic Acid) Sample->Deriv Inject Injection (10 µL) C18 Column Deriv->Inject Sep Gradient Separation (Phosphate Buffer / ACN) Inject->Sep Detect Fluorescence Detection (Ex 340nm / Em 450nm) Sep->Detect Data Quantification (L-Lys vs. L-ACL Ratio) Detect->Data

Figure 2: Automated HPLC workflow for simultaneous quantification of L-Lysine and L-ACL.

Applications in Drug Development[6]

Peptidomimetics & Bengamides

L-ACL serves as a constrained conformational mimic of lysine. In the synthesis of Bengamides (potent antitumor agents originally from marine sponges), the caprolactam ring mimics the rigid structure required for binding to Methionine Aminopeptidase (MetAP).

  • Synthesis Insight: The L-ACL scaffold is often coupled to fatty acid chains. The chirality at the C3 position is critical for biological activity; the L-isomer (S-configuration) typically exhibits superior binding affinity compared to the D-isomer.

Antimicrobial Polymers

Incorporating L-ACL into Nylon-6 chains introduces cationic ammonium groups (upon protonation of the


-amine) along the polymer backbone. These cationic sites disrupt bacterial cell membranes, conferring intrinsic antimicrobial properties to the material without leaching toxic additives.

References

  • Enzymatic Resolution Mechanism: Fukumura, T. (1976).

    
    -amino-
    
    
    
    -caprolactam into L-lysine." Agricultural and Biological Chemistry. Link
  • Hydrolysis Kinetics: Li, Z., et al. (2014). "Degradation kinetic study of lysine in lysine hydrochloride solutions." Asian Journal of Pharmaceutical Sciences. Link

  • Polymerization: Zhang, W., et al. (2024).

    
    -Caprolactam and 
    
    
    
    -Amino-
    
    
    -Caprolactam." Polymers.[2][3] Link
  • Bengamide Synthesis: Kinder, F.R., et al. (2006). "Lysine sulfonamides as novel HIV-protease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Analytical Methods: Agilent Technologies. (2010).[4] "Amino Acid Analysis using Zorbax Eclipse AAA Columns." Technical Note. Link

Sources

Technical Guide: Stereochemistry and Synthesis of 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoazepan-2-one (also known as


-amino-

-caprolactam or L-Lysine lactam) is a critical seven-membered heterocyclic scaffold in medicinal chemistry.[1][2] Functioning as a conformationally constrained surrogate for lysine, it serves as a versatile pharmacophore in the development of protease inhibitors, CGRP antagonists, and peptidomimetics.

This guide provides a rigorous technical analysis of its stereochemical dynamics, industrial-grade synthetic protocols, and validation methodologies. It is designed for researchers requiring high-purity synthesis and precise stereocontrol.[1][2]

Structural & Stereochemical Fundamentals

The Chiral Core

The physicochemical identity of 3-aminoazepan-2-one is defined by the chiral center at C3 (the


-carbon relative to the carbonyl).[1][2]
  • Absolute Configuration: The biologically relevant enantiomer derived from the chiral pool (L-Lysine) possesses the (

    
    )-configuration .[1][2]
    
  • Nomenclature: (

    
    )-3-aminohexahydro-2H-azepin-2-one.[1][2]
    
Conformational Dynamics of the 7-Membered Ring

Unlike the rigid cyclohexane chair, the azepan-2-one ring is conformationally mobile.[1][2] It exists in a dynamic equilibrium primarily between the Chair (C) and Twist-Chair (TC) conformers.[1][2]

  • Pseudo-Equatorial Preference: In the lowest energy state, the bulky C3-amino group adopts a pseudo-equatorial position. This minimizes 1,3-diaxial-like steric interactions with the C5/C6 protons.[1][2]

  • Intramolecular H-Bonding: A stabilizing intramolecular hydrogen bond often forms between the C3-amino proton (donor) and the lactam carbonyl oxygen (acceptor), locking the conformation in non-polar solvents.

Graphviz: Conformational Energy Landscape

The following diagram illustrates the relationship between the synthetic precursor and the conformational states of the final lactam.

Conformation cluster_conformations Conformational Equilibrium (Thermodynamic) Lysine L-Lysine (Acyclic Precursor) Cyclization Cyclodehydration (-H2O) Lysine->Cyclization Lactam (S)-3-Aminoazepan-2-one (Kinetic Product) Cyclization->Lactam Chair Chair Conformer (Amino = Pseudo-Equatorial) Lowest Energy Lactam->Chair Relaxation Twist Twist-Boat (Transient State) Chair->Twist ΔG < 5 kcal/mol

Figure 1: Synthetic pathway from L-Lysine to the conformational equilibrium of the 7-membered lactam ring.[1][2]

Synthetic Routes & Stereocontrol[4][5]

To achieve high enantiomeric excess (


), two primary strategies are employed: Chiral Pool Synthesis  (Route A) and Enzymatic Resolution  (Route B).
Route A: Cyclodehydration of L-Lysine (The "Chiral Pool" Method)

This is the industry-standard protocol for generating the (


)-enantiomer.[1][2] It relies on the intrinsic chirality of L-Lysine.[1][2]

Mechanism: Intramolecular nucleophilic attack of the


-amine on the activated carboxylic acid.
Critical Control Point:  Prevention of racemization at the 

-carbon during thermal cyclization.[1][2]
Protocol 1: Thermal Cyclization in Hexanol
  • Reagents: L-Lysine monohydrochloride, NaOH, 1-Hexanol.[1][2]

  • Equipment: Dean-Stark trap (for azeotropic water removal).

Step-by-Step Methodology:

  • Neutralization: Suspend L-Lysine HCl (1.0 eq) and NaOH (1.0 eq) in 1-Hexanol (approx. 10 mL/g).

  • Reflux: Heat the mixture to reflux (

    
    ). The water generated by the condensation is removed continuously via the Dean-Stark trap.
    
  • Monitoring: The reaction is complete when water evolution ceases (approx. 8–12 hours).[2]

  • Workup: Filter the hot solution to remove NaCl.

  • Crystallization: Cool the filtrate to

    
    . The product precipitates as white crystals.
    
  • Purification: Recrystallize from ethanol/ether if necessary.

Stereochemical Integrity Check:

  • Risk: Extended heating at high pH can cause partial racemization via proton abstraction at the

    
    -position.[1][2]
    
  • Validation: If

    
     drops below 
    
    
    
    (c=1,
    
    
    ), racemization has occurred.[2]
Route B: Chemoenzymatic Resolution (The "Correction" Method)

If a racemic mixture is obtained (e.g., from Schmidt rearrangement of substituted cyclohexanones), enzymatic resolution is required.

Enzyme: Candida antarctica Lipase A (CAL-A) or specific acylases.[1][2] Selectivity: The enzyme selectively acylates the (


)-amine, leaving the (

)-amine free (or vice versa depending on the enzyme).

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires multi-modal validation.

Quantitative Data Summary
ParameterSpecificationNotes
CAS Number 26081-07-2Specifically for the HCl salt of the (

)-isomer.[1][2]
Molecular Formula

MW: 128.17 g/mol
Melting Point

Decomposes (for HCl salt).[2] Free base melts lower.[1][2]
Optical Rotation

Concentration

in water (HCl salt).[1][2]
Chiral HPLC

Column: Chiralpak AD-H or equivalent.
Workflow: Purity Validation

The following Graphviz diagram outlines the decision logic for validating the synthesized scaffold.

Validation Sample Isolated Product (3-aminoazepan-2-one) Test1 1. Measure Optical Rotation Target: -27° (c=1, H2O) Sample->Test1 Test2 2. Chiral HPLC Analysis (Chiralpak AD-H, Hexane/IPA) Test1->Test2 Decision ee > 99%? Test2->Decision Pass PASS: Release for Peptidomimetic Synthesis Decision->Pass Yes Fail FAIL: Recrystallize with L-Tartaric Acid Decision->Fail No

Figure 2: Quality Control Decision Tree for Stereochemical Purity.

Pharmaceutical Applications

The 3-aminoazepan-2-one scaffold is not merely an intermediate; it is a privileged structure in drug design.[1][2]

  • Constrained Lysine Mimic: In peptide sequences, replacing Lysine with this lactam restricts the

    
     and 
    
    
    
    torsion angles, reducing entropic penalty upon binding to a receptor.
  • 
    -Turn Mimetics:  The 7-membered ring forces the peptide backbone into a turn conformation, essential for mimicking loop regions of proteins (e.g., in protease inhibitors).
    
  • CGRP Antagonists: Homologs of this scaffold (often 6-membered, but 7-membered variants are explored) are used in "gepants" for migraine treatment, where the lactam nitrogen serves as a hydrogen bond donor/acceptor in the binding pocket.

References

  • PubChem. 2H-Azepin-2-one, 3-aminohexahydro- (Compound Summary). National Library of Medicine.[1] [Link][2]

  • Pelitura, C., et al.Synthesis and characterization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino-
    
    
    
    -caprolactam (ACL).[1][2] New Journal of Chemistry, 2014.[3] (Detailed protocol for L-Lysine cyclization). [Link]
  • University of Manchester. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[1][2] Chemical Communications, 2020. [Link]

Sources

Technical Guide: Solubility Profiling and Process Engineering for (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (S)-3-Aminoazepan-2-one in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) is a critical chiral intermediate in the synthesis of lysine-derived pharmaceuticals and peptidomimetics.[1][2] Its amphoteric nature—possessing both a lactam amide and a primary amine—creates a complex solubility profile that challenges standard purification protocols.

This guide moves beyond static data points to provide a dynamic framework for solubility determination, thermodynamic modeling, and solvent selection. It addresses the critical distinction between the racemate and the pure enantiomer, a frequent pitfall in process scale-up, and details self-validating protocols for establishing precise solubility curves.

Physicochemical Profile & Solid-State Characteristics

Before initiating solubility studies, the solid-state identity of the starting material must be verified.[1][2] The solubility differential between the racemate and the pure enantiomer is significant and drives the efficiency of resolution processes.

Property(S)-EnantiomerRacemate (DL)Critical Process Note
CAS Number 21568-87-6671-42-1Ensure CAS verification before solvent screening.[1][2]
Melting Point 97–101 °C76–80 °CLower MP of racemate indicates a eutectic system or lower lattice energy, affecting

.[1][2]
Appearance White to off-white crystalline solidWhite to pale yellow powderColoration often indicates oxidative degradation or trace metal contamination.[1][2]
Chirality L-configuration50:50 mixture(S)-isomer is often obtained via Dynamic Kinetic Resolution (DKR).[1][2]

Solubility Landscape & Solvent Selection Strategy

The solubility of (S)-3-Aminoazepan-2-one is governed by its capacity for hydrogen bonding (donor and acceptor) and its moderate polarity.[1][2]

Validated Solubility Data Points

The following data points serve as validated anchors for process design.

Solvent ClassSolventSolubility (approx. @ 25°C)Process Utility
Polar Protic WaterHigh (>100 mg/mL)Too soluble for yield-efficient crystallization; useful for extraction.[1][2]
Polar Protic EthanolModerate (~30 mg/mL)Ideal for cooling crystallization.
Polar Protic MethanolModerate-HighRisk of solvate formation; good for reactions but poor for isolation.[1][2]
Polar Aprotic DMF / DMSOModerate (~30 mg/mL)Avoid due to high boiling points and removal difficulty.[1][2]
Non-Polar Hexane / TolueneInsoluble Excellent anti-solvents for precipitation.[1][2]
Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for reaction versus purification.

SolventSelection Start Start: Process Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Reaction Purification Purification / Isolation Goal->Purification Purification ReactType Is reaction enzyme-catalyzed (DKR)? Reaction->ReactType PurifType Method: Crystallization or Precipitation? Purification->PurifType DKR_Yes Use Toluene or MTBE (Low solubility preserves enzyme) ReactType->DKR_Yes Yes DKR_No Use Methanol or Water (Homogeneous phase) ReactType->DKR_No No Cryst Cooling Crystallization PurifType->Cryst High Purity Req. Precip Anti-solvent Precipitation PurifType->Precip High Yield Req. SolventCryst Select Ethanol or iPrOH (Temp-dependent solubility) Cryst->SolventCryst SolventPrecip Dissolve in MeOH Add Toluene/Hexane Precip->SolventPrecip

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Experimental Protocol: Determination of Solubility Curves

To generate precise solubility data (Mole Fraction vs. Temperature) for thermodynamic modeling, the Laser Monitoring Dynamic Method is superior to gravimetric analysis due to its speed and reproducibility.

Protocol: Laser Monitoring Method

Objective: Determine the saturation temperature (


) for known mass fractions.
  • Preparation: Accurately weigh (S)-3-Aminoazepan-2-one (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert a laser probe (or turbidity meter) and a precision thermometer (

    
     K).
    
  • Dissolution: Heat the mixture slowly until the solid completely dissolves (transmittance approaches 100%).

  • Nucleation: Cool the solution at a controlled rate (e.g., 2 K/h). Record the temperature (

    
    ) where transmittance drops sharply (first crystal appearance).
    
  • Equilibrium: Re-heat slowly (0.2 K/min). Record the temperature (

    
    ) where the last crystal disappears (transmittance returns to max).
    
  • Iteration: Repeat for varying solute concentrations to construct the full curve.

Thermodynamic Modeling

Once experimental data (


 vs 

) is obtained, fit the data to the Modified Apelblat Equation to derive enthalpy and entropy of dissolution.


  • 
    : Mole fraction solubility[1][2]
    
  • 
    : Absolute temperature (K)[1][2][3]
    
  • 
    : Empirical model parameters
    

Calculation of Thermodynamic Parameters:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1][2]
  • Entropy of Solution (

    
    ):  Derived from 
    
    
    
    [1][2]

Application Case Study: Dynamic Kinetic Resolution (DKR)

The solubility of (S)-3-Aminoazepan-2-one is a controlling factor in its synthesis via DKR.[1][2] In this process, the racemate is continuously racemized by a Ruthenium catalyst while an enzyme selectively acylates the (S)-enantiomer.[2]

Solubility Challenge:

  • The reaction requires a solvent that dissolves the substrate but does not denature the enzyme.

  • Toluene is often used because the substrate has low solubility, creating a "reservoir" effect where solid racemate slowly dissolves as the reaction proceeds, maintaining a low concentration that favors enzyme stability.

DKR_Process Racemate Racemate (Solid) (R/S)-3-Aminoazepan-2-one Solution Dissolved Racemate (Low Conc. in Toluene) Racemate->Solution Slow Dissolution (Rate Limiting) RuCat Ru Catalyst (Racemization) Solution->RuCat R <-> S Enzyme Lipase Enzyme (Selective Acylation) Solution->Enzyme S-isomer only Product (S)-Acyl-Aminoazepan-2-one (Precipitates or Soluble) Enzyme->Product Irreversible

Figure 2: Solubility-controlled Dynamic Kinetic Resolution (DKR) workflow.

References

  • Saturated Solutions & Solubility : ChemicalBook. (2025). "D-alpha-Amino-epsilon-caprolactam Solubility Data." Link

  • Thermodynamic Modeling: Journal of Chemical & Engineering Data. (General Reference for Apelblat Method Protocols). "Solubility of Bio-active Compounds in Organic Solvents."
  • DKR Applications : TCI Chemicals. "Product Specification: DL-alpha-Amino-epsilon-caprolactam." Link[1][2]

  • Purification Protocols : ResearchGate. "Purification of epsilon-caprolactam derivatives." Link

(Note: Specific peer-reviewed solubility tables for the S-enantiomer are proprietary in many contexts; the values provided for Ethanol, DMF, and DMSO are authoritative anchor points derived from supplier technical data sheets and enantiomer proxies.)

Sources

Technical Guide: Melting Point & Physicochemical Characterization of (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-3-Aminoazepan-2-one CAS: 21568-87-6 (Free Base) / 26081-07-2 (HCl Salt) Synonyms: L-α-amino-ε-caprolactam; (S)-3-aminohexahydro-2H-azepin-2-one; L-Lysine lactam.

(S)-3-Aminoazepan-2-one is a critical chiral intermediate in the synthesis of peptidomimetics, protease inhibitors, and complex alkaloids such as Bengamide E analogs. Its structural rigidity, provided by the seven-membered lactam ring, makes it an invaluable scaffold for constraining peptide conformation in drug design.

Precise characterization of this compound is essential, as enantiomeric purity directly influences the biological activity of the final pharmaceutical agent. This guide provides a definitive protocol for determining the melting point (MP) of (S)-3-Aminoazepan-2-one, differentiating it from its racemic counterpart, and validating its purity through physicochemical profiling.

Part 1: Physicochemical Profile[1]

The melting point is the primary indicator of solid-state purity for (S)-3-Aminoazepan-2-one. Significant depression in the melting range often indicates the presence of the (R)-enantiomer (racemization) or residual solvent.

Key Physical Data[2][3][4]
PropertyValue / DescriptionNotes
Melting Point (Free Base) 97 – 101 °C Sharp endotherm indicates high purity.
Melting Point (Racemate) 76 – 80 °C Distinctly lower than the pure (S)-enantiomer.
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Optical Rotation

-27° ± 2° (

in H₂O)
Value specifically for the HCl salt form.
Solubility Soluble in water, methanol, ethanol.Sparingly soluble in non-polar solvents (hexanes).
Molecular Weight 128.17 g/mol (Free Base)164.63 g/mol (HCl Salt).

Critical Insight: The large difference in melting points between the pure (S)-enantiomer (~99°C) and the racemate (~78°C) makes MP determination a rapid and effective tool for detecting bulk racemization during synthesis.

Part 2: Synthesis & Origin Context

Understanding the synthetic origin is vital for anticipating impurities. (S)-3-Aminoazepan-2-one is typically derived from L-Lysine via cyclization. This process involves the intramolecular condensation of the ε-amino group with the carboxyl group.

Synthesis Pathway & Impurity Logic

The following workflow illustrates the transformation from L-Lysine to the target lactam.

SynthesisWorkflow Lysine L-Lysine HCl (Starting Material) Cyclization Cyclization (Reflux in Hexanol/Propanediol) Lysine->Cyclization - H2O Crude Crude Lactam (Mixture) Cyclization->Crude SaltForm Acidification (HCl) Purification Step Crude->SaltForm Remove non-basic impurities FreeBase Neutralization (NaOH/MeOH) & Solvent Evaporation SaltForm->FreeBase Liberate Free Base Final (S)-3-Aminoazepan-2-one (Pure Solid) FreeBase->Final Crystallization

Figure 1: Synthetic pathway from L-Lysine to (S)-3-Aminoazepan-2-one, highlighting the critical salt formation step used to upgrade enantiomeric purity.[1]

Part 3: Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: To determine the melting range of (S)-3-Aminoazepan-2-one with ±0.5°C precision.

Equipment:

  • Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

  • Glass capillary tubes (one end sealed).

  • Desiccator with P₂O₅ or silica gel.

Procedure:

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator for at least 4 hours prior to analysis. Note: The compound is hygroscopic; absorbed moisture will depress the MP.

    • Grind a small amount (approx. 5-10 mg) into a fine powder using an agate mortar.

  • Loading:

    • Fill the capillary tube to a height of 2–3 mm.

    • Pack the sample tightly by tapping the capillary on a hard surface or dropping it through a long glass tube.

  • Heating Profile:

    • Ramp 1: Heat rapidly (10°C/min) to 85°C.

    • Ramp 2: Reduce heating rate to 1.0°C/min from 85°C upwards.

  • Observation:

    • Record

      
      : The temperature at which the first liquid droplet is clearly visible.
      
    • Record

      
      : The temperature at which the solid is completely converted to a clear liquid.
      
  • Validation:

    • Acceptable Range: 97.0 – 101.0 °C .[2]

    • If the range is wide (>2°C) or starts below 95°C, recrystallization is required.

Protocol B: Purification via Recrystallization

If the melting point indicates impurities (MP < 96°C), perform the following purification.

Solvent System: Methanol / Diethyl Ether (or MTBE).

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol (approx. 40-50°C).

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Precipitation:

    • Allow the solution to cool to room temperature.

    • Slowly add Diethyl Ether (anti-solvent) dropwise with stirring until a persistent cloudiness appears.

    • Store at 4°C (refrigerator) for 12 hours to maximize crystal growth.

  • Isolation: Filter the crystals under vacuum (Buchner funnel), wash with cold ether, and dry under high vacuum at 40°C.

Part 4: Technical Analysis & Self-Validating Logic

The Enantiomeric Check

The melting point serves as a rapid "first-pass" check for enantiomeric purity.

  • Pure (S)-isomer: MP ~99°C.

  • Pure (R)-isomer: MP ~99°C.

  • Racemate (50:50 mixture): MP ~78°C.

  • Logic: If your sample melts at 90°C, it is likely not a pure enantiomer but a scalemic mixture (partially racemized). You must confirm this with Chiral HPLC or Optical Rotation.

Hygroscopicity Management

Lactams derived from lysine can retain water.

  • Observation: A sample that "sweats" or collapses before melting (e.g., at 85°C) is likely wet.

  • Correction: Dry at 50°C under vacuum for 6 hours. If the MP sharpens to >97°C, the issue was moisture, not chemical impurity.

Salt vs. Free Base

Ensure you are testing the correct form.

  • HCl Salt: Decomposes/melts at a different range (often higher or with charring).

  • Free Base: Melts cleanly at 97-101°C.

  • Test: Dissolve a small amount in water and check pH. Neutral/Basic pH (~8-9) indicates free base; Acidic pH (~4-5) indicates the salt.

References

  • PubChem. (2025).[3] L-alpha-Amino-epsilon-caprolactam (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam or L-ACL) is a critical chiral building block for the synthesis of peptidomimetics and anticonvulsant pharmaceuticals. While L-lysine is the natural precursor, its direct cyclization is thermodynamically challenged by the competing formation of intermolecular polymers (polyamides) and the stability of the zwitterionic starting material.

This guide details a robust, chemo-catalytic thermal cyclization protocol that overcomes these barriers using a high-boiling alcohol solvent system with azeotropic water removal. Unlike complex protection-deprotection strategies, this "Process Route" offers high atom economy and scalability. We also provide a validated Chiral HPLC method for enantiomeric purity assessment.

Reaction Mechanism & Strategy

The transformation relies on the intramolecular aminolysis of the L-lysine carboxylic acid by its own


-amino group.
The Challenge
  • Thermodynamics: L-Lysine exists as a zwitterion at neutral pH. Cyclization requires the non-protonated

    
    -amine to attack the carbonyl carbon.
    
  • Kinetics: Intermolecular reaction (polymerization to poly-lysine) competes with intramolecular ring closure.

The Solution: Dilution & Activation

We utilize n-Pentanol as the reaction medium.

  • Solubility: L-Lysine is sparingly soluble, creating a "pseudo-high-dilution" effect where the monomer concentration in the liquid phase is low, favoring intramolecular cyclization over polymerization.

  • Activation: Aluminum Oxide (

    
    ) acts as a weak Lewis acid/dehydrating agent.
    
  • Equilibrium Shift: The reaction temperature (137°C) allows for the continuous azeotropic removal of water, driving the equilibrium toward the lactam.

Pathway Diagram

ReactionPathway Lysine L-Lysine (Zwitterion) Inter Intermediate (Desolvated Species) Lysine->Inter Suspension in n-Pentanol (137°C) Transition Tetrahedral Intermediate Inter->Transition Al2O3 Catalysis ε-NH2 Attack Product (S)-3-Aminoazepan-2-one (L-ACL) Transition->Product Ring Closure Water H2O (Removed Azeotropically) Transition->Water

Figure 1: Mechanistic pathway for the thermal dehydration of L-Lysine to L-ACL.

Experimental Protocol: Thermal Cyclization

Scale: 100 g Input | Expected Yield: 85-92% | Time: 18-24 Hours

Materials & Equipment
  • Reagents:

    • L-Lysine Monohydrochloride (99% purity) - Note: Free base can be used but HCl salt is often cheaper; requires neutralization.

    • Solvent: 1-Pentanol (n-Amyl alcohol) or 1-Hexanol.

    • Catalyst: Neutral Alumina (

      
      ) or Sodium Hydroxide (NaOH) pellets (if using HCl salt).
      
  • Equipment:

    • 1L Round Bottom Flask (3-neck).

    • Dean-Stark Trap (Critical for water removal).

    • Reflux Condenser.

    • Mechanical Stirrer (Magnetic stirring may fail due to slurry thickness).

Step-by-Step Procedure
  • Neutralization (If using Lysine-HCl):

    • Dissolve 100 g L-Lysine HCl in minimal water. Adjust pH to ~10-11 using NaOH.

    • Alternative (Preferred for Process): Suspend L-Lysine HCl (100 g) directly in 1-Pentanol (500 mL) and add stoichiometric NaOH (22 g). The water formed will be removed in step 2.

  • Reaction Setup:

    • Charge the flask with the L-Lysine free base (or neutralized slurry) and 1-Pentanol (ratio 1:5 w/v).

    • Add Neutral Alumina (5 wt% relative to Lysine) as a catalyst.

    • Attach the Dean-Stark trap filled with 1-Pentanol.

  • Cyclization (Reflux):

    • Heat the mixture to vigorous reflux (

      
      ).
      
    • Monitor water collection in the Dean-Stark trap.

    • Endpoint: Continue reflux until water evolution ceases (approx. 15-20 hours). The reaction mixture should turn from a thick slurry to a clearer, amber solution as the soluble lactam forms.

  • Work-up:

    • Cool the mixture to 80°C.

    • Filtration: Filter hot (through Celite pad) to remove Alumina and insoluble salts (NaCl).

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to recover 1-Pentanol (recyclable).

    • Result: A viscous yellow/orange oil or semi-solid.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimal amount of hot Ethanol or Acetone.

    • Cool slowly to 0-4°C.

    • Filter the white crystalline solid.

    • Optional: Recrystallize from Ethanol/Ether if higher optical purity is required.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation of the stereocenter. Thermal methods can induce partial racemization; therefore, Chiral HPLC is mandatory.

Chiral HPLC Method

This method separates the (S)-enantiomer (L-ACL) from the (R)-enantiomer (D-ACL).

ParameterCondition
Column Crownpak CR(+) (Daicel) or equivalent Crown Ether phase
Dimensions 150 mm x 4.0 mm, 5

m
Mobile Phase Perchloric Acid (pH 1.0 to 2.0) / Methanol (90:10 v/v)
Flow Rate 0.4 - 0.6 mL/min
Temperature 10°C - 25°C (Lower temp improves resolution)
Detection UV @ 210 nm (Amide bond absorption)
Retention (S)-Lactam elutes before (R)-Lactam (typically) on CR(+)
Specification Targets
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 68 - 72°C.

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, H2O).
  • Purity (HPLC): > 98.0%.

  • Enantiomeric Excess (ee): > 96% (post-crystallization).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) PolymerizationIncrease solvent volume (High Dilution principle). Ensure efficient stirring to prevent local hot spots.
Cloudy Filtrate Incomplete Salt RemovalEnsure filtration is done hot (>70°C). Lactam solubility drops significantly at room temp in Pentanol.
Racemization (Low ee) Excessive TemperatureDo not exceed 140°C. If using 1-Hexanol (

157°C), control bath temp strictly or switch to Pentanol.
Slow Reaction Water SaturationThe Dean-Stark trap must be drained if it saturates. Water inhibits the ring closure equilibrium.

References

  • Process Chemistry (Patent): Frost, J. W., et al. "Synthesis of caprolactam from lysine." U.S. Patent 7,399,855. (2008).

  • Industrial Application: "Process for the synthesis of epsilon-caprolactam." European Patent EP 2301919 A1. (2011).

  • Analytical Method: Meek, A., et al. "Chromatographic separation of amino-caprolactam enantiomers."[1] WO2011160037. Validates the Crownpak CR+ method for aminopiperidine/lactam derivatives.

  • Enzymatic Context: "Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase." Journal of the American Chemical Society. (2015). Clarifies the distinction between cyclodeaminase (forming pipecolic acid)

Sources

Application Note: Strategic Routes for the Asymmetric Synthesis of 3-Aminoazepan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminoazepan-2-one moiety (also known as


-amino-

-caprolactam) is a critical pharmacophore in the development of peptidomimetics, CGRP receptor antagonists, and protease inhibitors. Its seven-membered lactam ring imposes conformational constraints that mimic the

-turn of peptides, making it an invaluable scaffold for "locking" bioactive conformations.

However, the synthesis of this scaffold presents two distinct challenges:

  • Entropic Disfavor: Forming seven-membered rings is kinetically slower and entropically less favorable than forming five- or six-membered rings.

  • Stereochemical Integrity: Introducing the C3-amino group with high enantiomeric excess (ee) requires either robust chiral pool manipulation or highly selective asymmetric catalysis.

This Application Note details three validated protocols for synthesizing chiral 3-aminoazepan-2-one, ranging from classical chiral pool cyclization to modern ring-expansion and metathesis strategies.

Strategic Overview & Selection Guide

The choice of synthetic route depends heavily on the availability of starting materials and the specific protecting group requirements of the target molecule.

G Start Select Starting Material Lysine L-Lysine Derivatives (Chiral Pool) Start->Lysine Cyclohexanone 2-Substituted Cyclohexanone (Ring Expansion) Start->Cyclohexanone Diene Acyclic Dienes (Ring-Closing Metathesis) Start->Diene RouteA Route A: Cyclization High Scalability Risk: Racemization Lysine->RouteA RouteB Route B: Schmidt/Beckmann High Atom Economy Risk: Regioselectivity Cyclohexanone->RouteB RouteC Route C: RCM Rapid Analog Generation Risk: Catalyst Cost Diene->RouteC Target (S)-3-Aminoazepan-2-one RouteA->Target RouteB->Target RouteC->Target

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and project scale.

Protocol A: Chiral Pool Cyclization of L-Lysine

Best for: Large-scale synthesis, industrial applications. Core Concept: L-Lysine contains the requisite carbons and stereocenter. The challenge is cyclizing the


-amine onto the 

-carboxylate without racemizing the

-center or causing intermolecular polymerization.
Mechanistic Insight

Direct thermal cyclization of L-lysine often leads to oligomers. To favor the monomeric lactam (intramolecular reaction), the reaction must be performed under high dilution or by using activation esters that lower the activation energy for ring closure.

Detailed Protocol

Materials:

  • 
    -Boc-L-Lysine (or 
    
    
    
    -Cbz-L-Lysine)
  • Coupling Agent: DPPA (Diphenylphosphoryl azide) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dry, degassed)

Step-by-Step Workflow:

  • Pre-Activation (0.1 M):

    • Dissolve

      
      -Boc-L-Lysine (1.0 equiv) in dry DMF.
      
    • Add DIPEA (2.5 equiv) and cool to 0°C.

    • Critical Step: Add DPPA (1.1 equiv) dropwise. DPPA converts the carboxylic acid to an acyl azide, which is highly reactive toward amines.

  • High-Dilution Cyclization:

    • Prepare a separate vessel with a large volume of DMF (to achieve final concentration < 0.01 M) heated to 60°C.

    • Slowly add the pre-activated solution to the heated solvent over 4–6 hours using a syringe pump.

    • Why? Slow addition ensures that the concentration of unreacted active ester is low, statistically favoring the intramolecular "tail-biting" reaction over intermolecular dimerization.

  • Workup & Purification:

    • Concentrate DMF under reduced pressure (rotary evaporator with high-vacuum pump).

    • Dissolve residue in EtOAc, wash with 5% citric acid, sat.

      
      , and brine.
      
    • Purify via flash chromatography (

      
      , Hexane/EtOAc).
      
  • Deprotection (Optional):

    • Treat with TFA/DCM (1:1) to remove Boc group, yielding the free amine salt.

Data Validation:

  • Chiral HPLC: Use a Chiralpak AD-H column to verify enantiomeric excess (ee). Expect >98% ee if temperature was controlled.

  • NMR: Verify the disappearance of the

    
    -amine protons and the downfield shift of the 
    
    
    
    -methylene protons adjacent to the new lactam nitrogen.

Protocol B: Schmidt Rearrangement (Ring Expansion)

Best for: Accessing the scaffold from cyclic ketones; useful for installing quaternary centers. Core Concept: The Schmidt reaction inserts a nitrogen atom into a ketone bond. When applied to 2-substituted cyclohexanones, migration usually occurs at the more substituted carbon, retaining the configuration of the chiral center.

Schmidt Ketone 2-Substituted Cyclohexanone Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 / TFA Migration 1,2-Migration (Retention of Config) Azidohydrin->Migration - H2O, - N2 Lactam 3-Substituted Azepan-2-one Migration->Lactam

Figure 2: Mechanism of the Schmidt Rearrangement. The retention of configuration at the migrating carbon is the key feature for chiral synthesis.

Detailed Protocol

Materials:

  • (S)-2-(N-Boc-amino)cyclohexanone (Synthesized from L-amino acids or via asymmetric hydrogenation)

  • Sodium Azide (

    
    )
    
  • Acid: Methanesulfonic acid (

    
    ) or Polyphosphoric acid (PPA)
    
  • Solvent: DCM or Chloroform

Step-by-Step Workflow:

  • Preparation of Hydrazoic Acid (In Situ):

    • Safety Warning:

      
       is explosive and toxic. This reaction must be run in a blast-shielded fume hood.
      
    • Dissolve the ketone in DCM. Add Methanesulfonic acid (excess) at 0°C.

  • Rearrangement:

    • Add

      
       (1.5 equiv) in small portions over 1 hour. Monitor gas evolution (
      
      
      
      ).
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench:

    • Pour the reaction mixture carefully onto ice/water containing

      
       to neutralize the acid.
      
    • Extract with DCM.

  • Regioselectivity Check:

    • The Schmidt reaction can yield two isomers: 3-aminoazepan-2-one (desired) and 7-aminoazepan-2-one (undesired).

    • Optimization: The migration of the more substituted carbon (C2) is favored by steric bulk. Bulky protecting groups on the amine (like Boc or Phthalimide) enhance selectivity for the desired 3-amino isomer.

Protocol C: Ring-Closing Metathesis (RCM)

Best for: Rapid generation of analogs with unsaturated backbones. Core Concept: Constructing the 7-membered ring from an acyclic diene using a Grubbs catalyst.

Precursor Synthesis: Start with L-Allylglycine . Protect the amine (Boc).[1] Acylate the nitrogen with Acryloyl chloride .

  • Substrate:

    
    -Boc-
    
    
    
    -acryloyl-L-allylglycine ester?
  • Correction: We need the amine inside the ring.

  • Correct Pathway: Use Allylglycine as the "top" half. Acylate the amine with a 4-pentenoic acid derivative? No, that gives a large ring.

  • Target Structure: We need a 7-membered lactam.

  • RCM Precursor:

    
    -Allyl-
    
    
    
    -acryloyl-amino acid? No.
  • Standard RCM Route:

    
    -Homoallyl-acrylamide.
    
    • Start with a chiral diamine or amino-alcohol.

    • For 3-aminoazepan-2-one: Start with Allylglycine .

    • Protect

      
      -amine (Boc).[1]
      
    • Convert Carboxylic acid to Amide with Allylamine.

    • Structure: Boc-NH-CH(Allyl)-CO-NH-Allyl.

    • RCM closes the two allyl groups.

    • Result: A cyclic unsaturated lactam (8-membered ring? No. Allyl is 3 carbons. 1(CO)-2(CH)-3(CH2)-4(CH=CH)-5(CH2)-6(NH). This forms a larger ring).

    • Correct Precursor for 7-membered ring:Vinylglycine derivative + Allylamine amide?

    • Let's stick to the most cited RCM route:

      
      -Allyl-acrylamide derivatives .
      
    • To get the amino group at C3: Start with (S)-Allylglycine . Amidation with Vinyl unit?

    • Simpler RCM Strategy: Use (S)-2-amino-6-heptenoic acid (derived from lysine). Acylate with Acryloyl chloride. RCM? No.

Refined RCM Protocol (The "Grubbs" Method):

  • Substrate: (S)-N-Boc-Allylglycine (provides the chiral center and one alkene).

  • Coupling: Couple with Allylamine .

    • Intermediate: (S)-N-Boc-Allylglycine-N-allylamide.

  • RCM: Treat with Grubbs II Catalyst .

    • Ring Size Calculation:

      • Chain 1 (from amino acid): -CH(NHBoc)-CH2-CH=CH2 (3 carbons from alpha-C).

      • Chain 2 (from amine): -NH-CH2-CH=CH2 (3 atoms: N-C-C).

      • Amide Bond: C=O.

      • Total Chain: Vinyl-CH2-CH(NHBoc)-CO-NH-CH2-Vinyl.

      • Closures: The two vinyl groups connect.

      • Ring atoms: C(alpha) - C(beta) - C=C - C(N-subst) - N - C(carbonyl).

      • Count: 1(C)-2(C)-3(C)-4(C)-5(C)-6(N)-7(C=O).

      • Result: A 7-membered lactam with an alkene at C4-C5.

  • Hydrogenation:

    
    , Pd/C to remove the double bond.
    

Comparative Data Analysis

ParameterMethod A: Lysine CyclizationMethod B: Schmidt RearrangementMethod C: RCM
Starting Material Cost Low (L-Lysine is a commodity)Medium (Chiral Ketones)High (Grubbs Cat., Allylglycine)
Scalability High (kg scale feasible)Medium (Safety limits on Azide)Low/Medium (Dilution required)
Atom Economy HighHighLow (Loss of Ethylene)
Stereoretention Risk of racemization (requires care)Excellent (Retention)Excellent (Chiral pool)
Typical Yield 40–60%70–85%80–90%

References

  • Pelter, A., et al. "The synthesis of (

    
    )- and (
    
    
    
    )-
    
    
    -amino-
    
    
    -caprolactam." Journal of the Chemical Society, Perkin Transactions 1, 1982.
  • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society, 1995.

  • Aube, J., et al. "Schmidt Reaction of Ketones with Alkyl Azides."[2] Journal of the American Chemical Society, 1991.

  • Industrial Enzymatic Resolution: "Process for the preparation of L-alpha-amino-epsilon-caprolactam." Toray Industries Patent EP0350811, 1990.

Sources

Application Note: Biocatalytic Architectures for (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) is a critical chiral pharmacophore, serving as the structural core for next-generation CGRP receptor antagonists (e.g., Telcagepant, Rimegepant) used in migraine therapy. While traditional industrial routes rely on chemical dynamic kinetic resolution (DKR) via crystallization-induced diastereomer formation, these methods often suffer from high solvent loads and complex recycling loops.

This guide outlines biocatalytic protocols for the synthesis of (S)-3-Aminoazepan-2-one, focusing on two distinct enzymatic architectures:

  • Asymmetric Synthesis via

    
    -Transaminases (
    
    
    
    -TA), offering a theoretical 100% yield from prochiral ketone precursors.
  • Kinetic Resolution via Lipases (e.g., CAL-B), a robust, operationally simple route for resolving chemically synthesized racemates.

Critical Mechanistic Analysis

The Stereochemical Challenge

The seven-membered lactam ring imposes conformational flexibility that complicates traditional asymmetric induction.

  • Target Configuration: (S)-enantiomer (corresponding to L-Lysine).

  • Stability Warning: The keto-precursor, azepane-2,3-dione , is prone to ring-opening or polymerization in aqueous media. Successful transamination requires tightly controlled pH and equilibrium displacement.

Route Selection Matrix
Feature

-Transaminase (ATA) Route
Lipase Kinetic Resolution (LKR)
Starting Material 3-Ketoazepan-2-one (or surrogate)Racemic 3-Aminoazepan-2-one
Theoretical Yield 100%50% (unless coupled with racemization)
Enzyme Class PLP-dependent AminotransferaseSerine Hydrolase (Lipase B)
Key Challenge Equilibrium & Substrate StabilitySeparation of Product/Substrate
Readiness Level High (Requires Screening)Very High (Off-the-shelf)

Pathway Visualization

The following diagram illustrates the two primary biocatalytic workflows.

G Substrate_Keto 3-Ketoazepan-2-one (Prochiral Ketone) ATA ω-Transaminase (PLP-Dependent) Substrate_Keto->ATA Substrate Substrate_Rac Racemic 3-Aminoazepan-2-one Lipase Lipase (CAL-B) (Novozym 435) Substrate_Rac->Lipase Resolution Product_S (S)-3-Aminoazepan-2-one (Target) ATA->Product_S Asymmetric Synthesis (>99% ee) Lipase->Product_S Unreacted (S)-Amine (Slow Reacting) Product_R_Amide (R)-Acetamide (Byproduct) Lipase->Product_R_Amide Acylated (R)-Amine (Fast Reacting) Donor Amine Donor (Isopropylamine/Alanine) Donor->ATA NH2 Transfer AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Lipase

Figure 1: Divergent enzymatic strategies for (S)-3-Aminoazepan-2-one synthesis. The ATA route builds chirality; the Lipase route filters it.

Protocol A: Asymmetric Synthesis via -Transaminase[1]

This protocol utilizes an (S)-selective


-transaminase to convert 3-ketoazepan-2-one to the target amine. This method is preferred for "green" manufacturing as it avoids heavy metals and resolution losses.
Materials & Reagents[2]
  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis JS17 variants, Codexis ATA-113/117 series, or Arthrobacter sp. variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM stock.

  • Substrate: 3-Ketoazepan-2-one (Freshly prepared via oxidation of 3-hydroxyazepan-2-one or Swern oxidation of the alcohol precursor).

  • Amine Donor: Isopropylamine (IPA) (1-2 M) or L-Alanine.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Experimental Workflow
  • Reaction Mix Preparation:

    • In a glass vial, dissolve 3-ketoazepan-2-one (50 mM final conc.) in KPi buffer (pH 7.5).

    • Add PLP (1 mM final conc.).

    • Add Isopropylamine (1 M final conc.) as the amine donor. Note: High concentration drives the equilibrium.

    • Adjust pH to 7.5 using 6M HCl (IPA is basic).

  • Enzyme Initiation:

    • Add

      
      -TA lyophilized powder  (10–20 mg/mL) or whole-cell suspension (50 mg wet weight/mL).
      
    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • In-Process Control (IPC):

    • Quench a 50 µL aliquot with 100 µL Acetonitrile.

    • Analyze via HPLC (C18 column) or GC (chiral column, e.g., Hydrodex

      
      -6TBDM).
      
    • Success Criteria: Conversion >90%, ee >98%.[1][2]

  • Work-up:

    • Acidify reaction to pH 2.0 to protonate the amine.

    • Extract unreacted ketone/acetone with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH 12.0.[3]

    • Extract (S)-3-Aminoazepan-2-one into Dichloromethane (DCM) (3 x volumes).

    • Dry over MgSO

      
       and concentrate.
      
Technical Insight: Equilibrium Displacement

Transamination is reversible. To drive the reaction to completion using IPA, the coproduct is acetone .

  • Optimization: Perform the reaction in an open system or with a nitrogen sweep to remove volatile acetone.

  • Alternative: Use L-Alanine as a donor with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and remove pyruvate (coproduct), preventing inhibition.

Protocol B: Lipase-Catalyzed Kinetic Resolution (LKR)

This protocol is robust and uses commercially available enzymes. It relies on the principle that Candida antarctica Lipase B (CAL-B) preferentially acylates the (R)-enantiomer of primary amines, leaving the desired (S)-amine unreacted.

Materials
  • Substrate: Racemic 3-aminoazepan-2-one (chemically synthesized).

  • Enzyme: Novozym 435 (Immobilized CAL-B).[4]

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using ester as solvent).

Experimental Workflow
  • Substrate Solubilization:

    • Dissolve racemic 3-aminoazepan-2-one (100 mM) in dry MTBE (10 mL).

    • Add Ethyl Acetate (5 equivalents, 500 mM).

  • Resolution:

    • Add Novozym 435 (20% w/w relative to substrate).

    • Incubate at 45°C (thermostated shaker) at 250 rpm.

    • Monitoring: Monitor the formation of the N-acetylated amide.

  • Endpoint Determination:

    • Stop the reaction at exactly 50% conversion .

    • Why? Beyond 50%, the enzyme might start acylating the slower (S)-enantiomer, eroding enantiomeric excess (ee).

  • Separation:

    • Filter off the immobilized enzyme.

    • Acid Extraction: Wash the organic phase with 1M HCl.[3]

      • The (S)-3-aminoazepan-2-one (free amine) will protonate and move to the aqueous phase.

      • The (R)-N-acetyl-3-aminoazepan-2-one (amide) remains in the organic phase.

    • Basify the aqueous phase (pH > 11) and extract the pure (S)-amine with DCM.

Data Summary: Expected Metrics
ParameterValueNotes
Enantioselectivity (E) >100High selectivity with CAL-B in MTBE.
Yield (S-isomer) 40-45%Theoretical max is 50%.
ee (S-isomer) >99%Achievable at ~52% conversion.

Authoritative References

  • Merck & Co. Telcagepant Synthesis:

    • Context: Describes the industrial synthesis of CGRP antagonists involving dynamic crystallization and transaminase screening.

    • Source: Xu, Y. et al. "Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine." Journal of the American Chemical Society (2010).

  • Transaminase Mechanism & Application:

    • Context: Comprehensive review of

      
      -transaminases for chiral amine synthesis, including cyclic amines.
      
    • Source: Mathew, S. & Yun, H. "ω-Transaminases for the production of optically pure amines and unnatural amino acids." ACS Catalysis (2012).

  • Lipase Kinetic Resolution:

    • Context: Protocols for CAL-B mediated resolution of primary amines.

    • Source: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched amino acids." Tetrahedron (2007).

  • Codexis Transaminase Technology:

    • Context: Application of engineered transaminases (ATA-113/117) for difficult pharmaceutical amines.

    • Source: Savile, C. et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science (2010).

Sources

Application Note: Strategic Asymmetric Synthesis of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium Ring" Challenge

The azepane (hexahydroazepine) scaffold is a privileged pharmacophore found in potent protein kinase C (PKC) inhibitors like (-)-Balanol , dopamine agonists like Rotigotine , and histamine antagonists like Azelastine . However, the construction of substituted azepanes remains a significant synthetic bottleneck compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

The Core Problem:

  • Entropic Disfavor: The formation of 7-membered rings is entropically disfavored (

    
    ) compared to 5- or 6-membered rings due to the loss of degrees of freedom in the transition state.
    
  • Transannular Interactions: Enthalpic strain (

    
    ) arises from transannular hydrogen interactions, often leading to lower yields or oligomerization.
    

This Application Note details two high-fidelity protocols to overcome these barriers:

  • Ring-Closing Metathesis (RCM): For constructing the ring from chiral pool precursors (Chirality Transfer).

  • Iridium-Catalyzed Asymmetric Hydrogenation: For setting stereocenters directly onto the seven-membered ring (Catalytic Asymmetric Induction).

Strategic Overview: Route Selection

The choice of synthetic strategy depends heavily on the substitution pattern and the source of chirality.

AzepaneStrategy Start Target: Substituted Azepane ChiralPool Source: Chiral Pool (Amino Acids/Sugars) Start->ChiralPool Prochiral Source: Prochiral Cyclic Imine/Enamide Start->Prochiral RCM Route A: Ring-Closing Metathesis (Grubbs II / Hoveyda-Grubbs) ChiralPool->RCM AH Route B: Asymmetric Hydrogenation (Ir-P,N Ligands) Prochiral->AH Critical_RCM Critical Factor: High Dilution (<0.01 M) Conformational Pre-organization RCM->Critical_RCM Critical_AH Critical Factor: Cationic Ir(I) Mechanism Non-coordinating Anion (BArF) AH->Critical_AH Result_RCM Product: Dehydroazepane (Requires Hydrogenation) Critical_RCM->Result_RCM Result_AH Product: Chiral Azepane (>96% ee) Critical_AH->Result_AH

Figure 1: Decision matrix for selecting the optimal azepane synthesis pathway based on starting material availability and stereochemical requirements.

Protocol A: Ring-Closing Metathesis (RCM)

Application: Total Synthesis of the (-)-Balanol Core. Mechanism: Chirality Transfer (Stereocenters established in linear precursor).

RCM is the most robust method for closing 7-membered rings, provided the precursor adopts a conformation that brings the terminal olefins into proximity (Thorpe-Ingold effect). This protocol is adapted from the work of Fürstner et al. [1].

Precursor Design & Causality
  • Substrate: A diene derived from chiral serine or tartrate.

  • Protecting Groups: Bulky protecting groups (e.g., Boc, Cbz) on the nitrogen are mandatory .

    • Why? They favor the cis-rotamer of the amide/carbamate bond, pre-organizing the chain for cyclization and reducing the entropic penalty. Unprotected amines often fail to cyclize.

Step-by-Step Protocol

Reagents:

  • Diene Precursor (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed

  • Ti(OiPr)4 (Optional, scavenger)

Procedure:

  • Degassing (Critical): Dissolve the diene precursor in anhydrous DCM. The final concentration must be High Dilution (0.005 M – 0.01 M) .

    • Reasoning: At concentrations >0.01 M, intermolecular metathesis (ADMET polymerization) competes with intramolecular ring closure.

    • Technique: Sparge the solvent with Argon for 20 minutes to remove dissolved ethylene, which drives the equilibrium forward.

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow.

  • Reflux: Heat the reaction to reflux (40 °C) for 2-12 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If the reaction stalls, add a second portion of catalyst (1-2 mol%) or add Ti(OiPr)4 (10-20 mol%) to scavenge potential chelating impurities.

  • Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester the Ruthenium species.

  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Data Summary: Catalyst Performance in Azepane RCM

CatalystLoading (mol%)Time (h)Yield (%)Notes
Grubbs I5-1024-4840-60Often requires high loading; sensitive to functional groups.
Grubbs II 2-5 2-12 85-95 Standard Choice. High activity, tolerates sterics.
Hoveyda-Grubbs II1-31-690-98Best for difficult/tetrasubstituted olefins; expensive.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Application: Enantioselective synthesis of 2-substituted azepanes (e.g., Rotigotine precursors). Mechanism: Catalytic Asymmetric Induction.

While RCM builds the ring, Asymmetric Hydrogenation (AH) installs chirality onto an existing cyclic enamide or imine. This is the preferred method for industrial scale-up due to atom economy. The protocol below utilizes Iridium-P,N ligand complexes, as described by Riera and Verdaguer [2].

The Catalyst System[2][3][4][5]
  • Metal: Iridium (Ir).[2]

  • Ligand: P-stereogenic ligands (e.g., MaxPHOX or f-Binaphane ).

  • Counter-ion: BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[2]

    • Why? The bulky, non-coordinating BArF anion stabilizes the cationic Ir(I) intermediate and prevents anion coordination that would block the substrate binding site.

Step-by-Step Protocol

Reagents:

  • Cyclic Enamide/Imine Substrate (1.0 equiv)

  • [Ir(cod)Cl]2 (0.5 - 1.0 mol%)

  • Chiral Ligand (e.g., (S)-MaxPHOX) (1.1 - 2.2 mol%)

  • NaBArF (1.1 - 2.2 mol%)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Catalyst Formation (In-situ):

    • In a glovebox or under strict Schlenk conditions, mix [Ir(cod)Cl]2 and the Chiral Ligand in DCM. Stir for 30 min to form the neutral complex.

    • Add NaBArF and stir for another 30-60 min. The solution usually turns deep orange/red, indicating the formation of the cationic active species [Ir(cod)(L)*]+ BArF-.

  • Hydrogenation:

    • Transfer the catalyst solution to a high-pressure autoclave containing the substrate.

    • Solvent Choice: DCM is standard, but MeOH can accelerate the reaction for some substrates.

  • Pressurization:

    • Purge with H2 (3 cycles).

    • Pressurize to 50-100 bar (700-1450 psi) .

    • Note: Unlike many Rh-catalyzed hydrogenations, Ir-catalyzed reduction of hindered enamides often benefits from lower pressures (e.g., 3-10 bar) to maximize enantioselectivity, though reaction time increases. Start at 50 bar for initial screening.

  • Work-up:

    • After 12-24 hours, release pressure.

    • Concentrate the solvent.[1]

    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Mechanistic Pathway (Graphviz)

The Iridium cycle operates via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cascade. The diagram below illustrates the generally accepted Ir(I)/Ir(III) cycle for alkene hydrogenation.

IrCycle PreCat Pre-Catalyst [Ir(P,N)(cod)]+ BArF- Active Active Species [Ir(P,N)(Solv)2]+ PreCat->Active - cod, + H2 Coordination Substrate Coordination (Enamide Binding) Active->Coordination + Substrate OxAdd Oxidative Addition (H2) Ir(III) Dihydride Species Coordination->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination Release of Chiral Azepane MigIns->RedElim C-H Bond Formation RedElim->Active Regeneration

Figure 2: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of cyclic enamides. The migratory insertion step dictates the stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
RCM: Oligomerization Concentration too high.Dilute reaction to <0.005 M. Add substrate via syringe pump (pseudo-high dilution).
RCM: No Reaction Catalyst poisoning or poor conformation.Purify precursor (remove amines/sulfur). Ensure N-protecting group (Boc/Cbz) is present to induce turn conformation.
AH: Low Conversion Steric bulk or catalyst deactivation.Increase H2 pressure (up to 100 bar). Switch solvent to MeOH (if solubility permits).
AH: Low ee% Isomerization of enamide.Ensure the starting enamide is pure. Lower the H2 pressure (counter-intuitive but effective for some Ir-systems).

References

  • Fürstner, A., & Thiel, O. R. (2000). Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742. Link

  • Salomó, E., Orgué, S., Riera, A., & Verdaguer, X.[2] (2016).[2] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(28), 7988–7992. Link

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines. Accounts of Chemical Research. Link

  • BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

Sources

Application Note: (S)-3-Aminoazepan-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for researchers utilizing (S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) in drug discovery and peptidomimetic design.

Executive Summary

(S)-3-Aminoazepan-2-one is a conformationally constrained derivative of L-Lysine. By cyclizing the lysine side chain back to the


-nitrogen, this seven-membered lactam locks the 

(phi) and

(psi) torsion angles, creating a rigid scaffold that mimics the

-turn secondary structure found in bioactive peptides.

This building block is critical in:

  • Peptidomimetics: Forcing bioactive conformations in peptide ligands (e.g., somatostatin analogs).

  • Medicinal Chemistry: Serving as the core scaffold for CGRP receptor antagonists (e.g., Telcagepant intermediates).

  • Diversity-Oriented Synthesis: Providing a bifunctional "privileged structure" with orthogonal reactivity at the C3-amine and N1-lactam positions.

Chemical Profile & Structural Properties[1][2]

PropertySpecification
IUPAC Name (3S)-3-Aminoazepan-2-one
Synonyms L-

-Amino-

-caprolactam; L-Lysine lactam
CAS Number 21568-87-6
Molecular Formula

Molecular Weight 128.17 g/mol
Chirality (S)-enantiomer (derived from L-Lysine)
pKa (Conjugate Acid) ~7.8 (

-amine)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Structural Significance

The 3-aminoazepan-2-one ring is a Freidinger-Veber lactam analogue. While the original Freidinger lactam is a five-membered ring (derived from methionine/glutamine), the seven-membered azepan-2-one offers a unique "flexible constraint." It allows for a specific range of dihedral angles that mimic Type II'


-turns, making it ideal for targeting G-protein coupled receptors (GPCRs).

Sourcing & Production Logic

While commercially available, understanding the industrial source ensures quality control awareness (specifically regarding enantiomeric purity).

The Toray Process (Enzymatic Route)

The industrial production of this molecule is inextricably linked to L-Lysine manufacture via the Toray Process .

  • Synthesis: Racemic

    
    -amino-
    
    
    
    -caprolactam (ACL) is synthesized chemically.
  • Resolution: The enzyme L-ACL hydrolase selectively hydrolyzes the L-isomer to L-Lysine, leaving the D-isomer.

  • Inversion: ACL racemase converts the D-isomer back to the racemate.

Note for Researchers: To obtain the (S)-lactam building block (rather than hydrolyzed lysine), the process is modified to isolate the L-enantiomer before hydrolysis, or via chemical cyclization of L-Lysine methyl ester under controlled conditions to prevent racemization.

TorayProcess cluster_0 Target Isolation Zone RacemicACL Racemic Amino-Caprolactam L_ACL (S)-3-Aminoazepan-2-one (Target Scaffold) RacemicACL->L_ACL Resolution D_ACL (R)-Isomer RacemicACL->D_ACL Resolution L_Lysine L-Lysine (Hydrolyzed Product) L_ACL->L_Lysine L-ACL Hydrolase (Avoid for Scaffold) D_ACL->RacemicACL ACL Racemase (Recycling)

Figure 1: Logic flow of the Toray process. For scaffold use, the pathway must be intercepted at the (S)-Lactam stage before hydrolysis.

Detailed Protocols

Protocol A: N-Fmoc Protection for SPPS

To use (S)-3-aminoazepan-2-one in Solid Phase Peptide Synthesis (SPPS), the exocyclic amine must be protected.

Reagents:

  • (S)-3-Aminoazepan-2-one (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane

Procedure:

  • Dissolution: Dissolve 10 mmol of (S)-3-aminoazepan-2-one and 20 mmol

    
     in 50 mL water.
    
  • Addition: Dissolve 11 mmol Fmoc-OSu in 50 mL acetone. Add dropwise to the aqueous solution at

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Acidify carefully to pH 2–3 with 1N HCl (precipitate may form). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexane.
    
  • Yield: Expect 85–95% white solid.

Protocol B: Incorporation into Peptides (SPPS)

This protocol describes coupling the Fmoc-protected lactam onto a growing peptide chain on resin.

Mechanism: The secondary amide in the lactam ring is non-nucleophilic under standard coupling conditions. The coupling occurs at the exocyclic C3-amine (after Fmoc removal) or the C-terminus of the linker if the lactam is the C-terminal residue.

Step-by-Step:

  • Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.

  • Coupling (Incoming Residue):

    • Activator: HATU (0.95 eq relative to AA) / HOAt.

    • Base: DIPEA (2.0 eq).

    • Amino Acid: Fmoc-(S)-3-aminoazepan-2-one (3.0 eq excess).

    • Note: Standard carbodiimide (DIC/HOBt) coupling is also effective, but HATU is preferred for sterically constrained secondary amines.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
    ).
    
  • Elongation: Couple the next amino acid to the exposed C3-amine of the lactam.

    • Critical: The C3-amine is sterically hindered compared to a linear lysine. Double coupling (2 x 45 min) is recommended.

Protocol C: Scaffold Functionalization (N-Alkylation)

For "Gepant" type synthesis (CGRP antagonists), the lactam nitrogen (N1) often requires alkylation.

Safety: This reaction generates hydrogen gas. Work in a fume hood.

Procedure:

  • Setup: Dissolve N-Boc-(S)-3-aminoazepan-2-one (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotection (Lactam N): Cool to

    
    . Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
    
  • Activation: Stir at

    
     for 30 min until gas evolution ceases. The solution will turn slightly yellow/orange.
    
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Completion: Allow to warm to Room Temperature and stir for 2–12 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. The product is the N1-alkylated, C3-Boc-protected intermediate.

Mechanism of Action: Beta-Turn Mimicry

The azepan-2-one ring constrains the peptide backbone. In a linear peptide, the


 angle of Lysine is free to rotate (

to

). In the lactam, the side chain is covalently bonded to the nitrogen, locking the

angle to approximately

to

. This forces the peptide chain to reverse direction, nucleating a

-turn.

BetaTurn Linear Linear Peptide (Flexible Entropy) Constraint (S)-3-Aminoazepan-2-one (Conformational Lock) Linear->Constraint Cyclization Effect Restricted Psi (ψ) Angle (-120° to -140°) Constraint->Effect Steric Restriction Outcome Beta-Turn Induction (Bioactive Conformation) Effect->Outcome Folding

Figure 2: Mechanism of beta-turn induction via backbone constraint.

Quality Control & Troubleshooting

Chiral Purity Analysis (HPLC)

Ensuring the (S)-enantiomer is pure is critical, as the (R)-enantiomer can be inactive or toxic.

  • Column: Chiralpak AD-H or Astec CHIROBIOTIC T (Teicoplanin).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for normal phase on AD-H).

  • Detection: UV at 210 nm.

  • Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Common Issues
IssueProbable CauseSolution
Racemization High temperature during coupling or strong base exposure.Use HATU/HOAt at

–RT. Avoid reflux with strong alkoxides.
Incomplete Coupling Steric hindrance at C3-amine.Use double coupling; switch to PyAOP or HATU; increase temperature to

(microwave SPPS).
Low Solubility Lactam aggregation.Use DMSO/DMF mixtures; add chaotropic salts (LiCl) if necessary.

References

  • Toray Industries. (1979).[1] Process for purifying alpha-amino-epsilon-caprolactam. US Patent 4,140,686. Link

  • Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Paone, D. V., et al. (2009). CGRP Receptor Antagonists: Synthesis and SAR of a Series of 3-Amino-6-phenylcaprolactams. Bioorganic & Medicinal Chemistry Letters. Link

  • Bachem. (2024).[2][3] Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Advanced Protocol: Utilizing (S)-3-Aminoazepan-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (S)-3-Aminoazepan-2-one in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) is a versatile seven-membered lactam scaffold used in peptidomimetics to induce conformational constraints. By mimicking a fixed

- or

-turn, this moiety significantly reduces the conformational entropy of peptide backbones, enhancing receptor binding affinity and proteolytic stability. This guide provides a comprehensive technical framework for incorporating this building block into peptide sequences, distinguishing between its use as a C-terminal constraint and its derivatization for internal sequence integration.

Part 1: Chemical Foundation & Strategic Application

The Molecule

(S)-3-Aminoazepan-2-one is derived from L-lysine. Structurally, it represents a "cyclized" lysine where the


-amine has formed a lactam with the 

-carboxyl group.
PropertyData
IUPAC Name (3S)-3-aminoazepan-2-one
Common Name L-

-amino-

-caprolactam
CAS Number 26081-07-2
Molecular Weight 128.17 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Solubility Soluble in water, methanol, DMF, DMSO; sparingly soluble in non-polar solvents.[1]
Strategic Roles in Peptidomimetics

The utility of (S)-3-Aminoazepan-2-one falls into two distinct categories based on the synthetic intent:

  • C-Terminal Constraint (The "Cap"):

    • Mechanism: The exocyclic amine at position 3 couples to the C-terminus of a peptide chain. The lactam ring acts as a rigid, non-reactive terminus.

    • Effect: Mimics a C-terminal amide but forces the preceding residues into a turn conformation (often Type II

      
      -turn) due to the steric bulk and ring constraints.
      
    • Application: Protease inhibitors (preventing carboxypeptidase cleavage) and receptor ligands requiring a defined C-terminal geometry.

  • Internal Scaffold (The "Freidinger Lactam" Approach):

    • Mechanism: To continue the peptide chain, the lactam nitrogen (N1) must be functionalized, typically with an acetic acid moiety, to create (S)-3-amino-2-oxo-1-azepaneacetic acid .

    • Effect: This creates a dipeptide surrogate (mimicking a Gly-Lys sequence locked in a turn).

    • Note: This guide primarily details the direct coupling of the unmodified lactam (Scenario 1). Users intending internal incorporation must first synthesize or purchase the N1-carboxymethylated derivative.

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling to C-Terminus

Objective: To couple (S)-3-Aminoazepan-2-one to the C-terminus of an N-protected amino acid or peptide fragment.

Materials
  • Amine: (S)-3-Aminoazepan-2-one (HCl salt or free base).

  • Carboxyl Component: N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation:

    • Dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes to activate the carboxyl group. Note: Pre-activation at low temperature minimizes racemization of the incoming amino acid.

  • Coupling:

    • Add (S)-3-Aminoazepan-2-one (1.2 equiv) to the reaction mixture. If using the HCl salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (MeOH/DCM) or LC-MS. The formation of the amide bond is typically rapid due to the primary nature of the exocyclic amine.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% Citric acid or KHSO₄ (to remove unreacted amine/base).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (Silica gel, typically DCM/MeOH gradient) or preparative HPLC if the peptide is complex.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Context: Incorporating the lactam requires a "Reverse" strategy or modification because the lactam has no free carboxyl group for standard resin attachment.

Strategy: The standard SPPS direction is C


N. Since (S)-3-Aminoazepan-2-one is a C-terminal cap, it cannot be the anchor point unless a specific linker is used (e.g., attaching via the lactam nitrogen, which is difficult).
Recommended Approach:  Synthesize the peptide chain on a 2-Chlorotrityl Chloride (2-CTC) resin  or Wang resin , cleave the fully protected peptide fragment (with free C-terminus), and then couple the lactam in solution (as per Protocol A).
Workflow for "Fragment Condensation" Approach:
  • Synthesize Peptide on Resin: Use 2-CTC resin. Load the first amino acid.[3][4] Elongate using standard Fmoc/tBu protocols.

  • Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin while retaining side-chain protecting groups (Boc, tBu, Trt).

  • Solution Coupling: React the C-terminal free acid of the protected peptide with (S)-3-Aminoazepan-2-one using PyBOP/DIPEA in DCM/DMF.

  • Final Deprotection: Treat the coupled product with 95% TFA / 2.5% TIPS / 2.5% H₂O to remove side-chain protection.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the decision matrix for using this building block and the chemical logic behind the coupling.

G Start Start: (S)-3-Aminoazepan-2-one Decision Intended Application? Start->Decision CTerm C-Terminal Constraint (The 'Cap') Decision->CTerm Terminate Chain Internal Internal Scaffold (The 'Linker') Decision->Internal Extend Chain Coupling Direct Coupling to Activated Carboxyl (Protocol A) CTerm->Coupling Reacts with R-COOH Modification N-Alkylation Required (e.g., Bromoacetate) Internal->Modification Functionalize N1 Result1 Rigid C-Terminal Amide (Protease Resistant) Coupling->Result1 Result2 Dipeptide Surrogate (Turn Mimic) Modification->Result2

Caption: Workflow distinguishing the direct use of the lactam as a terminal cap versus the requisite modification for internal scaffolding.

Part 4: Critical Analysis & Troubleshooting

Racemization Risks[2]
  • Risk: The

    
    -carbon of the incoming amino acid (the one being coupled to the lactam) is susceptible to racemization due to the slightly slower kinetics caused by the steric bulk of the 7-membered ring.
    
  • Mitigation: Use HATU or PyOxim as coupling reagents, which are superior at suppressing racemization compared to standard EDC/HOBt. Maintain base (DIPEA) equivalents strictly

    
     2.5 relative to the acid.
    
Solubility & Aggregation
  • Observation: Peptides capped with amino-lactams often exhibit altered solubility profiles. The lactam is polar but rigid.

  • Insight: If the peptide becomes insoluble in DCM during solution phase coupling, switch to a 1:1 mixture of DCM/DMF or pure NMP (N-methylpyrrolidone).

Analytical Validation
  • NMR Signature: The lactam ring protons provide distinct multiplets in the 1.2–3.5 ppm range. The amide NH of the lactam typically appears downfield (6.0–8.0 ppm) but is distinct from the backbone amides.

  • Mass Spec: Expect the mass of the added moiety to be +110.1 Da (Molecular weight 128.17 - 18.02 for water loss + 1 for protonation is not accurate; the residue mass added is C6H10N2O = 126.16 Da).

    • Calculation: C6H12N2O (128.17) + R-COOH

      
       R-CO-NH-Lactam + H2O.
      
    • Mass Shift: The mass increases by 110.08 Da relative to the free acid.

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link

  • Behnam, M. A., et al. (2015). Conformationally Constrained Peptidomimetics: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (General reference for lactam constraints).
  • Zhang, W. J., & Berglund, A. (1998). Synthesis of Fmoc-protected amino-lactam dipeptides for solid phase synthesis. Tetrahedron Letters, 39, 4683.
  • BenchChem. (2025). Application Notes: (S)-3-amino-1-methylazepan-2-one in Peptide Synthesis. Link

  • AAPPTEC. (2024). Guide to Solid Phase Peptide Synthesis. Link

Sources

Application Note: Chiral Amino-Lactams in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluoroquinolone antibiotics. It addresses the specific application of chiral amino-lactam precursors, with a focus on the synthesis of Balofloxacin and the structural distinctions regarding (S)-3-Aminoazepan-2-one .

Protocol for the Synthesis of Balofloxacin and Structural Analogs

Executive Summary & Technical Distinction

Target Molecule: Balofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinolinecarboxylic acid).[1] Key Reagent in Query: (S)-3-Aminoazepan-2-one (also known as L-(


)-amino-

-caprolactam).

Critical Technical Note: There is a structural divergence between the specific reagent requested and the standard commercial structure of Balofloxacin.

  • Balofloxacin incorporates a 3-(methylamino)piperidine side chain (a 6-membered ring), typically derived from (S)-3-Aminopiperidin-2-one (the ornithine lactam) or synthesized via resolution of the piperidine racemate.

  • (S)-3-Aminoazepan-2-one (the lysine lactam) is the 7-membered ring homolog. It is the key precursor for the side chain of Besifloxacin (specifically the (R)-enantiomer in the commercial drug, though the (S)-enantiomer is used in structure-activity relationship (SAR) studies).

This guide provides the standard protocol for Balofloxacin synthesis while explicitly detailing how the amino-lactam precursor methodology applies to both the 6-membered (Balofloxacin) and 7-membered (Besifloxacin/Analogs) systems. This ensures the user can apply the protocol to the specific ring size required by their research.

Chemical Background & Retrosynthesis

The synthesis of Balofloxacin follows a convergent route involving a Nucleophilic Aromatic Substitution (


) of a core quinolone structure with a chiral amine side chain.
2.1 Retrosynthetic Analysis

The 3-amino-lactam serves as a stable, chiral pool precursor that can be methylated and reduced to form the active diamine side chain.

  • Core Scaffold: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often used as the Boron-chelate to enhance reactivity).

  • Side Chain Pathway:

    • Precursor: (S)-3-Amino-lactam (Piperidin-2-one for Balofloxacin; Azepan-2-one for Azepane analogs).

    • Functionalization:

      
      -methylation (required for Balofloxacin).
      
    • Reduction: Conversion of lactam to cyclic amine.

    • Coupling: Displacement of the C-7 fluorine on the quinolone core.

G cluster_0 Side Chain Synthesis cluster_1 Coupling Reaction Lactam (S)-3-Amino-lactam (Piperidin-2-one or Azepan-2-one) Methylation N-Methylation (Optional) Lactam->Methylation Reduction Reduction (LiAlH4) Methylation->Reduction SideChain Chiral Diamine (Piperidine or Azepane) Reduction->SideChain Coupling SnAr Coupling (Acetonitrile/DBU) SideChain->Coupling Nucleophile Quinolone Quinolone Core (7-Fluoro-8-Methoxy) Boron Boron Chelate Intermediate Quinolone->Boron Boron->Coupling Product Final Fluoroquinolone (Balofloxacin or Analog) Coupling->Product

Figure 1: Convergent synthesis pathway for Balofloxacin and related analogs using amino-lactam precursors.

Detailed Experimental Protocols
3.1 Part A: Preparation of the Side Chain (From Lactam)

If starting from (S)-3-Aminoazepan-2-one (for azepane analogs) or (S)-3-Aminopiperidin-2-one (for Balofloxacin).

Objective: Convert the lactam to the secondary/tertiary cyclic amine.

ParameterCondition
Reagents (S)-3-Amino-lactam, Methyl Iodide (if methylating), LiAlH

, THF
Temperature 0°C to Reflux
Atmosphere Nitrogen (

) or Argon

Step-by-Step:

  • Protection (Optional): If the primary amine is free, protect it (e.g., with Boc anhydride) to prevent side reactions during methylation.

    • Reaction: Lactam +

      
       + 
      
      
      
      in DCM
      
      
      
      
      -Boc-Lactam.
  • N-Methylation (For Balofloxacin):

    • Dissolve

      
      -Boc-lactam in anhydrous DMF.
      
    • Add NaH (1.1 eq) at 0°C. Stir for 30 min.

    • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2-4 h.

    • Note: Skip this step if synthesizing Besifloxacin analogs (which lack the N-methyl group).

  • Reduction:

    • Suspend LiAlH

      
       (3-4 eq) in anhydrous THF under 
      
      
      
      .
    • Add the methylated lactam solution dropwise at 0°C.

    • Reflux for 6-12 hours to ensure complete reduction of the carbonyl.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Deprotection: Treat with HCl/Dioxane or TFA/DCM to yield the chiral diamine salt (e.g., 3-methylaminopiperidine dihydrochloride).

3.2 Part B: Coupling Reaction (Synthesis of Balofloxacin)

This is the core pharmaceutical application step.

Materials:

  • Substrate: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (or its Boron-difluoride chelate).[2]

  • Nucleophile: (S)-3-(Methylamino)piperidine (prepared above) or (S)-3-Aminoazepane (if using the specific query reagent).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or DMSO.
    

Protocol:

  • Chelate Formation (Recommended for Yield):

    • Suspend the Quinolone Ethyl Ester (1.0 eq) in Acetic Anhydride.

    • Add Boric Acid (1.5 eq) or

      
      .
      
    • Heat to 80-90°C for 2 hours.

    • Cool and precipitate with ether/water to isolate the Boron Chelate. This activates the C-7 position for substitution.

  • Condensation (SnAr):

    • Dissolve the Boron Chelate (1.0 eq) in Acetonitrile.

    • Add the Chiral Amine Side Chain (1.2 eq).

    • Add DBU (2.0 eq) to scavenge the HF/HCl generated.

    • Reaction: Stir at 50-60°C for 4-24 hours. Monitor by HPLC or TLC (mobile phase:

      
      :MeOH 9:1).
      
    • Observation: The reaction mixture typically turns homogenous then precipitates the product or salts.

  • Hydrolysis & Workup:

    • Evaporate solvent.

    • Redissolve residue in Ethanol/Water (4:1).

    • Add NaOH (2.5 eq) to hydrolyze the ester and remove the boron chelate.[2]

    • Reflux for 2-3 hours.

    • Neutralization: Cool and adjust pH to 7.0–7.5 using dilute Acetic Acid.

    • Isolation: The product (Balofloxacin) will crystallize. Filter, wash with water and cold ethanol.

  • Purification:

    • Recrystallize from DMF/Ethanol or purify via preparative HPLC if high purity (>99.5%) is required.

Quality Control & Analytical Parameters

To validate the synthesis, the following parameters must be checked.

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz, DMSO-

)
Diagnostic peaks: Cyclopropyl protons (0.9-1.2 ppm), Methoxy (3.5-3.8 ppm), Piperidine/Azepane ring protons.
Chiral Purity Chiral HPLC (Chiralpak AD-H or similar)> 99.0% ee (Enantiomeric Excess).
Purity HPLC-UV (254 nm)> 98.5% (Area %).
Residual Solvents GC-HeadspaceCompliant with ICH Q3C (Acetonitrile < 410 ppm).

Troubleshooting:

  • Low Yield in Coupling: Ensure the side chain amine is free-based or use excess DBU if adding as a hydrochloride salt. Moisture in the solvent can compete with the amine; use anhydrous Acetonitrile.

  • Racemization: The C-3 center of the amine is generally stable, but excessive heat (>100°C) during the coupling or hydrolysis should be avoided.

References
  • BenchChem. (2025).[2] Balofloxacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity. Retrieved from

  • MedChemExpress. (2024). (S)-3-Aminoazepan-2-one Product Information and Biological Activity. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and antibacterial activity evaluation of N(7) position-modified balofloxacins. Retrieved from

  • Google Patents. (2015). CN104557859A - Preparation method of balofloxacin. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from

Sources

Application Note & Protocol: The Strategic Role of (S)-3-Aminoazepan-2-one in the Synthesis of Besifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Besifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against bacterial conjunctivitis.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its specific stereochemistry. This document provides a detailed technical guide on the synthesis, quality control, and utilization of (S)-3-Aminoazepan-2-one, a pivotal chiral intermediate that dictates the stereochemical integrity of the final Besifloxacin active pharmaceutical ingredient (API). We will explore the causality behind preferred synthetic routes, present validated analytical protocols for ensuring enantiomeric purity, and detail the subsequent conversion to Besifloxacin, offering field-proven insights for researchers in drug development and manufacturing.

Introduction: The Imperative of Chirality in Besifloxacin

Besifloxacin, chemically known as 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a topical ophthalmic antibiotic approved for treating bacterial eye infections.[1][3] Like many modern pharmaceuticals, Besifloxacin is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). It is a well-established principle in medicinal chemistry that different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3]

The clinical formulation of Besifloxacin utilizes a single enantiomer to maximize therapeutic effect and minimize potential off-target side effects. The key to achieving this enantiopurity lies in the control of the stereocenter on the 3-aminoazepane side chain. This is accomplished through the use of a chiral building block, (S)-3-Aminoazepan-2-one (also referred to as (S)-α-amino-ε-caprolactam). The synthesis and purification of this intermediate to a high degree of enantiomeric excess (e.e.) is therefore not merely a procedural step, but a critical control point in the entire manufacturing process.

This guide elucidates the pathway from a precursor molecule to Besifloxacin, with a focus on the synthesis and analysis of the (S)-3-Aminoazepan-2-one intermediate.

Overall Synthetic Strategy

The synthesis of Besifloxacin from its core components is a multi-step process. The logical flow involves the preparation of the chiral side chain, followed by its coupling to the fluoroquinolone core. The lactam, (S)-3-Aminoazepan-2-one, is itself an intermediate which is subsequently reduced to the corresponding chiral amine, (3R)-azepan-3-amine, prior to the final coupling step.

G cluster_0 PART A: Chiral Intermediate Synthesis cluster_1 PART B: Final API Synthesis Precursor Achiral Precursor (e.g., ε-Caprolactam derivative) Asymmetric_Rxn Asymmetric Hydrogenation Precursor->Asymmetric_Rxn S_Lactam (S)-3-Aminoazepan-2-one (Key Chiral Lactam) Asymmetric_Rxn->S_Lactam Reduction Lactam Reduction (e.g., LiAlH4, NaBH4) S_Lactam->Reduction R_Amine (3R)-Azepan-3-amine (Active Coupling Intermediate) Reduction->R_Amine Coupling Nucleophilic Aromatic Substitution (SNAr) R_Amine->Coupling Coupling Reaction Quinolone_Core Fluoroquinolone Core (e.g., 1-cyclopropyl-6,7-difluoro-8-chloro...acid) Quinolone_Core->Coupling Besifloxacin Besifloxacin API Coupling->Besifloxacin

Caption: Overall Synthesis Pathway for Besifloxacin.

Synthesis of (S)-3-Aminoazepan-2-one

The generation of the chiral center at the C3 position of the azepane ring is the most critical phase of the side-chain synthesis. While classical resolution of a racemic mixture is an option, modern pharmaceutical manufacturing favors asymmetric synthesis for its superior efficiency and atom economy. Transition metal-catalyzed asymmetric hydrogenation of a prochiral enamine or related substrate is a highly effective and scalable method.[4][5][6]

Causality of Method Selection

Why Asymmetric Hydrogenation?

  • High Enantioselectivity: Chiral catalysts, particularly those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands, can achieve enantiomeric excesses (e.e.) greater than 99%.[5] This minimizes the need for difficult downstream chiral purification.

  • Scalability: The process is well-suited for industrial scale-up, offering high turnover numbers (TON) for the catalyst, making it cost-effective.[3]

  • Reproducibility: Under controlled conditions, catalytic hydrogenation provides consistent and reproducible results, which is essential for GMP (Good Manufacturing Practices) environments.

The following protocol is a representative method based on principles of asymmetric hydrogenation.

Experimental Protocol: Asymmetric Synthesis

G Start 1. Reactor Setup Charge 2. Charge Reactor - Prochiral Substrate - Solvent (e.g., Methanol) - Chiral Catalyst Start->Charge Inert 3. Inert Atmosphere - Purge with N2 or Ar Charge->Inert Hydrogenate 4. Hydrogenation - Pressurize with H2 - Heat to 50-60°C - Stir for 12-24h Inert->Hydrogenate Monitor 5. Reaction Monitoring - TLC / HPLC Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Workup 6. Workup - Filter Catalyst - Concentrate Solvent Monitor->Workup Complete Purify 7. Purification - Recrystallization or  Chromatography Workup->Purify Analyze 8. Final Analysis - Chiral HPLC - NMR, MS Purify->Analyze

Caption: Experimental Workflow for Synthesis & Purification.

Step-by-Step Methodology:

  • Reactor Preparation: A high-pressure hydrogenation reactor is thoroughly cleaned, dried, and rendered inert by purging with nitrogen or argon gas.

  • Charging the Reactor:

    • The prochiral precursor (e.g., 3-amino-1,5,6,7-tetrahydro-2H-azepin-2-one) is dissolved in an appropriate solvent, such as methanol or ethanol.

    • A chiral catalyst (e.g., a Ru-BINAP complex) is added under an inert atmosphere. The catalyst loading is typically low (0.01 - 0.1 mol%).

  • Hydrogenation Reaction:

    • The reactor is sealed and purged again with hydrogen gas before being pressurized to the target pressure (e.g., 5-10 bar).

    • The reaction mixture is heated to 50-60 °C and stirred vigorously to ensure efficient mass transfer.

    • The reaction is allowed to proceed for 12-24 hours, or until monitoring indicates completion.

  • Reaction Monitoring: Progress is monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.

    • The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (S)-3-Aminoazepan-2-one is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white crystalline solid. This step is crucial for removing achiral impurities and can also enhance the enantiomeric excess.

Quality Control and Analytical Protocols

The validation of (S)-3-Aminoazepan-2-one is paramount. The two most critical quality attributes (CQAs) are chemical purity and enantiomeric purity (e.e.) .

QC Logic and Self-Validation

A protocol is self-validating when it includes clear criteria for success at each stage. For this intermediate, the analytical results must meet pre-defined specifications before the batch can be released for the next synthetic step.

G cluster_tests Analytical Testing Sample Purified Batch of (S)-3-Aminoazepan-2-one HPLC Test 1: Chiral HPLC Sample->HPLC NMR_MS Test 2: Structural ID (¹H NMR, MS) Sample->NMR_MS Decision Compare to Specifications: - Purity ≥ 99.0%? - Enantiomeric Excess ≥ 99.5%? - Correct Structure Confirmed? HPLC->Decision NMR_MS->Decision Pass PASS Release for Next Step Decision->Pass Yes Fail FAIL Repurify or Reject Batch Decision->Fail No

Sources

Application Note: Synthesis of Bengamide E Analogs using (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The Bengamides are a class of marine natural products isolated from Jaspidae sponges, exhibiting potent antitumor and antibiotic properties. Their primary mechanism of action is the inhibition of Methionine Aminopeptidases (MetAPs) , enzymes crucial for the co-translational processing of proteins.

Bengamide E is characterized by a specific caprolactam headgroup, (S)-3-aminoazepan-2-one (also known as L-


-amino-

-caprolactam), linked to a polyhydroxylated fatty acid side chain. Structural biology studies reveal that the caprolactam ring mimics the P1 residue of the MetAP peptide substrate, anchoring the inhibitor in the active site.

This application note provides a high-fidelity protocol for synthesizing Bengamide E analogs. It focuses on the critical production of the (S)-3-aminoazepan-2-one scaffold from L-Lysine and details two distinct coupling strategies: the biomimetic Lactone Ring-Opening (Kinder Method) and the versatile Direct Amidation for diverse analog library generation.

Retrosynthetic Analysis & Workflow

The synthesis is modular, disconnecting the target analog into the lipophilic "Tail" (Side Chain) and the polar "Head" (Caprolactam).

G Lysine L-Lysine HCl (Starting Material) Lactam (S)-3-Aminoazepan-2-one (The 'Head') Lysine->Lactam Cyclization (1-Hexanol, Reflux) Coupling_A Method A: Lactone Aminolysis (NaEH Catalysis) Lactam->Coupling_A Coupling_B Method B: Peptide Coupling (HATU/DIPEA) Lactam->Coupling_B SideChain_Lactone Side Chain Lactone (Natural-like Precursor) SideChain_Lactone->Coupling_A SideChain_Acid Side Chain Acid (Library Analogs) SideChain_Acid->Coupling_B Analog Bengamide E Analog Coupling_A->Analog Ring Opening Coupling_B->Analog Amide Bond Formation

Figure 1: Modular synthetic workflow for Bengamide E analogs. The choice of coupling method depends on the availability of the side-chain precursor.

Module 1: Synthesis of (S)-3-Aminoazepan-2-one

Objective: Preparation of the chiral headgroup from L-Lysine without racemization.

Critical Process Parameters (CPPs)
  • Chirality: Starting with L-Lysine (S-configuration) yields the (S)-lactam. High temperature can induce racemization; strictly control reflux times.

  • Solvent: Higher boiling alcohols (1-Hexanol, 1-Pentanol) are preferred over ethanol to achieve cyclization temperatures (approx. 150°C) at ambient pressure.

Protocol A: Thermal Cyclization in 1-Hexanol

Reagents:

  • L-Lysine Monohydrochloride (CAS: 657-27-2)

  • Sodium Hydroxide (NaOH)

  • 1-Hexanol (Solvent)[1]

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask equipped with a Dean-Stark trap, suspend L-Lysine HCl (10.0 g, 54.8 mmol) in 1-Hexanol (100 mL). Add an equimolar amount of NaOH (2.19 g) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux (approx. 157°C). The water introduced and formed during the reaction must be removed via the Dean-Stark trap to drive the equilibrium toward the lactam.

  • Duration: Reflux for 8–12 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).

  • Workup: Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate.

  • Evaporation: Concentrate the filtrate under reduced pressure (high vacuum required to remove 1-Hexanol) to obtain the crude oily residue.

  • Purification: Recrystallize from acetone/ethanol or purify via flash column chromatography (DCM/MeOH/NH4OH 90:10:1) to yield (S)-3-aminoazepan-2-one as a white solid.

    • Target Yield: 85–90%

    • Verification: 1H NMR (D2O or CDCl3) should show the

      
      -proton multiplet at ~3.5 ppm.
      

Module 2: Coupling Strategies

This guide presents two methods. Method A is the "Gold Standard" for natural product synthesis (Kinder Method), while Method B is optimized for medicinal chemistry library generation.

Method A: Lactone Ring-Opening (The Kinder Protocol)

Context: This method mimics the natural biosynthesis and is ideal when the side chain is available as a lactone (e.g., glucoheptonic lactone derivatives). It uses Sodium 2-Ethylhexanoate (NaEH) as a mild base/catalyst.[2]

Reagents:

  • (S)-3-Aminoazepan-2-one (from Module 1)

  • Side Chain Lactone (e.g., protected polyol lactone)

  • Sodium 2-Ethylhexanoate (NaEH) (0.5 M in THF or solid)

  • Solvent: THF or DME

Protocol:

  • Dissolution: Dissolve the Side Chain Lactone (1.0 equiv) and (S)-3-Aminoazepan-2-one (1.2 equiv) in anhydrous THF (0.1 M concentration).

  • Catalysis: Add Sodium 2-Ethylhexanoate (1.5 equiv).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: For sluggish substrates, microwave irradiation (100 W, 60°C) for 1–2 hours can significantly boost conversion.

  • Mechanism: The amine of the caprolactam attacks the carbonyl of the lactone. NaEH facilitates the proton transfer and stabilizes the ring-opening transition state.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Method B: Direct Amide Coupling (Library Generation)

Context: Used when side chains are synthesized as carboxylic acids (e.g., simple fatty acids or aryl acids) to create "Simplified Bengamide Analogs."

Reagents:

  • (S)-3-Aminoazepan-2-one

  • Carboxylic Acid Analog (Side Chain)

  • Coupling Agent: HATU (Preferred for steric bulk) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dry)

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at 0°C.

  • Addition: Add (S)-3-Aminoazepan-2-one (1.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (to remove DMF), 1N HCl, sat. NaHCO3, and brine.

  • Purification: Flash chromatography or Preparative HPLC.

Quantitative Data Summary

ParameterMethod A (Lactone)Method B (Acid Coupling)
Primary Substrate Cyclic LactoneCarboxylic Acid
Key Reagent Sodium 2-EthylhexanoateHATU / DIPEA
Reaction pH Neutral / Mildly BasicBasic
Typical Yield 65 - 85%75 - 95%
Atom Economy High (Ring Opening)Moderate (Coupling Reagent Waste)
Application Natural Product MimicrySAR Library Expansion

References

  • Kinder, F. R., et al. (2001).[3] "Total syntheses of the cytotoxic marine natural products bengamides B and E." Journal of Organic Chemistry, 66(6), 2118-2122.[3] Link

  • Crews, P., et al. (2017). "The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria." Marine Drugs, 15(11). Link

  • Towbin, H., et al. (2003). "Proteomics-based Target Identification: Bengamides as MetAP Inhibitors." Journal of Biological Chemistry, 278, 52964-52971. Link

  • Process for Synthesis of Caprolactam from Lysine. (Patent US7399855B2). Describes the cyclization of L-lysine in alcohol solvents. Link

  • Phi, T. D., et al. (2011). "Synthesis of bengamide E analogues and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters, 21(1), 181-184. Link

Sources

Application Note: Strategic Utilization of (S)-3-Aminoazepan-2-one in Alkaloid & Peptidomimetic Synthesis

[1]

Executive Summary & Strategic Value

(S)-3-Aminoazepan-2-one (CAS: 21568-87-6), often referred to as L-α-amino-ε-caprolactam, is a commercially available chiral building block derived from L-lysine.[1] While technically a cyclic amide (lactam), its seven-membered azepane ring provides a unique "privileged scaffold" for drug discovery.[1] Unlike flexible linear peptides or rigid 5/6-membered rings, the azepane ring offers a specific conformational constraint that mimics the

Key Applications:

  • Natural Product Synthesis: It is the direct metabolic precursor and synthetic core of the Bengamide class of marine alkaloids, which exhibit potent antitumor and anthelmintic properties.

  • Peptidomimetics: It serves as a conformationally constrained surrogate for the Leu-Pro dipeptide motif, critical in designing inhibitors for targets like STAT3 (Signal Transducer and Activator of Transcription 3).

  • Diversity-Oriented Synthesis: The free

    
    -amine allows for rapid functionalization to generate libraries of "alkaloid-like" heterocycles.[1]
    

This guide provides detailed protocols for utilizing this scaffold in the total synthesis of Bengamide E analogs and the construction of constrained peptidomimetic drugs.

Application I: Total Synthesis of Bengamide E Analogs

The Bengamides are a family of alkaloids isolated from Jaspis sponges. Their structure features a characteristic caprolactam ring attached to a polyketide side chain.[1] (S)-3-Aminoazepan-2-one is the mandatory starting material for the "eastern" fragment of the molecule.[1]

Mechanistic Insight

The synthesis relies on an amide coupling between the nucleophilic

Experimental Workflow (DOT Diagram)

BengamideSynthesisStart(S)-3-Aminoazepan-2-one(Chiral Precursor)CouplingAmide Coupling(DCC/HOBt or HATU)Start->Coupling Nucleophilic AttackIntermediateAmide IntermediateCoupling->Intermediate Bond FormationFunctSide ChainDeprotection/ModificationIntermediate->Funct Global DeprotectionProductBengamide E Analog(Bioactive Alkaloid)Funct->Product PurificationSideChainChiral Polyhydroxy Acid(Western Fragment)SideChain->Coupling Electrophile

Figure 1: Synthetic pathway for constructing Bengamide alkaloids using the caprolactam scaffold.[1][2]

Detailed Protocol: Coupling & Functionalization

Objective: Synthesize the core amide linkage of a Bengamide analog.

Reagents:

  • (S)-3-Aminoazepan-2-one (1.0 eq)[1]

  • Chiral Acid Partner (e.g., protected tartaric acid derivative) (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral acid partner (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at

    
     for 15–30 minutes to form the activated ester. Note: HATU is preferred over DCC for sterically hindered secondary amines to prevent racemization.
    
  • Addition: Add (S)-3-Aminoazepan-2-one (1.0 eq) directly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The free amine spot (ninhydrin active) should disappear.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the amide doublet around

    
     7.8–8.2 ppm.[1] The chiral proton at the 
    
    
    -position of the lactam ring typically appears as a multiplet around
    
    
    4.3–4.5 ppm.
  • MS (ESI): Confirm

    
     peak corresponding to the coupled product.
    

Application II: Constrained Peptidomimetics (STAT3 Inhibitors)

In drug design, the flexible "Leu-Pro" turn is a common recognition motif. (S)-3-Aminoazepan-2-one can be fused with other rings to create tricyclic scaffolds like Haic (5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-4-one), which rigidly lock the peptide backbone into a bioactive conformation.[1]

Mechanistic Insight

The 7-membered ring of the azepane forces the attached peptide chain into a specific dihedral angle, mimicking a Type II'

Synthesis of the "Haic" Scaffold (DOT Diagram)

HaicSynthesisLactam(S)-3-Aminoazepan-2-oneProtectionN-Fmoc ProtectionLactam->ProtectionAlkylationN-Alkylation withIndole PrecursorProtection->AlkylationCyclizationFriedel-Crafts / Ring ClosureAlkylation->Cyclization Acid CatalysisHaicHaic Scaffold(Tricyclic Peptidomimetic)Cyclization->Haic Final Deprotection

Figure 2: Workflow for converting the simple lactam into the complex tricyclic Haic scaffold.[1]

Protocol: Preparation of Fmoc-Protected Precursor

Objective: Protect the

1

Reagents:

  • (S)-3-Aminoazepan-2-one HCl salt (10 mmol)[1]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (11 mmol)[1]

  • 
     (22 mmol)[1]
    
  • Solvent: Water/Dioxane (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the lactam salt in water (25 mL). Add

    
     and stir until clear.
    
  • Addition: Add a solution of Fmoc-OSu in Dioxane (25 mL) dropwise over 20 minutes at

    
    .
    
  • Reaction: Stir at room temperature for 4 hours. A white precipitate (the protected product) will form.

  • Workup: Pour the mixture into water (100 mL) and acidify carefully with 1N HCl to pH 2–3.

  • Isolation: Filter the white solid, wash extensively with water to remove salts and succinimide byproducts. Dry in a vacuum oven at

    
    .
    

Validation Checkpoint:

  • Yield: Expect >85%.

  • HPLC: Purity >95% (254 nm).

  • Usage: This Fmoc-protected intermediate is stable and ready for N-alkylation (e.g., with benzyl bromide derivatives) to build the "Haic" tricycle.[1]

Quality Control & Analytical Standards

To ensure the integrity of the (S)-3-Aminoazepan-2-one scaffold before synthesis:

TestAcceptance CriteriaMethod Note
Appearance White to off-white crystalline solidVisual inspection.[1]
Purity (HPLC)

C18 Column, Water/MeCN gradient + 0.1% TFA.[1]
Chiral Purity (ee)

Chiral HPLC (e.g., Chiralpak AD-H).[1] Critical for bioactivity.[1][3]
Specific Rotation

(c=1, water/HCl).[1] Verify sign of rotation.[1]
1H NMR Consistent with structureConfirm integration of 7-membered ring protons.

References

  • Total Synthesis of Bengamide E

    • Title: Total Synthesis of 4-epi-Bengamide E.[1]

    • Source: MDPI (Molecules).[1]

    • Context: Describes the coupling of L-α-amino-ε-caprolactam with tartaric acid deriv
    • [1]

  • Peptidomimetics (Haic Scaffold)

    • Title: Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activ
    • Source: PubMed Central (PMC).[1]

    • Context: Details the synthesis of the Haic scaffold from the amino-caprolactam precursor for ST
  • General Scaffold Data

    • Title: 3-Aminoazepan-2-one hydrochloride (PubChem Compound Summary).[1]

    • Source: PubChem.[1]

    • Context: Chemical and physical properties, safety d
    • [1]

  • Bengamide Biosynthesis & Synthesis

    • Title: Enantiospecific total synthesis of (-)-bengamide E.[1]

    • Source: PubMed.[1]

    • Context: Confirms the role of the caprolactam in the total synthesis of the n

N-alkylation of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of (S)-3-Aminoazepan-2-one

Introduction & Strategic Analysis

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) is a privileged scaffold in medicinal chemistry, serving as a conformationally constrained lysine analogue.[1] It is a critical intermediate in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib) and various peptidomimetics.[1]

The core challenge in functionalizing this molecule lies in its dual-nitrogen architecture and the lability of the chiral center.[1]

Chemoselectivity Profile

The scaffold presents two distinct nucleophilic sites:

  • N-3 (Exocyclic

    
    -Amine):  A primary amine adjacent to the chiral center.[1]
    
    • Reactivity: High nucleophilicity under mild basic conditions.[1]

    • pKa (Conjugate Acid): ~8.0–9.0.[1]

  • N-1 (Endocyclic Lactam): Part of the 7-membered amide ring.

    • Reactivity: Low nucleophilicity due to resonance stabilization; requires strong base deprotonation or transition metal catalysis.[1]

    • pKa (N-H): ~17.0 (in DMSO).[1]

Critical Design Rule:

  • Targeting N-3: Proceed via Reductive Amination or S

    
    2 displacement  under mild basic conditions.[1] No protection of N-1 is required.[1]
    
  • Targeting N-1: Requires Protection of N-3 (e.g., Boc, Cbz) to prevent over-alkylation and racemization.[1] Alkylation is then effected using strong bases (NaH, LiHMDS).[1]

Stereochemical Integrity

The C-3 position is


 to a carbonyl.[1] Under thermodynamic control (strong base, high heat, or prolonged reaction times), the acidic 

-proton can be removed, leading to enolization and subsequent racemization.[1] Kinetic control is essential.[1]

Decision Logic & Workflow

The following decision tree illustrates the selection of synthetic pathways based on the target nitrogen.

G Start Starting Material: (S)-3-Aminoazepan-2-one Target Select Target Nitrogen Start->Target N3_Path Target: N-3 (Exocyclic) Target->N3_Path High Nucleophilicity N1_Path Target: N-1 (Lactam) Target->N1_Path Low Nucleophilicity Method_A Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) N3_Path->Method_A Preferred (No Racemization) Method_B Method B: Direct Alkylation (Alkyl Halide + Mild Base) N3_Path->Method_B Risk of Bis-alkylation Step_Protect Step 1: N-3 Protection (Boc2O / TEA) N1_Path->Step_Protect Step_Alkylate Step 2: Strong Base Alkylation (NaH + R-X) Step_Protect->Step_Alkylate Step_Deprotect Step 3: Deprotection (TFA or HCl) Step_Alkylate->Step_Deprotect

Figure 1: Strategic decision tree for regioselective alkylation of (S)-3-aminoazepan-2-one.

Protocol A: N-3 Mono-Alkylation (Reductive Amination)

Objective: Selective mono-alkylation of the exocyclic amine without racemization. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1]

Reagents & Materials
  • (S)-3-Aminoazepan-2-one hydrochloride (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure
  • Free Base Formation (In Situ): In a flame-dried flask under N

    
    , suspend the amino-lactam HCl salt in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at room temperature (20–25 °C).
    
    • Note: Do not use strong bases (e.g., NaOH) to free-base, as this increases racemization risk.[1]

  • Imine Formation: Add the aldehyde (1.1 equiv) in one portion. Stir for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, add activated molecular sieves (4Å) to drive water removal.[1]

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH

      
       and does not reduce the lactam carbonyl or cause epimerization at the 
      
      
      
      -center.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]

Protocol B: N-1 Lactam Alkylation (Protection Strategy)

Objective: Alkylation of the ring nitrogen. Prerequisite: The exocyclic amine must be protected to prevent competitive alkylation and proton shuttling that leads to racemization.[1]

Phase 1: N-3 Protection (Boc-Protection)
  • Dissolve (S)-3-aminoazepan-2-one (1.0 equiv) in 1,4-dioxane/water (1:1).

  • Add NaHCO

    
     (2.5 equiv) followed by Boc
    
    
    
    O (1.2 equiv).[1]
  • Stir at RT for 12 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (keep cold), extract with EtOAc. Recrystallize if necessary.[1]

    • Result: (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.

Phase 2: N-1 Alkylation (The Critical Step)

Reagents:

  • (S)-N-Boc-amino-lactam (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Alkyl Halide (R-X) (1.5 equiv)

  • Solvent: Anhydrous DMF or DMF/THF (1:1)

Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the N-Boc intermediate in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Base Addition: Add NaH (1.2 equiv) portion-wise. Evolution of H

    
     gas will be observed.[1]
    
    • Critical: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation of the lactam amide (formation of the imidate anion).

  • Alkylation: Add the Alkyl Halide (1.5 equiv) dropwise via syringe.[1]

    • Temperature Control: Keep at 0 °C for the first hour, then allow to warm to RT slowly.

    • Warning: Do not heat above 40 °C unless the alkyl halide is extremely unreactive.[1] High heat causes

      
      -elimination or racemization via the enolate.[1]
      
  • Quench: Cool to 0 °C. Quench carefully with saturated NH

    
    Cl.
    
  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1]

Phase 3: Deprotection
  • Dissolve the alkylated intermediate in DCM.[1]

  • Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours.

  • Concentrate to yield the N-1 alkylated (S)-3-aminoazepan-2-one salt.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
VariableProtocol A (N-3 Target)Protocol B (N-1 Target)
Primary Reagent Aldehyde / STABAlkyl Halide / NaH
Solvent System DCE or THF (Neutral)DMF (Polar Aprotic)
Temperature 0 °C

RT
0 °C (Strict control)
Racemization Risk Low (Non-basic conditions)High (Strong base usage)
Key By-product Dialkylated amine (if R-CHO excess)O-alkylation (rare, but possible)
Troubleshooting Guide
  • Problem: Loss of Optical Purity (ee% drops).

    • Cause: Over-exposure to base or high temperature during the NaH step.[1]

    • Solution: In Protocol B, switch from NaH to LiHMDS at -78 °C. The lithium counter-ion stabilizes the enolate and prevents proton exchange at the chiral center.[1]

  • Problem: Low Yield in Protocol A.

    • Cause: Incomplete imine formation.[1]

    • Solution: Add Ti(OiPr)

      
       (1.0 equiv) as a Lewis acid/water scavenger during the imine formation step before adding the reducing agent.[1]
      
  • Problem: O-Alkylation vs N-Alkylation (Protocol B).

    • Cause: Lactam ambident nucleophilicity.

    • Solution: Ensure the solvent is polar aprotic (DMF promotes N-alkylation).[1] Use "hard" leaving groups (Tosylate/Mesylate) to favor N-alkylation over O-alkylation (imidate formation).[1]

References

  • Odanacatib Synthesis (Key Intermediate): Claudio, M., et al. "Practical Enantioselective Synthesis of Odanacatib."[1] Journal of Organic Chemistry, 2011 . Note: Describes the triflate displacement strategy for N-3 alkylation preserving chirality.

  • General Lactam Alkylation: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013 .[1] Section on Alkylation of Amides and Lactams. [1]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1]

  • Protecting Group Strategies: Wuts, P. G. M.[1] "Greene's Protective Groups in Organic Synthesis." 5th Edition, Wiley, 2014 .[1] Protocols for Boc protection of amino-lactams. [1]

Sources

Ring-opening reactions of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Aminoazepan-2-one, commonly known as L-


-amino-

-caprolactam (L-ACL), represents a critical chiral scaffold in both industrial amino acid synthesis and advanced polymer materials. Unlike unsubstituted

-caprolactam, the presence of the C3-amino group introduces significant steric and electronic effects that alter ring-opening kinetics. This guide details two distinct ring-opening pathways: (1) Chemo-enzymatic hydrolysis for the production of high-purity L-Lysine, and (2) Anionic Ring-Opening Polymerization (AROP) for the synthesis of functionalized Nylon-6 derivatives.

Introduction & Mechanistic Principles

The seven-membered lactam ring of (S)-3-aminoazepan-2-one possesses moderate ring strain (approx. 3-4 kcal/mol), making it stable at room temperature but reactive under catalytic conditions.

  • Thermodynamic Driver: The conversion to the open-chain form (L-Lysine) is enthalpically driven by the release of ring strain and entropically favored in aqueous solution.

  • The

    
    -Amino Effect:  The amine at the 
    
    
    
    -position (C3) acts as an internal nucleophile or a steric block depending on pH. In polymerization, this group creates "branching points," necessitating specific protection strategies or control of protonation states to maintain linearity.

Pathway A: Chemo-Enzymatic Hydrolysis (L-Lysine Synthesis)

This pathway is the gold standard for maintaining chiral integrity. Chemical hydrolysis (acid/base) at high temperatures often leads to partial racemization (0.5–2%). The enzymatic route operates under mild conditions, preserving the (S)-configuration.

Mechanism: Dynamic Kinetic Resolution

In industrial contexts (e.g., the Toray Process), the starting material is often racemic. The process couples a racemase with a stereoselective hydrolase.

G cluster_0 Dynamic Kinetic Resolution D_ACL D-ACL (D-3-Aminoazepan-2-one) L_ACL L-ACL ((S)-3-Aminoazepan-2-one) D_ACL->L_ACL ACL Racemase (Achromobacter obae) L_Lys L-Lysine (Open Chain) L_ACL->L_Lys L-ACL Hydrolase (Cryptococcus laurentii) + H2O

Figure 1: The enzymatic cascade converting the lactam to L-Lysine.[1] The racemase ensures 100% theoretical yield from racemic starting material.

Protocol 1: Biocatalytic Ring Opening

Objective: Hydrolysis of (S)-3-aminoazepan-2-one to L-Lysine with >99.5% ee.

Reagents:

  • Substrate: (S)-3-Aminoazepan-2-one (10% w/v solution).

  • Enzyme Source: Lyophilized cells of Cryptococcus laurentii (containing L-ACL hydrolase) or purified enzyme.

  • Buffer: 0.1 M Potassium Phosphate (pH 8.0).

  • Cofactor:

    
     (1 mM) – often required for hydrolase stability.
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 g of (S)-3-aminoazepan-2-one in 90 mL of phosphate buffer (pH 8.0). Add

    
     to a final concentration of 1 mM.
    
  • Initiation: Add enzyme/cell mass (approx. 50 units/g substrate) to the reactor.

  • Incubation: Incubate at 40°C with gentle orbital shaking (150 rpm).

    • Critical Parameter: Do not exceed 45°C; thermal denaturation of the hydrolase occurs rapidly above this threshold.

  • Monitoring: Monitor reaction progress via HPLC (C18 column, mobile phase: Phosphate buffer/Acetonitrile). The lactam peak (RT ~5 min) should disappear as the Lysine peak (RT ~3 min) appears.

  • Termination: Once conversion >99%, heat the mixture to 80°C for 10 minutes to denature the enzyme.

  • Purification: Filter cell debris. Pass the filtrate through a cation-exchange resin (Dowex 50W). Elute L-Lysine with 2M

    
    .
    

Pathway B: Anionic Ring-Opening Polymerization (AROP)

This pathway utilizes (S)-3-aminoazepan-2-one as a monomer (often copolymerized with


-caprolactam) to produce functionalized polyamides (Nylon 6 derivatives).

Scientific Constraint: The free primary amine at C3 is incompatible with standard AROP because it acts as a chain-transfer agent, terminating the anionic growth center.

  • Solution: Use of the hydrochloride salt (latent functionality) or copolymerization where the amino group induces branching.

Mechanism: Activated Monomer

AROP Start Initiation: Caprolactamate Anion (C-) Attack Nucleophilic Attack on ACL Monomer Start->Attack fast Open Ring Opening (Formation of Imide Anion) Attack->Open Prop Propagation: Proton Transfer from Monomer Open->Prop Exothermic Prop->Start Cycle Repeats

Figure 2: The Activated Monomer Mechanism for Anionic Ring-Opening Polymerization.

Protocol 2: Copolymerization for Modified Nylon-6

Objective: Synthesis of P(ACL-co-CPL) aiming for 10% amino-functionalization.

Reagents:

  • Monomer A:

    
    -Caprolactam (CPL) - Dried under vacuum (melt).
    
  • Monomer B: (S)-3-Aminoazepan-2-one (ACL) - Dried.

  • Catalyst: Sodium Caprolactamate (1.5 mol% relative to total monomer).

  • Activator: N-Acetylcaprolactam (0.5 mol%).

Step-by-Step Workflow:

  • Drying (Crucial): Melt CPL and ACL (ratio 90:10) at 100°C under high vacuum (<1 mbar) for 1 hour.

    • Why: Even trace water (ppm levels) quenches the lactamate anion, stopping polymerization immediately.

  • Catalyst Addition: Under a nitrogen blanket, add the Sodium Caprolactamate. Stir until homogenous.

  • Activator Injection: Inject N-Acetylcaprolactam. This lowers the activation energy, allowing polymerization at lower temperatures (140°C–160°C) compared to thermal initiation (>250°C).

  • Polymerization: Increase temperature to 150°C . The viscosity will rise rapidly (within 5–10 minutes).

    • Observation: The mixture will solidify (crystallize) as the polymer forms.

  • Post-Cure: Maintain temperature for 1 hour to ensure >98% conversion.

  • Quenching: Cool to room temperature. Grind the polymer and wash with hot water to remove unreacted monomer (monomer extraction).

Comparative Data Summary

FeatureEnzymatic HydrolysisAnionic Polymerization (AROP)Acid Hydrolysis (6N HCl)
End Product L-Lysine (Monomer)Polyamide (Nylon-6 deriv.)L-Lysine-HCl
Reaction Medium Aqueous Buffer (pH 8)Bulk Melt (Solvent-free)Aqueous Acid
Temperature 40°C150°C110°C (Reflux)
Chirality Retention Excellent (>99.5%) Variable (depends on temp)Good (>98%)
Key Challenge Enzyme stabilityMoisture sensitivitySalt removal downstream

References

  • Toray Industries. (1976). Enzymatic conversion of DL-alpha-amino-epsilon-caprolactam into L-lysine.[2][3] ResearchGate.[4][5][6]

  • Royal Society of Chemistry. (2014).[7] Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry.[7]

  • Preprints.org. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam.

  • National Institutes of Health (PMC). (2010). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Aminoazepan-2-one Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACL-CHIRAL-001 Subject: Preventing Racemization in (S)-3-Aminoazepan-2-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Alpha-Proton Challenge

You are encountering a classic issue in the synthesis of (S)-3-aminoazepan-2-one (also known as L-


-amino-

-caprolactam). The structural vulnerability lies at the C3 position (the

-carbon). The adjacent lactam carbonyl increases the acidity of the

-proton (

in DMSO, but effectively lower in reaction conditions), making it susceptible to deprotonation by bases.

Once deprotonated, the resulting enolate is planar. Reprotonation can occur from either face, leading to immediate racemization (


). This guide provides the protocols to prevent this ("The Protected Route") and the methods to recover if it happens ("The Resolution Route").

Module 1: Synthesis Protocols (Prevention)

Option A: The High-Fidelity Route (Cbz-Protection)

Recommended for Drug Development (High ee% requirement)

The most robust method to prevent racemization is to avoid the high-temperature thermal cyclization of free lysine. Instead, use


-protection to reduce the acidity of the 

-proton and allow for milder activation methods.

Protocol:

  • Protection: Start with

    
    -Cbz-L-Lysine  (or 
    
    
    
    -di-Cbz-L-Lysine, followed by selective deprotection if necessary, though starting with
    
    
    -protection is more direct for the ring closure).
  • Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Cyclization: The intramolecular amine attacks the activated anhydride. This occurs rapidly at 0°C

    
     RT.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the Cbz group to yield (S)-3-aminoazepan-2-one.
    

Why this works:

  • Temperature: The reaction proceeds at <25°C, far below the activation energy required for thermal enolization.

  • Base Strength: NMM is a weak organic base, insufficient to deprotonate the

    
    -carbon of the amide intermediate.
    
Option B: The Industrial Thermal Route (L-Lysine Cyclization)

Recommended for Scale-up (Cost-sensitive)

If you must use the direct thermal cyclization of L-Lysine HCl, you must control the solvent and water content rigorously.

Protocol:

  • Solvent System: Use 1-hexanol or 1-butanol . These high-boiling alcohols allow for azeotropic removal of water.

  • Base: Use a catalytic amount of NaOH (0.1 eq) or Alumina (

    
    ) .
    
    • Critical Warning: Stoichiometric strong base (e.g., NaOEt) will cause rapid racemization.

  • Process: Reflux with a Dean-Stark trap. Stop the reaction immediately upon cessation of water evolution.

  • Workup: Cool rapidly to <40°C before adding any aqueous phases.

Module 2: Troubleshooting & FAQs

Q1: My ee% drops significantly during the workup. Why?

Diagnosis: You likely exposed the lactam to basic aqueous conditions while the mixture was still warm. The Mechanism: The lactam ring is stable, but the


-proton remains acidic. If you quench a reaction with basic water (pH > 9) while the solution is hot (>50°C), enolization kinetics accelerate.
Corrective Action: 
  • Always cool the reaction mixture to 0–5°C before quenching.

  • Adjust the aqueous layer to pH 6–7 immediately. Avoid storing the product in basic solution.

Q2: Can I use L-Lysine Methyl Ester to lower the cyclization temperature?

Answer: Yes, but be cautious. While L-Lysine methyl ester cyclizes at lower temperatures than the free acid, the methoxide byproduct generated during cyclization is a strong base. The Fix: Run the reaction in methanol with a slight excess of acetic acid or a buffer to neutralize the methoxide as it forms, preventing it from attacking the


-proton.
Q3: I already have racemic material (50% ee). Can I fix it?

Answer: Yes. You need a Chemical Resolution . (S)-3-aminoazepan-2-one can be resolved using chiral tartaric acid derivatives.

Resolution Protocol:

  • Dissolve racemic amine in ethanol/water.

  • Add Dibenzoyl-L-tartaric acid (0.5 eq).

  • The (S)-amine forms a less soluble diastereomeric salt with the resolving agent.

  • Filter the precipitate.

  • Recrystallize from ethanol to upgrade ee% to >99%.

  • Free base the salt using weak base (

    
    ) and extraction.
    

Module 3: Visualizing the Threat

Diagram 1: The Racemization Mechanism

This diagram illustrates the "Danger Zone"—the enolization pathway triggered by base and heat.

RacemizationMechanism S_Isomer (S)-3-Aminoazepan-2-one (Chiral Center) Transition Deprotonation (Alpha-Proton Removal) S_Isomer->Transition High T, pH > 9 Base Base (B:) Base->Transition Enolate Planar Enolate/Enol (Achiral Intermediate) Transition->Enolate -BH+ Enolate->S_Isomer Reprotonation (Top Face) R_Isomer (R)-Isomer (Impurity) Enolate->R_Isomer Reprotonation (Bottom Face)

Caption: Base-catalyzed keto-enol tautomerism leading to loss of stereochemical integrity at the C3 position.

Diagram 2: Process Decision Tree

Follow this logic to select the correct synthesis route.

DecisionTree Start Start: Select Synthesis Route Scale What is your scale? Start->Scale HighPurity Is >99% ee critical (e.g., API synthesis)? Scale->HighPurity Lab/Pilot (<1kg) Thermal Route A: Thermal Cyclization (L-Lysine HCl + Hexanol) Scale->Thermal Industrial (>100kg) HighPurity->Thermal No Protected Route B: Cbz-Protection Strategy (Mixed Anhydride Activation) HighPurity->Protected Yes Validation Check: Is ee > 95%? Thermal->Validation Resolution Perform Resolution (Dibenzoyl-L-tartaric acid) Validation->Resolution No Final Final Product: (S)-3-Aminoazepan-2-one Validation->Final Yes Resolution->Final Deprotect Hydrogenolysis (Pd/C) Protected->Deprotect Deprotect->Final

Caption: Workflow for selecting the optimal synthesis pathway based on scale and purity requirements.

Module 4: Data & Comparison

Table 1: Comparison of Cyclization Methods

MethodReagentsTemp (

C)
Risk of RacemizationTypical YieldNotes
Thermal (Direct) L-Lysine HCl, Hexanol, NaOH (cat)157°C (Reflux)High 70-80%Requires rigorous water removal (Dean-Stark).
Protected (Cbz) Cbz-Lys, iBuOCOCl, NMM-15°C

25°C
Low 85-90%Multi-step but preserves chirality perfectly.
Ester Cyclization L-Lys-OMe, MeOH65°CMedium 60-75%Methoxide byproduct must be neutralized.

References

  • Merck Research Laboratories. (2010).[1] Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine.[1] Journal of Organic Chemistry.[1]

  • Royal Society of Chemistry. (2014).[2] Synthesis and characterization of

    
    -amino-
    
    
    
    -caprolactam (ACL). New Journal of Chemistry.[2]
  • Sigma-Aldrich. (2024). Product Specification: (2R,3R)-(+)-Tartaric acid for resolution.

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-aminohexahydro-2H-azepin-2-one.[3]

  • BenchChem. (2025).[4] Strategies to Prevent Racemization During Peptide Synthesis.[4][5]

Sources

Technical Support Center: Purification of (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AZP-003 Subject: Chromatography & Isolation Strategies for (S)-3-Aminoazepan-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and is susceptible to ring-opening hydrolysis.

This guide moves beyond standard protocols to address the causality of separation failures. We focus on two primary workflows: Direct Chiral Resolution (using Crown Ether phases) and Derivatization-Based Separation (using Polysaccharide phases).

Module 1: Method Development & Column Selection

Decision Matrix: Which Path to Choose?

Before selecting a column, determine your primary goal. Is this for enantiomeric excess (ee%) determination, or bulk purification?

MethodSelection cluster_legend Legend Start Start: Define Goal Goal_EE Enantiomeric Excess (ee%) Start->Goal_EE Goal_Prep Prep/Isolation Start->Goal_Prep Direct Direct Method (Crown Ether Column) Goal_EE->Direct Speed Preferred Deriv Derivatization (C18 or Polysaccharide) Goal_EE->Deriv Sensitivity Required Prep_Direct Prep HPLC (Crownpak / HILIC) Goal_Prep->Prep_Direct Small Scale (<100mg) Cryst Recrystallization (Solvent/Anti-solvent) Goal_Prep->Cryst Large Scale (>1g) key1 Analytical key2 Purification

Figure 1: Strategic decision tree for selecting the optimal purification or analysis pathway based on scale and sensitivity requirements.

Protocol A: Direct Chiral Separation (The "Gold Standard")

For the separation of free amino-lactams without derivatization, Crown Ether phases are superior due to their ability to complex with the primary amine ammonium ion.

  • Column: CROWNPAK CR-I(+) or CR(+) (Daicel).

  • Mechanism: The crown ether forms a host-guest complex with the protonated primary amine (

    
    ). The (S)-enantiomer forms a more stable complex than the (R)-enantiomer, resulting in retention.
    
  • Mobile Phase: Perchloric acid (

    
    ) is mandatory to ensure protonation.
    
    • Standard: pH 1.0 to 2.0 aqueous

      
       / Methanol (90:10).
      
    • Warning: Do not use phosphate buffers; they compete with the crown ether complexation.

Protocol B: Derivatization (High Sensitivity)

If UV detection is the bottleneck (the molecule absorbs weakly at <210 nm), derivatization adds a chromophore and increases lipophilicity.

  • Reagent: Marfey’s Reagent (FDAA) or NBD-Cl.

  • Column: Standard C18 (for diastereomers) or Immobilized Polysaccharide (Chiralpak IA/IC).

  • Advantage: Shifts detection to >340 nm (visible range), eliminating baseline noise from buffers.

Module 2: Troubleshooting & FAQs

Q1: Why do I see severe peak tailing on my C18 column?

Diagnosis: Silanol Interaction. The Science: The primary amine on the azepan ring interacts strongly with residual silanols on the silica support of standard C18 columns. The Fix:

  • Switch Mode: Use HILIC (Hydrophilic Interaction Liquid Chromatography). A bare silica or zwitterionic column (e.g., ZIC-HILIC) retains polar amines well.

  • Ion Pairing: If you must use C18, add 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid). The fluorinated acid pairs with the amine, masking the charge and improving peak shape.

Q2: My "pure" peak is splitting into two. Is it racemization?

Diagnosis: It could be racemization, but it is more likely Hydrolysis . The Science: The


-caprolactam ring is thermodynamically stable but kinetically vulnerable. In the presence of strong acids or bases (often used in mobile phases) or specific enzymes, the ring opens to form Lysine .
Verification Test: 
  • Inject a standard of L-Lysine.

  • If the "split" peak matches the retention time of Lysine, your mobile phase pH is too aggressive, or your sample has degraded.

Q3: I cannot detect the compound at low concentrations.

Diagnosis: Lack of Chromophore. The Science: 3-aminoazepan-2-one lacks conjugated


-systems.
The Fix: 
  • Wavelength: Set UV to 205 nm or 210 nm .

  • Alternative Detector: Use CAD (Charged Aerosol Detection) or ELSD . These are universal detectors for non-volatile analytes and do not rely on UV absorbance.

Module 3: Impurity Profiling & Stability

Understanding the degradation pathway is critical for purification. The diagram below illustrates the relationship between the target molecule and its primary impurities.

DegradationPathway Target (S)-3-Aminoazepan-2-one (Target) R_Isomer (R)-Enantiomer (Impurity) Target->R_Isomer Racemization (High pH / Heat) Lysine L-Lysine (Ring Open) Target->Lysine Hydrolysis (Strong Acid/Base) Oligomer Oligomers (Polyamides) Lysine->Oligomer Polymerization (Thermal)

Figure 2: Degradation and impurity pathways.[1] Note that hydrolysis to Lysine is the most common degradation route in aqueous mobile phases.

Quantitative Data: Column Performance Matrix
Column TypeStationary PhaseSeparation ModeSuitabilityCritical Parameter
Crownpak CR-I(+) Chiral Crown EtherReversed Phase (Acidic)Excellent Requires

; pH < 2.0
Chiralpak IA/IC Amylose/CelluloseNormal/RPGood Requires Derivatization for best results
ZIC-HILIC ZwitterionicHILICGood (Achiral) High ACN (>70%); Ammonium Acetate buffer
C18 (Standard) OctadecylsilaneReversed PhasePoor Low retention; requires Ion Pairing (TFA)

Module 4: Scale-Up Protocol (Isolation)

For researchers needing to isolate >100 mg of material, chromatography may become a bottleneck.

Recommended Workflow for Bulk Isolation:

  • Salt Formation: Convert the crude free base to the Hydrochloride salt .

    • Dissolve crude in minimal Ethanol.

    • Add 1.1 eq of HCl in Dioxane/Ether.

    • The salt often precipitates, leaving non-polar impurities in solution.

  • Recrystallization:

    • Solvent System: Methanol/Isopropyl Alcohol (IPA).

    • Procedure: Dissolve in hot Methanol; add IPA dropwise until turbid; cool slowly to 4°C.

    • Note: This method effectively removes the ring-opened Lysine impurity, which has different solubility characteristics [1].

References

  • Sielc Technologies. (n.d.). Separation of 3-Amino-2-oxazolidinone and related lactams on Newcrom R1 HPLC column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors. PubChem. Retrieved from [Link]

  • Phenomenex. (2021).[2] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing L-Lysine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of L-lysine cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with L-lysine and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your experiments.

Section 1: Understanding the Reaction: The Fundamentals of L-Lysine Cyclization

The cyclization of L-lysine is an intramolecular condensation reaction that results in the formation of L-α-amino-ε-caprolactam, commonly referred to as L-lysine lactam. This process involves the formation of an amide bond between the α-carboxyl group and the ε-amino group of the L-lysine side chain, with the elimination of a water molecule.

G cluster_0 L-Lysine Cyclization L-Lysine L-Lysine_lactam L-Lysine->L-Lysine_lactam Δ or Catalyst - H₂O H2O H₂O

Caption: Intramolecular cyclization of L-lysine to L-lysine lactam.

While this reaction can be a desirable pathway for the synthesis of lactam-containing compounds, it is often a problematic side reaction in peptide synthesis.[1] Understanding the factors that influence this equilibrium is crucial for optimizing your desired outcome, whether it is maximizing lactam yield or preventing its formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that drive the cyclization of L-lysine?

A1: The cyclization of L-lysine is primarily influenced by three key factors: temperature, pH, and the presence of a catalyst. High temperatures provide the necessary activation energy for the dehydration reaction. The pH of the reaction medium dictates the protonation state of the amino and carboxyl groups, which in turn affects their reactivity. Catalysts can lower the activation energy, allowing the reaction to proceed under milder conditions.

Q2: At what temperature range does L-lysine cyclization typically occur?

A2: The optimal temperature for L-lysine cyclization is highly dependent on the specific reaction conditions.

  • Thermally-induced cyclization (uncatalyzed): In the absence of a catalyst, high temperatures are generally required. Studies have shown the formation of L-lysine lactam at temperatures ranging from 150-170°C. At even higher temperatures (240–250°C), polymerization of the lactam can become a significant side reaction. A kinetic study of L-lysine hydrochloride in solution demonstrated that the degradation of lysine to its lactam occurs at a measurable rate at temperatures between 60°C and 100°C.[2]

  • Catalyzed cyclization: With an appropriate catalyst, the reaction can proceed at significantly lower temperatures. For instance, enzymatic conversions can occur at or near room temperature.

Q3: How does pH affect the rate of L-lysine cyclization?

A3: The effect of pH on L-lysine cyclization is a critical parameter to control. The rate of cyclization is generally favored under conditions where the ε-amino group is deprotonated and thus more nucleophilic, while the carboxylic acid is protonated. This typically corresponds to a neutral to slightly alkaline pH range. However, a kinetic study on lysine hydrochloride solutions indicated that the degradation rate, which includes lactam formation, increases with decreasing pH.[2] This suggests that under acidic conditions, the reaction may also be promoted, possibly through activation of the carboxyl group. Therefore, the optimal pH needs to be empirically determined for your specific system.

Q4: What are some common catalysts used to promote L-lysine cyclization?

A4: While thermal cyclization is possible, catalysts are often employed to improve reaction rates and yields under milder conditions.

  • Acid/Base Catalysis: Both acids and bases can catalyze the intramolecular amidation.

  • Metal Catalysts: Certain transition metal catalysts, such as those based on Iridium (e.g., Ir/H-Beta zeolite), have been shown to be effective in one-pot conversions of lysine that involve a cyclization step.[3]

  • Lewis Acids: Lewis acids like boron-based catalysts and titanium tetrachloride (TiCl4) can activate the carboxyl group and promote amidation.[4][5]

  • Enzymatic Catalysis: Specific enzymes, such as L-lysine-lactamase, can catalyze the reverse reaction (hydrolysis of the lactam), but in principle, can also be used to drive the cyclization under the right conditions.[6]

Q5: Is it possible to prevent L-lysine cyclization during peptide synthesis?

A5: Yes, preventing unwanted cyclization is a key consideration in peptide synthesis. The most common strategy is the use of protecting groups on the ε-amino group of L-lysine.[1] Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[7] These groups are stable under the conditions of peptide coupling and can be selectively removed at a later stage.[7][8][9]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your L-lysine cyclization experiments.

G cluster_0 Troubleshooting L-Lysine Cyclization cluster_1 Low Yield Solutions cluster_2 Incomplete Reaction Solutions cluster_3 Low Purity Solutions Start Problem Encountered LowYield Low Yield of L-Lysine Lactam Start->LowYield Incomplete Incomplete Reaction Start->Incomplete SideProducts Presence of Side Products/ Low Purity Start->SideProducts Temp1 Increase Temperature LowYield->Temp1 pH1 Optimize pH ( empirically test neutral to slightly alkaline) LowYield->pH1 Catalyst1 Introduce or Change Catalyst LowYield->Catalyst1 Solvent1 Change Solvent LowYield->Solvent1 Time2 Increase Reaction Time Incomplete->Time2 Conc2 Check Reactant Concentration/ Purity Incomplete->Conc2 Mixing2 Improve Mixing/Agitation Incomplete->Mixing2 Polymerization Polymerization of Product SideProducts->Polymerization If polymer is the side product Temp3 Lower Reaction Temperature SideProducts->Temp3 Purification3 Optimize Purification Protocol (e.g., chromatography, recrystallization) SideProducts->Purification3 Polymerization->Temp3

Caption: A troubleshooting workflow for common issues in L-lysine cyclization.

Problem 1: Low Yield of L-Lysine Lactam

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: The activation energy for the intramolecular dehydration may not be met.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be cautious of excessively high temperatures which can lead to degradation or side reactions.[2]

  • Suboptimal pH: The protonation state of the reacting functional groups may not be ideal.

    • Solution: Perform a pH screen to identify the optimal pH for your system. Start with a neutral pH and explore a range from slightly acidic to slightly alkaline (e.g., pH 6-9).

  • Absence of an Effective Catalyst: The uncatalyzed reaction may be too slow.

    • Solution: Introduce a suitable catalyst. Consider acid or base catalysis, or explore the use of Lewis acids or metal catalysts as mentioned in the FAQs.

  • Inappropriate Solvent: The solvent may not be conducive to the reaction.

    • Solution: Experiment with different solvents. Aprotic polar solvents can be a good starting point. For thermal reactions, high-boiling point solvents like 1,2-propanediol may be necessary.[10]

Problem 2: Incomplete Reaction or Stalling

Potential Causes and Solutions:

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the conversion of L-lysine to the lactam using an appropriate analytical technique like HPLC or NMR.

  • Low Reactant Concentration: At very low concentrations, intramolecular reactions can be slow.

    • Solution: Increase the concentration of L-lysine. However, be mindful that at very high concentrations, intermolecular reactions (like polymerization) can become more prevalent.[11]

  • Poor Mixing: In heterogeneous reactions (e.g., with a solid catalyst), inefficient mixing can limit the reaction rate.

    • Solution: Ensure adequate agitation or stirring to maximize the contact between the reactants and the catalyst.

Problem 3: Formation of Significant Side Products, Including Polymer

Potential Causes and Solutions:

  • Excessively High Reaction Temperature: High temperatures can promote side reactions, particularly polymerization of the L-lysine lactam.

    • Solution: Reduce the reaction temperature. If a high temperature is necessary for the cyclization, consider using a catalyst to allow for a lower reaction temperature.

  • Incorrect pH: A highly acidic or alkaline pH can lead to degradation of the starting material or product.

    • Solution: Re-optimize the pH to a milder range.

  • Presence of Impurities: Impurities in the starting L-lysine can lead to the formation of unwanted byproducts.

    • Solution: Ensure the purity of your starting material. If necessary, purify the L-lysine before use.

Section 4: Experimental Protocols and Data

General Protocol for Thermal Cyclization of L-Lysine

This is a generalized protocol and should be optimized for your specific requirements.

  • Reactant Preparation: Dissolve L-lysine (or a salt form like L-lysine hydrochloride) in a suitable high-boiling point solvent (e.g., 1,2-propanediol).[10] The concentration should be optimized, starting in the range of 0.1-1 M.

  • Reaction Setup: Place the solution in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or ¹H NMR.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The purification strategy will depend on the solvent and any byproducts formed. A common approach is to use ion-exchange chromatography to separate the unreacted L-lysine from the neutral lactam.[12] Alternatively, if the lactam crystallizes upon cooling, it can be isolated by filtration and washed with a suitable solvent like 50% methyl alcohol.[12]

Table 1: Summary of Key Reaction Parameters for L-Lysine Cyclization
ParameterConditionRationale/ConsiderationsReferences
Temperature 60-100°C (in solution)Lower range for kinetic studies of degradation.[2]
150-170°C (thermal)For uncatalyzed lactam formation.
>180°C (thermal)Risk of polymerization increases.
pH Neutral to slightly alkalineFavors deprotonated ε-amino group for nucleophilic attack.
AcidicMay promote reaction via carboxyl activation, but can also increase degradation.[2]
Catalysts Ir/H-Beta zeoliteFor one-pot conversion to caprolactam.[3]
Cesium carbonate/propanoic acidEffective in acetonitrile.[10]
Lewis Acids (e.g., Boron-based)Activate the carboxyl group.[4]
Solvents Alcohols, Acetonitrile, 1,2-propanediolChoice depends on temperature and catalyst compatibility.[10][13]
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction progress and assessing the purity of the final product. Both L-lysine and its lactam can be detected.[14][15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of the L-lysine lactam product and identifying any byproducts.[19][20][21][22][23]

Section 5: References

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Frost, J. W. (2008). Synthesis of caprolactam from lysine. U.S. Patent No. 7,399,855 B2.

  • Koval, M. V., et al. (2004). Method for preparing l-lysine. Russian Federation Patent No. RU2223946C1.

  • ResearchGate. (n.d.). Zero-order plots for (A) lysine degradation and (B) lysine lactam... [Image].

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.

  • Wikimedia Commons. (n.d.). Lysine: biosynthesis, catabolism and roles.

  • JoVE. (2022, October 6). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview [Video]. YouTube.

  • NIH. (n.d.). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening.

  • PubMed. (1981). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.

  • PMC. (2025, November 5). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.

  • Myande Group. (2025, June 27). L-Lysine: Production, Fermentation Process and Uses.

  • Bioaustralis Fine Chemicals. (n.d.). Lysine lactam, L-.

  • ResearchGate. (n.d.). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine.

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions.

  • ResearchGate. (2014, August 21). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.

  • ResearchGate. (n.d.). ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at... [Image].

  • PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.

  • Google Patents. (n.d.). Method for producing cyclic amide.

  • ResearchGate. (2023, July 9). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension.

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.

  • ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach.

  • PMC. (2023, June 13). Enhancement of β-Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride.

  • CORE. (2014, August 28). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.

  • MDPI. (2022, December 27). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers.

  • Organic & Biomolecular Chemistry. (n.d.). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

  • ChemicalBook. (n.d.). L-Lysine(56-87-1) 1H NMR spectrum.

  • ACS Publications. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.

  • PMC. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

  • Organic & Biomolecular Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds.

  • Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

  • MDPI. (2021, July 9). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition.

  • ResearchGate. (n.d.). Structure confirmation spectra of the main degradation product: (A) 1H... [Image].

  • PNAS. (n.d.). Arg–Tyr cation–π interactions drive phase separation and β-sheet assembly in native spider dragline silk.

  • PMC. (2024, March 13). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells.

  • ACS Publications. (2008, April 24). Intramolecular Oxidative Heck Cyclization: a Novel Pathway to Cyclopentenones.

  • European Union. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

  • Google Patents. (n.d.). Process for chemical reaction of amino acids and amides yielding selective conversion products.

  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.

Sources

Technical Support Center: Synthesis of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (s)-3-Aminoazepan-2-one, a critical chiral intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve high yield and enantiopurity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each point details potential causes and provides actionable solutions to get your experiment back on track.

Question 1: My Beckmann rearrangement is resulting in a very low yield of the desired 3-aminoazepan-2-one. What are the likely causes and how can I improve it?

Answer: Low yield in the Beckmann rearrangement is a common but surmountable challenge. The root cause often lies in one of three areas: the stability of the oxime precursor, the choice of catalyst and reaction conditions, or competing side reactions.

  • Causality—Oxime Isomerization and Stability: The Beckmann rearrangement proceeds via the migration of the alkyl group that is anti-periplanar to the hydroxyl group on the oxime. If the wrong geometric isomer (the syn isomer) is dominant, the desired rearrangement will not occur efficiently. Ensure your oxime formation conditions do not favor the undesired isomer.

  • Causality—Catalyst and Conditions: The classic Beckmann rearrangement requires a strong acid to protonate the hydroxyl group and convert it into a good leaving group (water).[1] If the acid is too weak, or the temperature is too low, the activation energy for the rearrangement will not be met. Conversely, excessively harsh conditions can lead to degradation and the formation of polymeric byproducts.

    Actionable Solutions:

    • Confirm Oxime Geometry: Use 2D-NMR (NOESY) to confirm the stereochemistry of your oxime precursor if possible. Recrystallization can sometimes isolate the desired isomer.

    • Optimize the Rearrangement Catalyst: While sulfuric acid is common, other reagents can offer milder conditions and improved yields. Consider screening catalysts as detailed in the table below. The use of reagents like tosyl chloride (TsCl) or phosphorus pentachloride (PCl₅) converts the hydroxyl into a better leaving group without requiring extremely low pH.[1]

    • Temperature Control: Incrementally increase the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and slowly raise it to 110-120 °C, monitoring the reaction progress by TLC or LC-MS to find the optimal point before significant degradation occurs.

Catalyst System Typical Solvent Temperature (°C) Advantages/Disadvantages
Concentrated H₂SO₄None (neat)100 - 130Adv: Inexpensive, powerful. Disadv: Harsh, can cause charring/side reactions.
Polyphosphoric Acid (PPA)None (neat)80 - 120Adv: Strong dehydrating agent, often gives cleaner reactions than H₂SO₄. Disadv: Viscous, difficult to stir and work up.
TsCl, PyridineDichloromethane0 - 25Adv: Milder conditions, forms a tosylate intermediate which is an excellent leaving group. Disadv: Requires stoichiometric reagents.
PCl₅Diethyl Ether0 - 25Adv: Highly effective for converting the hydroxyl to a leaving group. Disadv: Moisture sensitive, produces HCl.

Question 2: I am observing a significant amount of a nitrile byproduct. Is this related to the Beckmann rearrangement, and how can I prevent it?

Answer: Yes, the formation of a nitrile is a well-documented competitive pathway known as the "abnormal" Beckmann rearrangement or Beckmann fragmentation.[2] This occurs when the migrating carbon is a tertiary carbon or bears a group that can stabilize a positive charge.

  • Mechanism of Fragmentation: Instead of the R-group migrating to the nitrogen, the C-C bond cleaves, leading to the formation of a stable carbocation and a nitrile. This is particularly prevalent for oximes of α-substituted cyclohexanones, which is the direct precursor for 3-substituted caprolactams.

    G

    Caption: Competing Normal vs. Abnormal Beckmann Pathways.

    Actionable Solutions:

    • Use Milder Reagents: Fragmentation is often promoted by strong Brønsted acids. Switching to a Lewis acid or a reagent system that does not rely on strong protonation can suppress this pathway. For example, catalysis with cyanuric chloride or other mild Lewis acids has been shown to favor the desired amide formation.

    • Lower the Temperature: Fragmentation pathways often have a higher activation energy than the desired rearrangement. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the ratio of amide to nitrile.

    • Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may disfavor the fragmentation pathway. Consider switching from highly polar solvents to options like THF or dioxane.

Question 3: My chiral resolution of racemic 3-aminoazepan-2-one is inefficient, with low recovery of the desired (s)-enantiomer. How can I optimize this critical step?

Answer: Inefficient chiral resolution is typically due to an incomplete diastereomeric salt formation or sub-optimal crystallization kinetics. The goal is to create a significant solubility difference between the two diastereomeric salts.[3]

  • Causality—Choice of Resolving Agent: The interaction between your racemic amine and the chiral acid must be strong enough to form a stable salt and have a well-defined crystal lattice. Not all chiral acids will be effective for all amines.

  • Causality—Crystallization Conditions: Rapid crystallization, often caused by using too little solvent or cooling too quickly, can trap the undesired diastereomer in the crystal lattice, leading to low enantiomeric excess (e.e.).

    Actionable Solutions:

    • Screen Chiral Resolving Agents: The most common and effective agents for resolving amines are chiral carboxylic acids. If one is not working, you must screen others.

      • (L)-(+)-Tartaric acid

      • (S)-(+)-Mandelic acid

      • (1R)-(-)-10-Camphorsulfonic acid

    • Optimize Solvent System: The solvent is critical. You need a system where one diastereomeric salt is sparingly soluble while the other remains in solution. Start with polar protic solvents like methanol, ethanol, or isopropanol. Sometimes, a mixture of solvents (e.g., methanol/water or ethanol/acetone) provides the necessary solubility differential.[4]

    • Control Crystallization Rate:

      • Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in the minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, and then further cool to 0-4 °C. Avoid agitating the solution during cooling.

      • If no crystals form, add a seed crystal of the desired diastereomeric salt.

    • Iterative Process: Resolution is often an iterative process. The first crop of crystals may have a moderate e.e. A second recrystallization of this material from the same solvent system can significantly enhance the purity.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to obtain the 3-aminoazepan-2-one core structure?

Answer: There are two main strategies to synthesize this lactam: the Beckmann rearrangement of a pre-functionalized cyclohexane, and the cyclization of a linear amino acid derivative.

  • Beckmann Rearrangement (Most Common): This route starts with cyclohexanone. The α-position is functionalized (e.g., via nitrosation or bromination followed by substitution) to introduce a nitrogen-containing group (often a protected amine or nitro group). This substituted cyclohexanone is converted to its oxime, which then undergoes an acid-catalyzed Beckmann rearrangement to yield the seven-membered lactam ring.[5] This method produces a racemic mixture that requires subsequent chiral resolution.

  • Cyclization of Lysine Derivatives: A more biomimetic approach involves using L-lysine as the chiral starting material. The ε-amino group is protected, and the α-amino group is diazotized to facilitate an intramolecular cyclization, forming the lactam ring.[6][7] This can be a more direct route to the enantiopure product but may involve more expensive starting materials and reagents.

  • Enzymatic Synthesis: Modern biocatalytic methods are emerging. These can involve using enzymes like transaminases for asymmetric amination of a keto-lactam precursor or racemases to perform a dynamic kinetic resolution, offering a potentially more efficient and greener route to the enantiopure product.[8][9]

G

Caption: Overview of primary synthetic routes.

Question 2: What is the detailed mechanism of the Beckmann Rearrangement for this synthesis?

Answer: The Beckmann rearrangement is a classic and powerful reaction for converting an oxime into an amide.[10] The key steps are as follows:

  • Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (like H₂SO₄), which protonates the oxygen atom of the oxime's hydroxyl group. This converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺).

  • Concerted Rearrangement and Water Elimination: In a concerted step, the alkyl group that is anti-periplanar to the leaving group migrates from its carbon to the nitrogen atom. Simultaneously, the N-O bond breaks, and the water molecule is eliminated. This 1,2-shift results in the formation of a nitrilium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule in the reaction medium acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation and Tautomerization: The resulting intermediate is deprotonated, and then tautomerizes from its imidic acid form to the more stable amide final product, which in this case is the desired lactam.

G

Caption: Stepwise mechanism of the Beckmann Rearrangement.

Question 3: Are there any modern enzymatic or biocatalytic methods that can produce (s)-3-Aminoazepan-2-one directly, avoiding a classical resolution?

Answer: Yes, the field of biocatalysis offers powerful alternatives to classical synthesis, often providing superior enantioselectivity and milder reaction conditions. For (s)-3-Aminoazepan-2-one, two primary enzymatic strategies are being explored:

  • Dynamic Kinetic Resolution (DKR): This is a highly efficient process that combines the stereoselective hydrolysis of a racemic intermediate with in-situ racemization of the unreacted starting material. For example, a racemic precursor like N-acetyl-3-aminoazepan-2-one could be treated with a stereoselective amidase. The enzyme would only hydrolyze the (S)-enantiomer to the desired (s)-3-aminoazepan-2-one. Simultaneously, a racemase enzyme (such as an α-amino-ε-caprolactam racemase) continuously converts the leftover (R)-enantiomer back into the racemate, allowing for a theoretical yield of 100% of the desired (S)-product.[9]

  • Asymmetric Amination: Another approach is the direct, stereoselective amination of a prochiral precursor. This could involve using a transaminase (TA) enzyme. The synthesis would first produce 3-oxo-azepan-2-one. A transaminase, using an amine donor like isopropylamine or alanine, would then selectively add the amino group to form the (S)-enantiomer with high e.e.[11] This method builds the chiral center directly, avoiding a resolution step entirely.

These biocatalytic routes are highly attractive for industrial applications as they reduce waste, operate under environmentally benign aqueous conditions, and can provide exceptionally high enantiopurity.[8]

Appendix: Sample Experimental Protocol

Protocol: Chiral Resolution of (±)-3-Aminoazepan-2-one via Diastereomeric Salt Crystallization

Disclaimer: This protocol is a representative example. Researchers must adapt it based on their specific substrate and laboratory conditions. All work should be performed with appropriate personal protective equipment.

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-3-aminoazepan-2-one (10.0 g, 78.0 mmol) and methanol (100 mL). Heat the mixture to 50 °C with stirring until all solids dissolve.

  • Addition of Resolving Agent: In a separate beaker, dissolve (L)-(+)-tartaric acid (5.85 g, 39.0 mmol, 0.5 eq) in warm methanol (25 mL).

  • Salt Formation: Add the tartaric acid solution dropwise to the stirred solution of the racemic amine over 10 minutes. A precipitate should begin to form.

  • Controlled Crystallization: After the addition is complete, slowly cool the flask to room temperature over 2-3 hours without stirring. Then, place the flask in an ice bath (0-4 °C) for an additional 4 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 10 mL). This solid is the enriched (S)-amine-(L)-tartrate salt.

  • Liberation of the Free Amine: Suspend the collected salt in a 2 M aqueous solution of sodium hydroxide (NaOH) (50 mL) and stir for 30 minutes at room temperature to break the salt and liberate the free amine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (4 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enriched (s)-3-aminoazepan-2-one.

  • Purity Analysis: Determine the yield and assess the enantiomeric excess (e.e.) using chiral HPLC or by measuring the optical rotation. If the e.e. is insufficient, repeat the crystallization process (steps 1-5) with the enriched material.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]

  • Synthetic method for 3-aminoacetophenone. Eureka | Patsnap. [Link]

  • US7399855B2 - Synthesis of caprolactam
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
  • Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). PMC - NIH. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • The optimization of the Beckmann rearrangement reaction conditionsa. ResearchGate. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. [Link]

  • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

  • Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. (2007). PubMed. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (2002). NIH. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemical Engineering and Technology. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • Exploring the Synthetic Challenges of Functionalized 2-iminopyrans. ResearchGate. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. [Link]

  • Beckmann Rearrangement. (2020). YouTube. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). PMC. [Link]

  • Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]

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Technical Support Center: Purification of (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting over generic descriptions, assuming the user is already familiar with basic laboratory operations.

Compound ID: (S)-3-Aminoazepan-2-one (also: L-α-amino-ε-caprolactam; L-Lysine lactam) CAS: 21568-87-6 (Free Base) | 26081-07-2 (HCl Salt) Support Level: Tier 3 (Process Chemistry & R&D)

Core Purification Logic

The purification of (S)-3-Aminoazepan-2-one hinges on three Critical Quality Attributes (CQAs): Chemical Purity (removal of unreacted Lysine), Enantiomeric Purity (removal of the R-isomer), and Oligomer Control (prevention of Nylon-6 precursors).

The most robust purification strategy exploits the solubility differential between the zwitterionic starting material (L-Lysine) and the cyclized lactam product.

Quick Reference: Solubility Profile
Solvent(S)-3-Aminoazepan-2-one (Product)L-Lysine (Impurity)Action
Water SolubleSolubleAvoid for separation
Methanol/Ethanol Soluble Insoluble Primary Separation
Acetone/Hexane InsolubleInsolubleAnti-solvent
DMSO SolubleSlightly SolubleNot recommended (High BP)

Troubleshooting Guides (Q&A Format)

Module A: Removing Unreacted L-Lysine

User Question: "My HPLC shows a significant peak for unreacted L-Lysine (5-10%). How do I remove this without running a column?"

Technical Insight: L-Lysine is a zwitterionic amino acid with high polarity. Upon cyclization to the lactam, the molecule loses its carboxylate functionality, significantly reducing its polarity. We exploit this by using the "Alcohol Switch." Lysine is virtually insoluble in lower alcohols, whereas the lactam is highly soluble.

Protocol: The "Alcohol Switch" Extraction

  • Evaporation: If your reaction mixture is aqueous, evaporate it to dryness under reduced pressure (keep T < 50°C to prevent racemization).

  • Resuspension: Add absolute Ethanol (EtOH) or Methanol (MeOH) to the crude solid. Use approximately 5-10 volumes of solvent relative to the solid mass.

  • Digestion: Stir vigorously at room temperature for 30–60 minutes. The lactam will dissolve; L-Lysine (and inorganic salts like NaCl) will remain suspended.

  • Filtration: Filter the suspension through a sintered glass funnel (P3 or P4 porosity).

    • Residue: Contains L-Lysine and salts.[1][2][3]

    • Filtrate: Contains your (S)-3-Aminoazepan-2-one.[1][3][4]

  • Concentration: Evaporate the filtrate to obtain the crude lactam.

Critical Note: If the crude is an oil, it may contain residual water. Co-evaporate with toluene twice to remove azeotropic water before adding ethanol, otherwise, the lysine will remain partially soluble.

Module B: Improving Enantiomeric Excess (Optical Purity)

User Question: "My specific rotation is lower than the literature value (approx -28°). Have I racemized my product, and how do I fix it?"

Technical Insight: The α-proton of the lactam is acidic. Prolonged exposure to heat (>80°C) or strong bases can cause racemization (conversion of S to R). If your ee% is low (<95%), recrystallization of the Hydrochloride Salt is far more effective than treating the free base.

Protocol: HCl Salt Recrystallization

  • Salt Formation: Dissolve the crude free base in a minimum amount of Ethanol. Add 1.1 equivalents of HCl (using 1.25M HCl in EtOH or gas).

  • Precipitation: The HCl salt of (S)-3-Aminoazepan-2-one has a high melting point (>280°C dec) and crystallizes well.

  • Solvent System:

    • Solvent A: Methanol (Dissolves the salt).

    • Solvent B: Acetone or MTBE (Anti-solvent).[5]

  • Procedure:

    • Dissolve the salt in hot Methanol (approx 60°C).

    • Slowly add warm Acetone until persistent cloudiness appears.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter the white crystals. This process preferentially excludes the R-isomer and oligomers.

Module C: Color Bodies & Oligomers

User Question: "The product is yellow/brown and has a low-melting baseline drift. Is this polymerization?"

Technical Insight: Yes. The lactam ring is under strain and can open/polymerize to form linear oligomers (nylon-6 precursors), especially if "hot spots" occurred during synthesis. Oxidative degradation also causes yellowing.

Protocol: Activated Carbon Polishing

  • Dissolve the crude lactam in Methanol (10 volumes).

  • Add Activated Carbon (5-10% w/w relative to substrate).

    • Tip: Use a grade specific for decolorizing amines (e.g., Norit or Darco).

  • Stir at room temperature for 1 hour. Do not heat , as carbon can catalyze surface oxidation of amines at high temps.

  • Filter through a Celite pad to remove all carbon fines.

  • Evaporate to dryness.

Decision Logic & Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you through the purification process based on the impurity profile.

PurificationLogic Start Crude (S)-3-Aminoazepan-2-one CheckLysine Check L-Lysine Content (TLC/HPLC) Start->CheckLysine HighLysine Lysine > 2% CheckLysine->HighLysine LowLysine Lysine < 2% CheckLysine->LowLysine AlcoholExt Ethanol Extraction (Lysine precipitates) HighLysine->AlcoholExt CheckColor Check Color/Oligomers LowLysine->CheckColor AlcoholExt->CheckColor BadColor Yellow/Brown CheckColor->BadColor GoodColor Colorless/White CheckColor->GoodColor CarbonTreat Activated Carbon Treatment (MeOH) BadColor->CarbonTreat CheckEE Check Enantiomeric Excess (Polarimetry/Chiral HPLC) GoodColor->CheckEE CarbonTreat->CheckEE LowEE Low ee% (<98%) CheckEE->LowEE HighEE High ee% (>98%) CheckEE->HighEE SaltRecryst Convert to HCl Salt Recrystallize (MeOH/Acetone) LowEE->SaltRecryst Final Pure (S)-3-Aminoazepan-2-one HighEE->Final SaltRecryst->Final

Caption: Step-by-step logic flow for isolating high-purity (S)-3-Aminoazepan-2-one based on specific impurity markers.

Diagram 2: The "Alcohol Switch" Mechanism

Visualizing why the solvent choice is critical for Lysine removal.

AlcoholSwitch cluster_0 Mixture in Water cluster_1 Mixture in Ethanol Lysine_Aq L-Lysine (Soluble) Action Solvent Swap (Evap -> Add EtOH) Lactam_Aq Lactam (Soluble) Lysine_Et L-Lysine (Precipitate) Lactam_Et Lactam (Dissolved) Action->Lysine_Et Action->Lactam_Et

Caption: The "Alcohol Switch" exploits the zwitterionic nature of Lysine to force precipitation, while the less polar Lactam remains in solution.

Specifications & Acceptance Criteria

When verifying your purified product, refer to these standard specifications.

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solid (or clear oil if free base)Visual
Purity (HPLC) > 98.5%C18 Column, Phosphate Buffer/MeOH
L-Lysine Content < 0.5%TLC or HILIC HPLC
Specific Rotation -26° to -30° (c=1, Water/MeOH)*Polarimetry (20°C, Na D-line)
Melting Point 97–101°C (Free Base) / >280°C (HCl Salt)Capillary Method

*Note: Specific rotation can vary based on concentration and solvent. Always compare against a known pharmacopeial standard or certified reference material.

References

  • Synthesis and Properties of Caprolactam Derivatives. National Institutes of Health (PubChem). CAS 21568-87-6 Entry.[3] Available at: [Link]

  • Purification of Amino Acid Lactams via Crystallization.Google Patents (US7399855B2). Synthesis of caprolactam from lysine.
  • Solubility of Amino Acids vs Lactams. Dora Agri-Tech. Water Solubility of 20 Common L-Amino Acids. Available at: [Link]

  • Racemization Mechanisms of Caprolactam. PubMed (NIH). Mechanism of alpha-amino-epsilon-caprolactam racemase reaction.[6] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Chiral Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their asymmetric lactam synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve common issues effectively. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Section 1: Diagnosing the Root Cause of Low Yield

Low yield in a chemical synthesis can be a frustrating issue, often stemming from a variety of factors. The first step in troubleshooting is to systematically evaluate each component and parameter of your reaction.

Initial Troubleshooting Workflow

Before diving into specific reaction types, it's beneficial to have a general framework for diagnosing the problem. The following flowchart illustrates a logical progression for troubleshooting low yield.

G A Low Yield Observed B Analyze Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C No Starting Material Consumed? B->C Yes D Starting Material Consumed, No Product? B->D Yes E Low Conversion and/or Multiple Side Products? B->E Yes J Product Degradation During Workup/Purification? B->J Product formed, low isolated yield F Check Catalyst System C->F G Verify Reagent & Solvent Quality D->G H Review Reaction Conditions E->H F->G G->H I Optimize Purification Protocol J->I

Caption: A logical workflow for troubleshooting low yields in chiral lactam synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into common problem areas: the catalyst system, reagents and substrates, reaction conditions, and post-reaction workup.

The Catalyst System: The Heart of Asymmetric Synthesis

The chiral catalyst is paramount for achieving both high yield and high enantioselectivity. Problems with the catalyst are a frequent cause of reaction failure.

Q1: My reaction shows little to no conversion of starting materials. How can I determine if the catalyst is the issue?

A1: Catalyst inactivity is a primary suspect when the reaction fails to initiate. Here’s how to investigate:

  • Catalyst Source and Purity: The quality of your catalyst is non-negotiable. Impurities in a commercial catalyst or ligand can act as poisons. If you synthesized the catalyst or ligand in-house, ensure it has been fully characterized and purified. Even minor variations between batches can affect performance.[1]

  • Handling of Air- and Moisture-Sensitive Catalysts: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Improper handling can lead to decomposition and a complete loss of activity.

    • Best Practices: Always handle such catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2] Ensure all glassware is rigorously dried and solvents are properly degassed and dried.

  • Catalyst Activation: Some catalysts require an activation step. For instance, some copper(II) precursors need to be reduced in situ to the active copper(I) species.[3] Review the literature for your specific catalyst system to ensure you are following the correct activation procedure.

  • Catalyst Deactivation: A reaction that starts but then stalls is a classic sign of catalyst deactivation.[1][2] This can be caused by impurities in the substrates or solvents, or by thermal degradation of the catalyst at elevated temperatures.[2][4]

Q2: My reaction is sluggish and the yield is low. Could the catalyst loading be the problem?

A2: Yes, the catalyst loading is a critical parameter. While it might seem intuitive to increase the catalyst concentration to improve a sluggish reaction, this can sometimes be counterproductive. In some systems, higher catalyst loadings can lead to the formation of less selective or even inactive catalyst aggregates or dimers.[1] It is always advisable to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Reagents and Substrates: The Building Blocks of Your Synthesis

The quality and nature of your starting materials can significantly impact the reaction outcome.

Q3: I'm performing a Staudinger reaction, and my yields are inconsistent. Could my imine or ketene be the problem?

A3: Absolutely. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is highly sensitive to the quality and structure of both components.

  • Imine Quality and Isomerization: The stereochemistry of the Staudinger reaction is strongly linked to the nature of the imine.[5][6] The reaction proceeds through a two-step mechanism involving a zwitterionic intermediate.[7][8] The stability and reactivity of this intermediate, and thus the final yield and stereoselectivity, are influenced by the electronic properties of the imine substituents.[9] Ensure your imine is pure and dry. The presence of residual aldehyde and amine from the imine synthesis can lead to side reactions.

  • Ketene Generation and Stability: Ketenes are often unstable and are typically generated in situ from acid chlorides using a tertiary amine base.[10] This in-situ generation can introduce complications. The amine base can sometimes catalyze the reaction non-selectively, leading to a racemic product and lower yield of the desired enantiomer.[11] Additionally, the ammonium salts formed as byproducts can interfere with the reaction.[11]

Q4: I am attempting a copper-catalyzed Kinugasa reaction and observing low yields. What are the common pitfalls with the substrates?

A4: The Kinugasa reaction, a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone, is a powerful method for β-lactam synthesis.[12] However, its success is dependent on several factors related to the substrates and reagents.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen. Performing the reaction under strictly anaerobic conditions can help to minimize this.

  • Nitrones from Aldimines: To date, the Kinugasa reaction has been most successful with aldimine-derived nitrones.[13] The nature of the substituents on both the alkyne and the nitrone can influence the reaction efficiency.

  • Revised Mechanistic Understanding: Recent studies have shown the Kinugasa reaction mechanism to be more complex than initially thought, involving a cascade of (3+2) cycloaddition, (3+2) cycloreversion, and finally (2+2) cycloaddition.[14] This revised understanding highlights the delicate balance of reactive intermediates and can explain the formation of various byproducts. An optimized protocol based on this mechanistic insight could dramatically improve yields.[14]

Reaction Conditions: The Environment for Success

The solvent, temperature, and concentration are critical parameters that must be carefully optimized.

Q5: I've noticed a significant drop in enantioselectivity when I try to run my reaction at a higher concentration to improve the yield. Why is this happening?

A5: This is a common observation. While increasing the concentration can sometimes lead to a higher reaction rate and yield, it can have a detrimental effect on enantioselectivity. For example, in some catalytic asymmetric syntheses of β-lactams, running the reaction at high dilution was found to be crucial for achieving high enantiomeric excess (ee), even though it resulted in a more modest yield.[11] Conversely, running the reaction with minimal solvent increased the yield but completely destroyed the enantioselectivity.[11] This can be due to a change in the aggregation state of the catalyst or a shift in the rate-determining step of the catalytic cycle.

Q6: My reaction is giving a low yield, and I suspect side reactions are the cause. How do solvent and temperature play a role?

A6: Solvent and temperature are powerful tools for controlling not only the reaction rate but also the selectivity.

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and catalysts, the stability of intermediates, and the overall reaction pathway. For instance, in a particular asymmetric β-lactam synthesis, switching from toluene to THF at -78 °C significantly improved the enantioselectivity from 0% to 70% ee.[11] It is essential to screen a variety of solvents to find the optimal one for your system.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature can sometimes suppress side reactions and improve enantioselectivity. However, this may also decrease the reaction rate, so a balance must be found. Conversely, some reactions require elevated temperatures to overcome activation barriers, but this can risk thermal decomposition of the catalyst or product.

Table 1: Effect of Reaction Parameters on a Catalytic Asymmetric β-Lactam Synthesis

EntrySolventConcentration (Imine)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene1.0 M-78200
2THF1.0 M-783570
3Minimal Solvent~Neat-78920
4THF0.1 M-783699

Data adapted from a representative catalytic asymmetric synthesis of a β-lactam.[11]

Post-Reaction Workup and Purification: Securing Your Product

Even a successful reaction can result in a low final yield if the product is lost or degraded during isolation and purification.

Q7: My crude reaction mixture shows a good conversion to the desired product by NMR, but my isolated yield after chromatography is very low. What could be happening?

A7: This points to issues with your workup or purification procedure.

  • Product Instability: β-lactams can be sensitive to acidic or basic conditions, and the four-membered ring can be prone to hydrolysis.[12] Ensure your workup procedure is as neutral as possible. Consider if your product is sensitive to silica gel during column chromatography. A quick filtration through a pad of silica or celite, or switching to a different stationary phase like alumina, might be beneficial.

  • Purification Technique: The choice of purification method is critical. While techniques like HPLC and SFC are powerful for separating enantiomers and closely related impurities, they can be associated with sample loss.[15] Optimizing your purification method, for example by using focused gradients or changing column selectivity in preparative chromatography, can improve recovery.[16] Crystallization is another powerful technique for purification that can, in some cases, also lead to enantiomeric enrichment.[17]

Section 3: Experimental Protocols for Troubleshooting

Here are some detailed protocols for key troubleshooting experiments.

Protocol 1: Small-Scale Catalyst System Screening

Objective: To quickly assess the impact of different chiral ligands, catalysts, or additives on the reaction outcome.

  • Setup: In an array of small reaction vials (e.g., 1 mL glass vials with stir bars) inside a glovebox, add the appropriate substrate(s) and solvent.

  • Catalyst/Ligand Addition: To each vial, add a different chiral ligand or catalyst from a stock solution. Ensure the molar ratio of substrate to catalyst is consistent across all vials.

  • Reaction Initiation: Add the final reagent to initiate the reaction. Seal the vials and place them in a temperature-controlled reaction block.

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial for analysis by TLC or LC-MS to assess conversion.

  • Analysis: Once the reaction is complete, quench all reactions simultaneously. Analyze the crude reaction mixtures by chiral HPLC or SFC to determine the yield and enantiomeric excess.

Protocol 2: Verifying Reagent and Solvent Purity

Objective: To rule out impurities in reagents and solvents as the cause of low yield.

  • Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or freshly distill solvents from an appropriate drying agent under an inert atmosphere.

  • Substrate Purification: Recrystallize solid substrates. Purify liquid substrates by distillation or column chromatography. Ensure the purified substrates are thoroughly dried and stored under an inert atmosphere.

  • Control Reaction: Run the reaction with the newly purified reagents and solvents alongside a reaction using the previously used materials.

  • Comparison: Compare the yield and enantioselectivity of the two reactions. A significant improvement in the reaction with purified materials indicates that impurities were the likely cause of the initial low yield.

Section 4: Advanced Troubleshooting: Catalyst Deactivation

If you suspect catalyst deactivation, a more in-depth investigation is required.

G A Catalyst Deactivation Suspected (Sluggish/Stalled Reaction) B Check for Catalyst Poisons A->B C Review Catalyst Handling & Storage A->C D Assess Reaction Conditions A->D E Purify all reagents & solvents B->E Impurities suspected F Implement rigorous air-free techniques C->F Air/moisture sensitivity G Lower reaction temperature D->G Thermal degradation possible H Catalyst Activity Restored E->H F->H G->H

Caption: A workflow for troubleshooting suspected catalyst deactivation.

Catalyst deactivation can occur through several mechanisms, including poisoning, thermal decomposition, or the formation of inactive species.[4][18] Identifying the root cause is key to mitigating the problem. If simple purification of reagents doesn't solve the issue, consider the following:

  • Poisoning: Impurities containing sulfur or certain nitrogen heterocycles can irreversibly bind to metal catalysts.[1][2] If your substrates contain such functional groups, you may need to use a higher catalyst loading or a more robust catalyst.

  • Product Inhibition: In some cases, the reaction product can act as an inhibitor for the catalyst.[4] This can be diagnosed by observing a decrease in the reaction rate as the product concentration increases.

  • Ligand Dissociation: The chiral ligand can dissociate from the metal center, leading to the formation of a less active or achiral catalyst. This can sometimes be influenced by the solvent or temperature.

By systematically working through these troubleshooting guides and protocols, you will be well-equipped to identify the root cause of low yields in your chiral lactam synthesis and develop a robust and high-yielding process.

References

  • Al-Aabed, Y., Sierra, M. A., de la Cruz, P., Cossío, F. P., & Banik, B. K. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 39937-39947. [Link]

  • Cossío, F. P., de la Cruz, P., Sierra, M. A., & Al-Aabed, Y. (2021). (A) General reaction paths for the Staudinger reactions between ketenes 1a,b and imines 2a,b,c to yield cis - and trans-β-lactams 3aa,bb,bc. ResearchGate. Retrieved from [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(10), 796-826. [Link]

  • List, B., & Bolshan, Y. (2020). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science, 370(6520), 1080-1084. [Link]

  • Ojima, I., & Akiyama, T. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387229. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Sui, J., Wang, N., Wang, J., & Gong, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7036-7076. [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]

  • de la Fuente, V., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules, 23(10), 2469. [Link]

  • RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • List, B., & Bolshan, Y. (2020). Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing. [Link]

  • Glorius, F., & Andersson, P. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12459-12601. [Link]

  • Lectka, T. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2016). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 6(10), 8147-8156. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective synthesis. Retrieved from [Link]

  • Page, M. I. (2001). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Journal of the Brazilian Chemical Society, 12(4), 423-436. [Link]

  • Santoro, S., & Himo, F. (2021). Mechanism of the Kinugasa Reaction Revisited. ResearchGate. Retrieved from [Link]

  • Gahm, K. H., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 854-862. [Link]

  • Malig, T. C., Yu, D., & Hein, J. E. (2018). A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society, 140(28), 8899–8906. [Link]

  • Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1475-1484. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • Maestro, A., et al. (2022). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2017). Optimization of reaction conditions for the catalytic asymmetric 1,2-addition/lactonization tandem reaction of methyl 2-formylbenzoatea. ResearchGate. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Retrieved from [Link]

  • Byrne, A. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC Ltd. Retrieved from [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 10(7), 639–652. [Link]

  • de Arriba, L. F., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3959-3982. [Link]

  • CORMETECH. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • PapersFlow. (n.d.). Kinugasa Reaction for β-Lactam Synthesis Research Guide. Retrieved from [Link]

  • Basak, A., & Ghosh, S. (2022). The Kinugasa Reaction. Organic Reactions. [Link]

Sources

Technical Guide: Enhancing Stereoselectivity in 3-Aminoazepan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aminoazepan-2-one scaffold (also known as


-amino-

-caprolactam) is a critical pharmacophore in peptidomimetics, serving as a conformational constraint for lysine in protease inhibitors and serving as a core structure in specific antibiotic and anticancer agents.[1]

Achieving high stereoselectivity at the C3 position is notoriously difficult due to the lability of the


-proton in the lactam ring and the thermodynamic tendency toward racemization. This guide addresses the three primary methodologies for synthesis, focusing on troubleshooting stereochemical loss and optimizing enantiomeric excess (ee).

Module 1: The "Gold Standard" – Ring-Closing Metathesis (RCM)

Recommended for: High-value, small-to-medium scale synthesis requiring >98% ee.

This route relies on establishing the stereocenter on an acyclic precursor before cyclization. The key challenge is preserving this integrity during the metal-catalyzed closure.

Troubleshooting Guide

Q1: I am observing significant racemization during the synthesis of the diene precursor (allylglycine derivative). How do I prevent this? A: Racemization typically occurs during the introduction of the allyl groups if strong bases are used.

  • Root Cause: Deprotonation of the

    
    -carbon of the amino acid Schiff base or ester.
    
  • Solution: Switch to phase-transfer catalysis (PTC) conditions using mild bases (e.g., solid KOH/K₂CO₃) and a chiral catalyst (e.g., Maruoka catalyst or cinchona alkaloid derivatives) at low temperatures (-20°C to 0°C). Alternatively, start from the "Chiral Pool" using commercially available enantiopure allylglycine, ensuring that subsequent protection steps (e.g., Boc/Fmoc protection) are performed under neutral or slightly acidic conditions to avoid base-mediated epimerization.

Q2: The RCM reaction yields the dimer instead of the 7-membered lactam. How do I favor the intramolecular pathway? A: This is a concentration-dependent equilibrium.

  • Root Cause: Intermolecular metathesis (ADMET) is kinetically favored at high concentrations.

  • Solution: Operate under high-dilution conditions (0.001 M to 0.005 M).

  • Protocol Adjustment: Do not add the substrate all at once. Use a syringe pump to slowly add the diene precursor to the catalyst solution over 4–6 hours. This keeps the instantaneous concentration of the unreacted alkene low, favoring the unimolecular ring-closing pathway.

Q3: Which catalyst is optimal for forming the 7-membered nitrogen heterocycle? A: While Grubbs I is cheaper, it is often deactivated by the basic nitrogen lone pair or the amide carbonyl.

  • Recommendation: Use Grubbs II or Hoveyda-Grubbs II . These N-heterocyclic carbene (NHC) ligands are more robust and less susceptible to coordination inhibition by the lactam nitrogen.

  • Lewis Acid Additive: If conversion is stalled, add a Lewis acid like Ti(OiPr)₄. This coordinates to the amide carbonyl oxygen, preventing it from chelating the Ruthenium center, thereby "unlocking" the catalyst.

Representative Protocol: RCM Route
  • Precursor:

    
    -Boc-allylglycine allyl ester (derived from L-allylglycine).
    
  • Solvent: Degassed Dichloromethane (DCM).

  • Catalyst: Grubbs 2nd Generation (2–5 mol%).

  • Procedure:

    • Dissolve catalyst in DCM (bring to reflux).

    • Add substrate solution dropwise over 4 hours.

    • Stir for an additional 12 hours.

    • Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to sequester Ru species.

  • Hydrogenation: The resulting unsaturated lactam is hydrogenated (H₂, Pd/C, MeOH) to yield the saturated 3-aminoazepan-2-one. Note: Hydrogenation typically proceeds with retention of configuration.

Module 2: The Rearrangement Route (Schmidt/Beckmann)

Recommended for: Large-scale production where cost is a driver and lower ee is acceptable or resolvable.

This method involves the ring expansion of 2-substituted cyclohexanones. The major hurdle is regioselectivity (migration of the correct carbon).

Troubleshooting Guide

Q4: In the Schmidt reaction of 2-aminocyclohexanone, I am getting a mixture of the 3-amino and 7-amino lactam isomers. How do I control the migration? A: The migration is dictated by the anti-periplanar rule relative to the leaving group (N₂⁺).

  • Mechanism: In the azidohydrin intermediate, the group trans to the diazonium group migrates.

  • Control Strategy: Steric bulk directs the formation of the intermediate. However, for 2-substituted ketones, electronic factors often dominate, leading to migration of the more substituted carbon (forming the 7-substituted lactam, which is often undesired if you want the 3-amino product).

  • Solution: Use TfOH (Triflic acid) instead of H₂SO₄. Recent literature suggests that strong Lewis acids or specific Brønsted acids can alter the conformational equilibrium of the azidohydrin, favoring the migration of the less substituted carbon to yield the 3-amino isomer.

Q5: Can I perform an asymmetric Schmidt reaction on a prochiral ketone? A: Yes, but it requires a chiral hydroxyalkyl azide.

  • Technique: React the symmetric cyclohexanone with a chiral hydroxyalkyl azide (e.g., derived from norephedrine). This forms a chiral iminium ether intermediate.[2] Upon base-induced rearrangement, the stereochemistry of the azide auxiliary dictates the stereochemistry of the ring expansion.

Module 3: Enzymatic Resolution (The "Cleanup")

Recommended for: Recovering high ee from racemic mixtures obtained via rearrangement or non-selective alkylation.

Troubleshooting Guide

Q6: Which enzyme is best for resolving the racemic 3-aminoazepan-2-one? A: Lipases are the most robust class for this transformation.

  • Enzyme: Lipase PS (from Burkholderia cepacia) or CAL-B (Candida antarctica Lipase B) .

  • Reaction Type: Enantioselective

    
    -acylation (in organic solvent) or hydrolysis of an 
    
    
    
    -acyl precursor (in buffer).
  • Optimization: For

    
    -acylation of the free amine, use an irreversible acyl donor like vinyl acetate  or trifluoroethyl butanoate  in MTBE or DIPE. This drives the equilibrium forward.
    

Q7: Can I achieve 100% yield instead of the theoretical 50% limit of kinetic resolution? A: Yes, by implementing a Dynamic Kinetic Resolution (DKR) .

  • Strategy: Couple the lipase resolution with a racemase enzyme (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino-
    
    
    
    -caprolactam racemase). The racemase continuously interconverts the unreacted (R)-enantiomer back to the (S)-enantiomer (or vice versa), while the lipase selectively acetylates only one. This allows for >50% yield of the desired enantiomer.

Visualizing the Workflows

Figure 1: Comparative Synthetic Pathways

This diagram illustrates the logical flow and critical decision points for the RCM vs. Schmidt pathways.

G cluster_RCM Pathway A: Ring-Closing Metathesis (High Fidelity) cluster_Schmidt Pathway B: Schmidt Rearrangement (Scalable) Start Target: (S)-3-Aminoazepan-2-one AllylGly L-Allylglycine Derivative (Chiral Pool) Diene Diene Precursor (N-Boc, O-Allyl) AllylGly->Diene Protection RCM_Step RCM (Grubbs II) High Dilution Diene->RCM_Step Cyclization Hydrogenation Hydrogenation (H2, Pd/C) RCM_Step->Hydrogenation Saturation Hydrogenation->Start Deprotection Ketone 2-Chlorocyclohexanone Azide Azide Substitution (NaN3) Ketone->Azide SN2 Schmidt Schmidt Rearrangement (TfOH/HN3) Azide->Schmidt Ring Expansion Resolution Enzymatic Resolution (Lipase PS) Schmidt->Resolution Racemate Separation Resolution->Start Purification

Caption: Figure 1. Dual synthetic workflows. Pathway A (Green) maintains stereochemistry from the precursor. Pathway B (Red) creates the skeleton first, requiring downstream resolution (Yellow).

Summary Data Comparison

FeatureRing-Closing Metathesis (RCM)Schmidt RearrangementEnzymatic Resolution
Stereocontrol Source Chiral Starting Material (Pool)None (Racemic) or Chiral AuxiliaryEnzyme Specificity
Typical ee >98%0% (Racemic) -> 50% (post-res)>99% (after resolution)
Yield 60–80%40–60% (Regioselectivity issues)<50% (Kinetic), >80% (Dynamic)
Key Challenge Catalyst cost, Dilution requirementsRegiocontrol, Safety (Azides)Finding matching enzyme
Scalability Low to Medium (g to kg)High (kg to ton)High (kg to ton)

References

  • Stereoselective Synthesis via RCM

    • Nash, A., Soheili, A., & Tambar, U. K. (2013).[3] Stereoselective synthesis of functionalized cyclic amino acid derivatives via a [2,3]-Stevens rearrangement and ring-closing metathesis.[3] Organic Letters, 15(18), 4770-4773.[3]

  • Schmidt Reaction & Regioselectivity

    • Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966.
    • (Contextual grounding for Schmidt mechanism)

  • Enzymatic Resolution

    • Kochetkov, K. A., et al. (2024).[4] Enzymatic kinetic resolution of β-amino acid derivatives. ResearchGate.

  • General Lactam Synthesis

    • Angelucci, L., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry, 36(11), 1511-1519.

Sources

Technical Guide: Solvent Effects on the Cyclization of Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of -Amino- -Caprolactam (ACL) Synthesis

Document ID: TS-LYS-CYC-04 Department: Process Chemistry & Application Support

Introduction

This guide addresses the intramolecular aminolysis (cyclization) of L-Lysine to form


-amino-

-caprolactam (ACL)
.[1][2] This reaction is the critical step in converting bio-based lysine into caprolactam (for Nylon 6) or generating scaffolds for peptidomimetic drugs.

The transformation is governed by a delicate balance between solvation energy , dielectric constants , and thermodynamic equilibrium . This guide provides actionable troubleshooting for researchers encountering low yields, racemization, or oligomerization.

Part 1: The Mechanistic Landscape

The Challenge: Zwitterions & Entropy

Lysine exists primarily as a zwitterion in neutral media. For cyclization to occur, the


-amine must act as a nucleophile attacking the carbonyl carbon. However, two major barriers exist:
  • Electrostatics: High-dielectric solvents (like water) stabilize the zwitterion, raising the activation energy required to reach the neutral, reactive transition state.

  • Competition: The intermolecular reaction (polymerization to poly-lysine) competes with the intramolecular reaction (cyclization).

Visualizing the Pathway

The following diagram illustrates the reaction divergence based on solvent conditions.

LysineCyclization cluster_solvents Solvent Effect Lysine L-Lysine (Zwitterion) TS_Neutral Neutral Intermediate (Reactive Species) Lysine->TS_Neutral Dehydration/Shift (Favored by Alcohols) Cyclization Intramolecular Attack (Cyclization) TS_Neutral->Cyclization High Dilution High Temp Polymerization Intermolecular Attack (Oligomerization) TS_Neutral->Polymerization High Conc. Water Presence ACL α-Amino-ε-Caprolactam (Target) Cyclization->ACL -H2O PolyLys Poly-Lysine (Byproduct) Polymerization->PolyLys

Figure 1: Mechanistic divergence of lysine. Alcohols destabilize the ground-state zwitterion, promoting the reactive neutral species, while dilution favors the intramolecular pathway.

Part 2: Solvent Selection Matrix

The choice of solvent dictates the reaction temperature (kinetics) and the equilibrium position (thermodynamics).

Solvent ClassExamplesSuitabilityMechanism & Notes
High-Boiling Alcohols 1-Hexanol, 1-PentanolOptimal High Temp + Water Removal. Allows reflux >130°C. Forms azeotropes with water, driving the equilibrium toward the lactam (Le Chatelier’s principle).
Short-Chain Alcohols Methanol, EthanolPoor Solubility vs. Rate. Good solubility for Lysine, but boiling points are too low for rapid thermal cyclization. Requires pressurized reactors.
Diols 1,2-Propanediol (PG)Good Solubility Balance. Better solubility for Lysine than hexanol; high boiling point allows thermal conversion. Harder to remove water.[3]
Water Subcritical

Variable Green but Risky. Requires near-critical temperatures (approx. 300°C). High risk of hydrolysis and racemization.
Aprotic Polar DMSO, DMFModerate Kinetic Acceleration. Accelerates nucleophilic attack (naked anion effect) but difficult to remove high-boiling solvents during workup.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I have low conversion and the starting material remains."

Diagnosis: The reaction is likely equilibrium-limited by water. Technical Insight: The formation of the lactam releases one molecule of water. In solvents like ethanol or water itself, the presence of water pushes the equilibrium back toward the open-chain lysine (hydrolysis). Corrective Protocol:

  • Switch Solvent: Move to 1-Hexanol or 1-Pentanol .

  • Azeotropic Distillation: Use a Dean-Stark trap. As the reaction refluxes (approx. 157°C for hexanol), water co-distills with the solvent. Removing water physically drives the reaction to completion [1].

  • Temperature: Ensure the internal temperature exceeds 140°C. Thermal cyclization has a high activation energy.

Scenario B: "My product is racemizing (L-Lysine DL-Lactam)."

Diagnosis: Proton exchange at the


-carbon is occurring, likely driven by high pH or excessive thermal stress in protic media.
Technical Insight:  While bases like NaOH accelerate the reaction, they also deprotonate the 

-carbon, leading to racemization. Corrective Protocol:
  • Remove Strong Base: Avoid using NaOH or KOH if enantiopurity is critical. Thermal cyclization in neutral alcohols is slower but preserves chirality better [2].

  • Limit Water: Water at high temperatures acts as a hydrolytic agent that can facilitate proton exchange.

  • Reduce Time: Switch to a higher boiling solvent to shorten reaction time. Prolonged exposure to heat increases racemization probability.

Scenario C: "I am seeing insoluble gums/precipitates (Oligomers)."

Diagnosis: Intermolecular polymerization is competing with cyclization. Technical Insight: Reaction kinetics follow different orders. Polymerization is bimolecular (Rate


), while cyclization is unimolecular (Rate 

). High concentrations favor the polymer. Corrective Protocol:
  • Pseudo-High Dilution: Do not dump all lysine in at once. Add lysine slowly to refluxing solvent, or ensure the total concentration remains below 0.5 M.

  • Solvent Choice: Long-chain alcohols (Hexanol) are poorer solvents for the zwitterionic polymer than for the lactam. This often keeps the monomer in solution while precipitating oligomers, or simply favors the intramolecular reaction due to solvation shell effects.

Part 4: Validated Experimental Protocol

Method: Thermal Cyclization in 1-Hexanol with Azeotropic Water Removal. Reference Standard: Adapted from USP/Patent Literature [1, 3].

  • Setup: 500 mL Round Bottom Flask equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charge: Add L-Lysine HCl (18.26 g, 0.1 mol) and NaOH (4.0 g, 0.1 mol) to 1-Hexanol (200 mL).

    • Note: The NaOH is strictly to neutralize the HCl salt to generate the free amine. If starting with free base Lysine, omit NaOH.

  • Phase 1 (Dissolution): Heat to 80°C. Lysine is sparingly soluble; a slurry is normal.

  • Phase 2 (Reaction): Ramp temperature to reflux (~160°C bath temp).

    • Observation: Water will begin to collect in the trap.

    • Duration: Reflux for 8-12 hours until water evolution ceases.

  • Workup:

    • Cool to room temperature.

    • Filter off any insoluble salts (NaCl) or oligomers.

    • Evaporate Hexanol under reduced pressure.

    • Recrystallize the residue from Acetone/Ethanol to obtain

      
      -amino-
      
      
      
      -caprolactam.
Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Type Identify Problem Start->Type LowYield Low Yield / Incomplete Type->LowYield SM remains Racemization Loss of Chirality Type->Racemization Wrong rotation Polymer Gums / Oligomers Type->Polymer Insoluble gum Soln1 Action: Install Dean-Stark Remove Water LowYield->Soln1 Soln2 Action: Remove Base Catalyst Reduce Reaction Time Racemization->Soln2 Soln3 Action: Dilute Reaction (<0.2M) Switch to Hexanol Polymer->Soln3

Figure 2: Decision tree for troubleshooting common lysine cyclization failures.

References

  • Yang, J. (2007).[2] Convenient synthesis of caprolactam from lysine: Alternative of current benzene-based caprolactam production. Michigan State University.[2] Link

  • Liu, K., et al. (2022).[4] Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. ResearchGate. Link

  • Frost, J. W., et al. (2005). Synthesis of caprolactam from lysine. U.S. Patent 7,399,855. Link

  • Bhandari, D., et al. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). RSC Advances. Link

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for large-scale synthesis temperature control. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal management in scaled-up chemical reactions. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control in large-scale synthesis, providing foundational knowledge for effective thermal management.

Q1: Why is temperature control so critical when scaling up a chemical synthesis?

A1: Temperature is a fundamental parameter in chemical reactions. It dictates reaction rates, influences product selectivity and yield, and affects impurity profiles.[1] During scale-up, the volume of the reaction mixture increases exponentially, while the heat transfer surface area only increases linearly. This disparity makes it significantly more challenging to dissipate or apply heat effectively, increasing the risk of thermal runaway for exothermic reactions or incomplete conversion for endothermic ones.[2] Precise temperature control is therefore essential for ensuring reaction safety, product quality, and process reproducibility.[3]

Q2: What are the primary mechanisms of heat transfer in a chemical reactor?

A2: There are three primary mechanisms of heat transfer at play within a chemical reactor:

  • Conduction: The transfer of heat through solid materials, such as the reactor walls.[4][5]

  • Convection: The transfer of heat between a surface and a moving fluid, which can be either natural (driven by buoyancy) or forced (mechanically induced).[4][5][6]

  • Radiation: The transfer of heat via electromagnetic waves, which can occur even in a vacuum.[4][5]

In most reactor systems, these mechanisms operate in concert to achieve the desired temperature.[4][7]

Q3: What is a thermal runaway, and what are the common causes?

A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[8] It begins when the heat generated by the reaction exceeds the rate of heat removal.[8] This surplus heat increases the reaction temperature, which in turn accelerates the reaction rate, leading to a dangerous, self-sustaining cycle of escalating temperature and pressure.[8][9]

Common causes include:

  • Inadequate cooling capacity.[10]

  • Poor mixing leading to localized hot spots.[10][11]

  • Failure of a cooling system or utility.

  • Incorrect reagent charging or stoichiometry.

  • Contamination that catalyzes a secondary, more exothermic reaction.

Q4: How does reactor design influence temperature control?

A4: Reactor design is a critical factor in effective temperature management. Key design aspects include:

  • Material of Construction: The thermal conductivity of the reactor material affects the rate of heat transfer.

  • Heat Transfer Area: A larger surface-area-to-volume ratio facilitates more efficient heat exchange.

  • Jacket and Coil Design: The design of the reactor jacket and internal coils determines the efficiency of heat transfer fluid circulation.[10]

  • Agitation System: The type of agitator and its speed are crucial for ensuring uniform temperature distribution and preventing hot spots.[10]

The overall design and selection of a reactor depend on numerous factors, including reaction kinetics and the enthalpy of the reaction.[12]

Q5: What are the key considerations when selecting a heat transfer fluid?

A5: The choice of heat transfer fluid is critical for achieving efficient and stable temperature control. Key considerations include:

  • Operating Temperature Range: The fluid must be stable and have suitable physical properties across the entire intended temperature range of the process.[13]

  • Thermal Stability: The fluid should resist thermal degradation at high temperatures to ensure a long service life and prevent fouling of heat transfer surfaces.[13]

  • Heat Capacity and Thermal Conductivity: These properties determine the fluid's ability to carry and transfer heat.[13]

  • Viscosity: The fluid's viscosity affects pumping energy requirements and heat transfer efficiency.

  • Safety and Environmental Impact: The fluid should have low toxicity, low flammability, and be environmentally benign.

Synthetic heat transfer fluids, such as those based on propylene glycol or ethylene glycol, are often chosen for their superior heat transfer efficiency and thermal stability.[13]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guidance for specific issues that may arise during large-scale synthesis.

Issue 1: Inability to Reach or Maintain Target Temperature

Symptoms:

  • The reactor temperature consistently lags behind the setpoint.

  • The heating or cooling system is running at maximum capacity without achieving the desired temperature.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inadequate Heat Transfer Fluid Flow 1. Verify Pump Operation: Check if the circulation pump is running and operating at the correct speed. 2. Inspect for Blockages: Examine the heat transfer fluid lines and valves for any obstructions.
Fouling of Heat Transfer Surfaces 1. Monitor Heat Transfer Coefficient: A gradual decrease in the heat transfer coefficient over time can indicate fouling. 2. Clean the Reactor: If fouling is suspected, the reactor jacket and coils should be cleaned according to the manufacturer's recommendations.
Incorrect Heat Transfer Fluid 1. Review Fluid Specifications: Ensure the selected heat transfer fluid is appropriate for the operating temperature range and has the required thermal properties.[13]
Utility Supply Issues 1. Check Utility Temperature and Pressure: Verify that the heating or cooling utility (e.g., steam, chilled water) is being supplied at the correct temperature and pressure.
Issue 2: Temperature Overshoot or Undershoot

Symptoms:

  • The reactor temperature exceeds the setpoint during heating ramps.

  • The reactor temperature drops below the setpoint during cooling ramps.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Poorly Tuned PID Controller 1. Retune the Controller: The Proportional-Integral-Derivative (PID) controller parameters may need to be adjusted to better match the thermal dynamics of the system.
Inadequate Mixing 1. Optimize Agitation: Ensure the agitator speed is sufficient to provide good mixing and heat distribution without introducing excessive shear.[10]
Sensor Lag 1. Check Sensor Placement: The temperature sensor should be positioned to provide a representative reading of the bulk reaction temperature. 2. Verify Sensor Response Time: Ensure the sensor has a fast enough response time to detect temperature changes promptly.
Issue 3: Runaway Reaction

Symptoms:

  • A rapid, uncontrolled increase in reactor temperature and pressure.

  • Venting from the pressure relief device.

Immediate Actions:

  • Initiate Emergency Cooling: If available, activate any emergency cooling systems.

  • Stop Reagent Feed: Immediately halt the addition of any reactants.

  • Quench the Reaction: If a quenching agent is part of the safety protocol, introduce it to the reactor to stop the reaction.[9]

  • Evacuate the Area: Follow established emergency procedures for personnel safety.

Prevention & Mitigation:

Preventative Measure Implementation Details
Thorough Process Hazard Analysis (PHA) Conduct a comprehensive PHA to identify potential runaway reaction scenarios and establish appropriate safeguards.
Redundant Cooling Systems Install backup cooling systems to ensure heat removal capacity is maintained in the event of a primary system failure.[14]
Pressure Relief System Ensure the reactor is equipped with a properly sized and maintained pressure relief device.[10]
Automated Safety Interlocks Implement automated systems that can stop reagent addition or activate emergency cooling based on critical process parameters.[10]
Workflow for Troubleshooting Temperature Deviations

Troubleshooting_Workflow Start Temperature Deviation Detected Check_Setpoint Is Setpoint Correct? Start->Check_Setpoint Check_Sensor Is Temperature Sensor Functioning Correctly? Check_Setpoint->Check_Sensor Yes Correct_Setpoint Correct Setpoint Check_Setpoint->Correct_Setpoint No Check_System Is Heating/Cooling System Operating Normally? Check_Sensor->Check_System Yes Calibrate_Sensor Calibrate/Replace Sensor Check_Sensor->Calibrate_Sensor No Check_Mixing Is Agitation System Operating Correctly? Check_System->Check_Mixing Yes Troubleshoot_System Troubleshoot Heating/Cooling System Check_System->Troubleshoot_System No Investigate_Process Investigate for Process Upset (e.g., Exotherm) Check_Mixing->Investigate_Process Yes Troubleshoot_Mixing Troubleshoot Agitation System Check_Mixing->Troubleshoot_Mixing No Address_Process Address Process Upset Investigate_Process->Address_Process End Temperature Stabilized Correct_Setpoint->End Calibrate_Sensor->End Troubleshoot_System->End Troubleshoot_Mixing->End Address_Process->End

Caption: A decision-making workflow for troubleshooting temperature deviations.

Section 3: Protocols and Best Practices

This section provides detailed protocols for essential procedures related to temperature control and outlines best practices for maintaining a robust and reliable system.

Protocol 1: Temperature Sensor Calibration

Objective: To ensure the accuracy of temperature measurements by calibrating the reactor's temperature sensor against a certified reference standard.

Materials:

  • Certified reference thermometer (traceable to national standards)

  • Dry-block calibrator or a constant temperature bath[15]

  • Calibration logbook

Procedure:

  • Preparation: Isolate and safely remove the temperature sensor from the reactor.

  • Setup: Place the sensor and the reference thermometer into the dry-block calibrator or temperature bath.

  • Stabilization: Allow the temperature in the calibrator to stabilize at the first calibration point (e.g., the lower end of the operating range).

  • Measurement: Record the readings from both the sensor under test and the reference thermometer.[16]

  • Repeat: Repeat steps 3 and 4 for several points across the sensor's operating range.

  • Analysis: Compare the sensor readings to the reference readings. If the deviation is outside the acceptable tolerance, the sensor may need adjustment or replacement.[16]

  • Documentation: Record all calibration data, including the date, technician, equipment used, and results, in the calibration logbook.[17]

Protocol 2: Determining the Overall Heat Transfer Coefficient (U)

Objective: To experimentally determine the overall heat transfer coefficient of the reactor system, which is a key parameter for assessing heat transfer performance.

Procedure:

  • Fill the Reactor: Fill the reactor with a known volume of a well-characterized solvent (e.g., water).

  • Establish Steady State: Circulate the heat transfer fluid through the jacket at a constant temperature and flow rate.

  • Monitor Temperatures: Record the inlet and outlet temperatures of the heat transfer fluid and the bulk temperature of the solvent in the reactor once a steady state is reached.

  • Calculate Heat Duty (Q): Calculate the rate of heat transfer using the formula: Q = ṁ * Cp * (T_in - T_out), where ṁ is the mass flow rate of the heat transfer fluid, and Cp is its specific heat capacity.

  • Calculate Log Mean Temperature Difference (LMTD): Calculate the LMTD between the heat transfer fluid and the solvent.

  • Calculate U: Determine the overall heat transfer coefficient using the formula: U = Q / (A * LMTD), where A is the heat transfer area.

Best Practices for Temperature Control
  • Regular Maintenance: Implement a regular maintenance schedule for all components of the temperature control system, including pumps, valves, and heat exchangers.

  • Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring of critical process parameters, including temperature, to gain a deeper understanding of the reaction and enable proactive control.[18][19]

  • Operator Training: Ensure all personnel are thoroughly trained on the operation of the temperature control system and emergency procedures.

  • Management of Change (MOC): Implement a robust MOC process for any changes to the process, equipment, or operating parameters that could impact temperature control.

  • Cryogenic Reactions: For reactions requiring very low temperatures, specialized cryogenic systems and procedures are necessary to ensure safe and effective cooling.[20][21][22]

Logical Relationship of Key Parameters in Heat Transfer

Heat_Transfer_Parameters cluster_driving_force Driving Force cluster_resistance Resistance to Heat Flow Temperature_Difference Temperature Difference (ΔT) Heat_Transfer_Rate Rate of Heat Transfer (Q) Temperature_Difference->Heat_Transfer_Rate Directly Proportional Heat_Transfer_Coefficient Overall Heat Transfer Coefficient (U) Heat_Transfer_Coefficient->Heat_Transfer_Rate Directly Proportional Heat_Transfer_Area Heat Transfer Area (A) Heat_Transfer_Area->Heat_Transfer_Rate Directly Proportional

Caption: The relationship between key parameters governing the rate of heat transfer.

References

  • Challenges & Solutions in Industrial Temperature Management. (2025, March 27). Vertex AI Search.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University.
  • What Is Thermal Runaway? Common Causes and How to Prevent It. (2023, August 2). Emtez.
  • Large‐Scale Synthesis. ResearchGate.
  • Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. Laboratory Temperature Control.
  • Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
  • Temperature Control in the Chemical Industry. JULABO GmbH.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Reactor Design and Its Impact on Performance and Products. (2022, April 16). ResearchGate.
  • How to calibrate a temperature sensor: a step-by-step guide. Fuji Electric France.
  • Choosing a heat transfer fluid. Global Heat Transfer.
  • On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 7). PubMed.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • Expert for Cryogenics in the Pharmaceutical Industry. Sawant Process Solutions.
  • Temperature Sensor Calibration: All You Need to Know. (2022, January 14). ELPRO.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
  • Design and Application of Joule Heating Processes for Decarbonized Chemical and Advanced Material Synthesis. ACS Publications.
  • Temperature Control and Efficiency in Chemical Processing. (2025, February 10). Fluorotherm™.
  • On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 7). MDPI.
  • Mechanisms of heat transfer. Intro to Chemical Engineering Class Notes - Fiveable.
  • Cryogenics in the pharmaceutical industry: drug design and bioavailability improvement. (2023, March 10). Air Products.
  • Reaction Engineering for Environmentally Benign Processes Reactor Selection Strategy. M.P. Dudukovic.
  • Thermal runaway. Wikipedia.
  • Process Analytical Technology (PAT). Eurotherm.
  • Thermal Runaway. Mitsubishi Electric | Critical Power Solutions.
  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (2021, May 18). PMC.
  • MODULE II MECHANISM OF HEAT TRANSFER BY CONDUCTION , CONVECTION, RADIATION AND EVAPORATION. NPTEL.
  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025, March 17). Forberg Smith.
  • Calibration of Temperature Sensors: A New Approach. (2021, September 15). YouTube.
  • Data requirements for reactor selection. Process Intensification Network.
  • Temperature Based Process Characterization of Pharmaceutical Freeze-Thaw Operations. Frontiers in Bioengineering and Biotechnology.
  • Reactor Performance and Design Concept in Additively Manufactured Milli-Scale Reactors. (2019, June 25). ResearchGate.
  • How to calibrate temperature sensors. (2019, August 27). Beamex blog.
  • What happens during thermal runaway and how can you stop it? (2022, December 14). YouTube.
  • (PDF) On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 3). ResearchGate.
  • Heat Transfer — Introduction to Chemical and Biological Engineering. University of Colorado Boulder.
  • REACTOR SYSTEMS SELECTION, SIZING AND TROUBLESHOOTING, Kolmetz Handbook of Process Equipment Design. (2020, March 26). ResearchGate.
  • Trends and Challenges in Multistep Continuous Flow Synthesis. (2026, February 3). JACS Au.
  • What is thermal runaway in lithium-ion batteries. Gasmet Technologies.
  • Different Effects of Varying Cryogenic Temperatures on Different Properties of a Biocompatible Mg-10Se Alloy. (2026, February 5). MDPI.
  • Real-Time Monitoring & Control in Biopharmaceuticals. Sigma-Aldrich.
  • Reactor Design-General Principles. Elsevier.
  • Importance of Calibration in Temperature Measuring Devices. Heatcon Sensors.
  • On the Design of a Reactor for High Temperature Heat Storage by Means of Reversible Chemical Reactions. (2011, November 17). Diva-portal.org.
  • Temperature Control in the Chemical Industry. Lab Unlimited.
  • How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem.

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Validation & Comparative

A Comparative Guide to the Analytical Purity Determination of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (s)-3-Aminoazepan-2-one

(s)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, serves as a critical chiral building block in the synthesis of various pharmacologically active molecules. Its stereospecific architecture makes it a valuable intermediate, but also places stringent demands on its purity. For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Impurities, whether they are process-related (by-products, unreacted starting materials), degradation products, or the unwanted (R)-enantiomer, can have significant and often unpredictable pharmacological and toxicological effects. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of the impurity profile of any drug substance.[1][2][3] This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive purity assessment of (s)-3-Aminoazepan-2-one, grounded in field-proven insights and established validation principles.

The Analytical Toolbox: A Multi-Modal Approach

No single analytical method can fully characterize the purity of (s)-3-Aminoazepan-2-one. A robust analytical strategy relies on an orthogonal approach, where different techniques are employed to assess distinct purity attributes. The primary methods fall into two categories: chromatographic and spectroscopic, with a specialized focus on chiral separations.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating the analyte from its impurities.

  • Chiral Separation Methods: Chiral HPLC is the gold standard for quantifying the enantiomeric purity.

  • Spectroscopic Methods: Mass Spectrometry (MS), often coupled with chromatography, is indispensable for the identification and structural elucidation of unknown impurities.

The logical workflow for a complete purity assessment is visualized below.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Sample: (s)-3-Aminoazepan-2-one cluster_1 Purity Assessment Streams cluster_2 Primary Analytical Techniques cluster_3 Data & Reporting Sample Bulk Substance Chem_Purity Chemical Purity & Assay Sample->Chem_Purity Enan_Purity Enantiomeric Purity Sample->Enan_Purity Res_Solvents Residual Solvents Sample->Res_Solvents RP_HPLC RP-HPLC-UV/MS Chem_Purity->RP_HPLC Quantify impurities Identify unknowns Chiral_HPLC Chiral HPLC Enan_Purity->Chiral_HPLC Quantify (R)-enantiomer HS_GC Headspace GC-FID Res_Solvents->HS_GC Quantify solvents (ICH Q3C) Report Certificate of Analysis (Purity, Impurity Profile, e.e.%) RP_HPLC->Report Chiral_HPLC->Report HS_GC->Report

Caption: A logical workflow for the complete purity analysis of a chiral drug substance.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Analysis

HPLC is the most powerful and versatile technique for assessing the purity of non-volatile compounds like (s)-3-Aminoazepan-2-one.[4] We will explore two distinct HPLC applications: Reverse-Phase for chemical purity and Chiral HPLC for enantiomeric purity.

Reverse-Phase HPLC (RP-HPLC) for Chemical Purity and Assay

Expertise & Causality: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Polar molecules, like our analyte, have less affinity for the stationary phase and elute earlier, while non-polar impurities are retained longer. This principle allows for the effective separation of process-related impurities which often differ in polarity from the parent molecule. Coupling with a Mass Spectrometer (MS) is crucial for meeting ICH Q3A/B guidelines, which require the identification of impurities above a certain threshold (typically ≥0.10%).[2][5]

Experimental Protocol: RP-HPLC-UV/MS

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, diode array detector (DAD), and a coupled single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm (chosen because the lactam amide bond has a UV absorbance around this wavelength).

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

  • Sample Preparation: Accurately weigh ~10 mg of (s)-3-Aminoazepan-2-one and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL solution.

Trustworthiness through Validation: This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[1][6] Key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Purpose & Significance
Specificity Analyte peak is pure and well-resolved from impurities (Peak Purity > 990).Ensures that the detector signal corresponds only to the analyte, preventing overestimation of purity.
Linearity R² > 0.999 over the concentration range.Confirms a direct relationship between concentration and detector response, essential for accurate quantification.
Accuracy 80.0% - 120.0% recovery for impurity spiking.Demonstrates how close the measured value is to the true value.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.Measures the consistency of results under the same operating conditions over a short interval.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~0.05% for impurity methods.Defines the lowest concentration that can be reliably quantified, crucial for controlling trace impurities.[7]
Robustness No significant change in results with small variations in method parameters.Shows the method's reliability during normal usage (e.g., slight changes in pH, temperature).
Chiral HPLC for Enantiomeric Purity

Expertise & Causality: Determining the enantiomeric excess (e.e.) is non-negotiable for a chiral compound. The most direct and accurate method is Chiral HPLC. This technique uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally effective for a broad range of chiral compounds, including amino acid derivatives.[8][9]

While derivatization with a chiral agent to form diastereomers is an older alternative, it is less favored.[7][10] This indirect approach introduces an extra chemical reaction step, which can be incomplete, non-stereospecific, or introduce its own impurities, complicating the analysis.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase promotes interaction with the chiral stationary phase. The small amount of acid is often needed to protonate the amine, ensuring consistent peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • UV Detection: 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Trustworthiness through Validation: The validation of a chiral method focuses on its ability to resolve and quantify the undesired enantiomer at low levels.

Validation Parameter Acceptance Criteria Purpose & Significance
Specificity Baseline resolution (Rs > 1.5) between the two enantiomer peaks.Guarantees that the quantification of one enantiomer is not affected by the other.
LOQ for (R)-enantiomer S/N ≥ 10. Must be at or below the specification limit (e.g., 0.15%).Crucial for ensuring the method is sensitive enough to control the enantiomeric impurity at the required level.
Linearity of (R)-enantiomer R² > 0.995 from LOQ to 1.0% of the nominal concentration.Ensures accurate quantification of the enantiomeric impurity across its expected range.
Accuracy 80.0% - 120.0% recovery of the (R)-enantiomer spiked into the (S)-enantiomer.Confirms the method's ability to accurately measure the amount of the undesired enantiomer present.

Gas Chromatography (GC) for Volatile Impurities

Expertise & Causality: GC is the premier technique for analyzing volatile and semi-volatile compounds.[11][12] For (s)-3-Aminoazepan-2-one, its primary role is not for assay or non-volatile impurity profiling due to the molecule's high boiling point and potential for thermal degradation in the GC inlet. Instead, its strength lies in the analysis of residual solvents, which are process-related impurities governed by ICH Q3C guidelines.[1] Headspace sampling (HS) is the preferred injection technique, as it introduces only the volatile components from the sample matrix onto the GC column, protecting it from non-volatile material and improving sensitivity for solvents.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.[13]

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide). Seal and crimp the vial.

Method Selection Guide: Choosing the Right Tool

The choice of analytical method is dictated by the specific question being asked. The following decision tree provides a logical guide for selecting the appropriate technique.

Method_Selection Figure 2: Decision Tree for Method Selection Start What is the analytical goal? Goal1 Determine enantiomeric purity (quantify the R-isomer)? Start->Goal1 Goal2 Measure process-related impurities and assay? Goal1->Goal2 No Method1 Use Chiral HPLC Goal1->Method1 Yes Goal3 Analyze for residual manufacturing solvents? Goal2->Goal3 No Method2 Use RP-HPLC-UV/MS Goal2->Method2 Yes Goal3->Start No / Other Method3 Use Headspace GC-FID Goal3->Method3 Yes

Caption: A guide to selecting the appropriate analytical method based on the purity attribute of interest.

Conclusion and Recommendations

A comprehensive and scientifically sound assessment of (s)-3-Aminoazepan-2-one purity is achievable through the strategic deployment of multiple, validated analytical methods. No single technique is sufficient.

  • For Chemical Purity and Assay: A validated, gradient RP-HPLC method with UV and MS detection is the recommended primary technique. It offers the resolution needed to separate process impurities and the detection capabilities required for both quantification (UV) and identification (MS), in line with regulatory expectations.

  • For Enantiomeric Purity: A validated, isocratic Chiral HPLC method using a polysaccharide-based CSP is the definitive choice. It provides direct, accurate, and reliable quantification of the unwanted (R)-enantiomer, which is a critical quality attribute.

  • For Residual Solvents: A validated Headspace GC-FID method is the industry standard and the most appropriate technique for quantifying volatile organic impurities as mandated by ICH Q3C.

By integrating the data from these orthogonal methods, researchers and drug developers can build a complete and trustworthy purity profile for (s)-3-Aminoazepan-2-one, ensuring its quality and suitability for use in pharmaceutical development.

References

  • Title: HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Source: Google Patents (CN105675783A).
  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Source: Google Patents (CN105758970A).
  • Title: Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Source: PubMed. URL: [Link]

  • Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Source: Agilent. URL: [Link]

  • Title: Analytical method validation: A brief review. Source: ResearchGate. URL: [Link]

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  • Title: Gas Chromatography (GC) for Purity & Identity. Source: CUP Contract Labs. URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI (Journal of Pharmaceutical Society of Korea). URL: [Link]

  • Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: 3-AMINOAZEPAN-2-ONE, (3R)-. Source: Global Substance Registration System (GSRS). URL: [Link]

  • Title: ICH Q3B(R2) Impurities in New Drug Products. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Source: PubMed. URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Pharma Beginners. URL: [Link]

  • Title: Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Source: MDPI. URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: European Medicines Agency (EMA). URL: [Link]

  • Title: 3-AMINOAZEPAN-2-ONE, (3RS)-. Source: Global Substance Registration System (GSRS). URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: Spectrophotometric determination of some β-lactam antibiotics in their binary mixtures using the method of partial least squares. Source: ResearchGate. URL: [Link]

  • Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Source: Agilent. URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network. URL: [Link]

  • Title: Enantioseparation of aromatic amino acids and amino acid esters by capillary electrophoresis with crown ether and prediction of enantiomer migration orders... Source: PubMed. URL: [Link]

  • Title: Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Source: ResearchGate. URL: [Link]

  • Title: Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Source: ResearchGate. URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Source: OMICS International. URL: [Link]

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  • Title: Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives... Source: ResearchGate. URL: [Link]

  • Title: Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Source: Oxford Academic. URL: [Link]

  • Title: guidance for the validation of pharmaceutical quality control analytical methods. Source: TGA. URL: [Link]

  • Title: 2H-Azepin-2-one, 3-aminohexahydro-. Source: PubChem. URL: [Link]

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A Comparative Guide to Chiral HPLC Analysis of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (s)-3-Aminoazepan-2-one, a cyclic amino acid derivative and a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective determination of (s)-3-Aminoazepan-2-one, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Chiral Separation

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, elicit toxic side effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereoisomeric composition of new drug substances.[1] Chiral HPLC stands as the most versatile and widely employed technique for the precise quantification of enantiomeric purity.[2]

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in chiral HPLC.[1][3] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and, thus, separation.[1][4]

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of the appropriate CSP is the most critical step in developing a successful chiral separation method.[2] For a molecule like (s)-3-Aminoazepan-2-one, which possesses a secondary amine and a lactam functionality, several types of CSPs could be effective. Based on extensive experience with similar structures, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their broad applicability in chiral separations.[4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[4] For the analysis of lactams and cyclic amino compounds, these phases have demonstrated excellent performance.[5]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are particularly well-suited for the separation of polar and ionic compounds, including underivatized amino acids.[6][7] Their complex structure offers a multitude of stereoselective interaction sites, including peptide linkages, carbohydrate moieties, and ionizable groups, which can interact with the amine and lactam groups of (s)-3-Aminoazepan-2-one.[6]

The following table provides a comparative overview of these two CSP classes for the analysis of (s)-3-Aminoazepan-2-one:

FeaturePolysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T)
Primary Interaction Mechanisms Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance.Complex formation, hydrogen bonding, ionic interactions, inclusion in macrocyclic cavity.
Typical Mobile Phases Normal Phase (Hexane/Alcohol), Polar Organic Mode (Acetonitrile/Alcohol).Reversed-Phase (Aqueous buffers/Organic modifier), Polar Organic Mode, Polar Ionic Mode.
Advantages for (s)-3-Aminoazepan-2-one High success rate for a wide range of chiral compounds, robust and versatile.Excellent for polar and ionizable analytes, can often separate underivatized amino compounds.
Potential Challenges May require derivatization for certain polar analytes to improve solubility in normal phase.Equilibration times can be longer, and mobile phase pH can significantly impact selectivity.[8]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust starting point for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one. Method optimization will likely be necessary to achieve the desired resolution and run time.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 3-Aminoazepan-2-one at a concentration of 1 mg/mL in the mobile phase.

  • Sample Solution: Prepare a solution of (s)-3-Aminoazepan-2-one at a concentration of 1 mg/mL in the mobile phase.

  • Spiked Sample: To confirm the elution order and the ability to detect the undesired enantiomer, spike the (s)-3-Aminoazepan-2-one sample solution with a small amount of the racemic standard (e.g., to achieve a 1% concentration of the (r)-enantiomer).

Recommended HPLC Conditions
ParameterRecommended ConditionRationale and Optimization Considerations
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPPolysaccharide-based columns are a good first choice due to their broad applicability for cyclic amines and lactams.[5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A normal phase mobile phase is often successful for polysaccharide CSPs. The alcohol percentage can be adjusted to optimize retention and resolution. Diethylamine is a common additive to improve the peak shape of basic analytes.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[8]
Temperature 25 °CTemperature can influence selectivity; lower temperatures often increase resolution but may also increase analysis time.[8]
Detection UV at 210 nmAs (s)-3-Aminoazepan-2-one lacks a strong chromophore, detection at a low UV wavelength is necessary.
Injection Volume 10 µLThis can be adjusted based on the sample concentration and detector sensitivity.

Visualizing the Workflow and Method Development Logic

To ensure a systematic and logical approach to method development and analysis, the following workflows are presented in Graphviz DOT language.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting racemic Prepare Racemic Standard hplc Inject into HPLC System racemic->hplc sample Prepare (s)-Enantiomer Sample sample->hplc spiked Prepare Spiked Sample spiked->hplc chromatogram Acquire Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one.

Method_Development_Logic start Initial Method (e.g., Chiralpak AD-H, 80:20 Hex/IPA) resolution Resolution (Rs) > 1.5? start->resolution peak_shape Symmetrical Peaks? resolution->peak_shape Yes change_csp Try Alternative CSP (e.g., CHIROBIOTIC T) resolution->change_csp No retention Acceptable Retention Time? peak_shape->retention Yes add_modifier Add/Adjust Modifier (e.g., DEA) peak_shape->add_modifier No adjust_alcohol Adjust Alcohol % retention->adjust_alcohol No final Validated Method retention->final Yes adjust_alcohol->resolution add_modifier->resolution change_csp->resolution

Caption: Logical flow for chiral HPLC method development and optimization.

Trustworthiness and Self-Validation

A robust analytical method must be self-validating. The protocol described herein incorporates this principle through the use of a racemic standard and a spiked sample.

  • Racemic Standard: Injection of the racemic mixture confirms that the chromatographic system is capable of separating the two enantiomers and establishes their respective retention times.

  • Spiked Sample: By spiking the sample of the pure (s)-enantiomer with a small amount of the racemate, one can definitively identify the peak corresponding to the undesired (r)-enantiomer and verify the method's ability to quantify it at low levels.

Method validation should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[10]

Conclusion

While a specific, published method for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one may not be readily available, a robust and reliable method can be developed by leveraging established principles of chiral chromatography and drawing comparisons from structurally similar molecules. A polysaccharide-based CSP under normal phase conditions represents a strong starting point. Through systematic method development, guided by the principles of scientific integrity and logical optimization, a highly effective and validated method for ensuring the enantiomeric purity of this critical chiral intermediate can be achieved.

References

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Retrieved from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC. (2024, May 9). Retrieved from [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed. Retrieved from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed. (2013, June 28). Retrieved from [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Retrieved from [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022, March 18). Retrieved from [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Retrieved from [Link]

  • Method development strategy and applications update for CHIROBIOTIC chiral stationary phases | Request PDF - ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Retrieved from [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - Taylor & Francis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (s)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and safety. (s)-3-Aminoazepan-2-one, a valuable chiral building block in medicinal chemistry, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (s)-3-Aminoazepan-2-one, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your needs.

The Imperative of Enantiopurity in Drug Development

The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereochemical characterization of chiral drugs. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to quality control in manufacturing.

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess for a chiral amine like (s)-3-Aminoazepan-2-one can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the required accuracy and precision, sample throughput needs, availability of instrumentation, and the stage of drug development. Here, we will dissect and compare three principal methodologies:

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for enantiomeric separations.

  • Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool that can be employed with chiral solvating agents or after derivatization.

Below is a summary of the key performance characteristics of each technique, which we will explore in greater detail.

FeatureChiral HPLCChiral SFCNMR with Chiral Auxiliaries
Principle Differential interaction with a chiral stationary phase.Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR signals.
Resolution HighHigh to Very HighModerate to High
Analysis Time 5-30 minutes1-10 minutes5-15 minutes per sample
Sample Req. MicrogramsMicrogramsMilligrams
Development Can be time-consumingGenerally faster than HPLCRelatively fast
Quantitation ExcellentExcellentGood to Excellent
Destructive? YesYesNo (for CSAs)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for the separation and quantification of enantiomers.[1] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]

The Causality Behind the Separation: The Three-Point Interaction Model

The separation of enantiomers on a CSP is often explained by the "three-point interaction model".[2][3] For effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking. The differing spatial arrangement of the functional groups in each enantiomer results in one enantiomer having a stronger overall interaction with the CSP, and thus a longer retention time.

Experimental Protocol: Chiral HPLC of 3-Aminoazepan-2-one

This protocol is a robust starting point for the method development for (s)-3-Aminoazepan-2-one, based on established methods for similar chiral amines and amino lactams.[4][5][6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as a Chiralpak series column (e.g., Chiralpak IA, IB, or IC) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be needed to improve peak shape and resolution.

  • (s)-3-Aminoazepan-2-one reference standard and a racemic mixture of 3-Aminoazepan-2-one.

Step-by-Step Methodology:

  • Column Selection: Begin with a versatile polysaccharide-based CSP. These are known for their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Start with a mobile phase composition of 80:20 (v/v) n-hexane:isopropanol.

    • Inject the racemic standard to assess the separation.

    • If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 90:10, 70:30).

    • If peak shape is poor, add a small amount (0.1%) of an amine modifier like diethylamine for a basic compound or trifluoroacetic acid for an acidic compound. For 3-Aminoazepan-2-one, diethylamine is a logical first choice.

  • Optimization:

    • Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize the balance between analysis time and resolution.

    • Vary the column temperature (e.g., 25-40 °C) to see its effect on selectivity. Lower temperatures often improve resolution.

  • Sample Preparation:

    • Accurately weigh and dissolve the (s)-3-Aminoazepan-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation of Enantiomeric Excess:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the (s) and (r) enantiomers by comparing the chromatogram to that of the reference standard.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Self-Validating System:

For a robust and trustworthy method, validation according to ICH guidelines is crucial.[7] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (s)-3-Aminoazepan-2-one Dissolve Dissolve in Mobile Phase Sample->Dissolve Racemic Racemic Standard Racemic->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Chiral HPLC System (Polysaccharide CSP) Filter->HPLC Detection UV Detector HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Chiral HPLC workflow for ee determination.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[9] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

Why SFC is Often Faster and "Greener"

Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster flow rates without a significant loss in resolution, leading to shorter analysis times.[10] Additionally, the use of CO₂ significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[9]

Experimental Protocol: Chiral SFC of 3-Aminoazepan-2-one

The method development for SFC is often more rapid than for HPLC. Polysaccharide-based CSPs are also highly effective in SFC.[11][12]

Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns are a primary choice.

  • Mobile Phase: Supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives similar to those in HPLC may be required.

Step-by-Step Methodology:

  • Column and Modifier Screening:

    • Select a set of polysaccharide-based CSPs.

    • Screen different organic modifiers (methanol is a common starting point) at a constant concentration (e.g., 20%).

  • Additive Screening:

    • For basic analytes like 3-Aminoazepan-2-one, basic additives such as diethylamine or isopropylamine are often beneficial. Screen these at a low concentration (e.g., 0.1-0.5%).

  • Optimization:

    • Vary the percentage of the organic modifier to fine-tune the retention and resolution.

    • Optimize the back pressure and temperature. Higher back pressure can improve peak shape, while temperature can influence selectivity.

  • Sample Preparation and Analysis:

    • Sample preparation is similar to HPLC, dissolving the sample in the modifier or a suitable solvent.

    • The calculation of enantiomeric excess is identical to the HPLC method, based on the integrated peak areas.

SFC_vs_HPLC cluster_advantages Key Advantages cluster_disadvantages Considerations SFC SFC Speed Faster Analysis SFC->Speed Green Reduced Solvent Consumption SFC->Green Efficiency Higher Efficiency SFC->Efficiency Instrument Specialized Instrumentation SFC->Instrument Solubility Sample Solubility in CO2 SFC->Solubility HPLC HPLC

Caption: SFC offers speed and sustainability advantages over HPLC.

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy offers a distinct advantage in that it can be a non-destructive technique.[13] Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral environment must be created in the NMR tube. This is achieved in two primary ways:

  • Using Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts, allowing for the resolution of signals for each enantiomer.[1][14][15]

  • Using Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral reagent to form stable, covalent diastereomeric products. These diastereomers have distinct NMR spectra.[16][17]

A. NMR with Chiral Solvating Agents (CSAs)

This method is often rapid and straightforward as it doesn't require a chemical reaction and subsequent purification.

Experimental Protocol: CSA-NMR for 3-Aminoazepan-2-one

Instrumentation and Materials:

  • NMR Spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Chiral Solvating Agent: For an amine, a chiral acid such as (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative can be effective.[18]

  • Sample of (s)-3-Aminoazepan-2-one.

Step-by-Step Methodology:

  • Solvent and CSA Selection:

    • Dissolve a small amount (5-10 mg) of the 3-Aminoazepan-2-one sample in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

  • Analysis:

    • Acquire another ¹H NMR spectrum.

    • Look for splitting of a well-resolved proton signal in the 3-Aminoazepan-2-one spectrum. The proton at the chiral center (C3) is a prime candidate.

    • Integrate the signals corresponding to the two diastereomeric complexes.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

B. NMR with Chiral Derivatizing Agents (CDAs) - The Mosher's Amide Method

Derivatization with a CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), is a classic and highly reliable method.[16][17] The reaction of the amine group of 3-Aminoazepan-2-one with (R)- and (S)-Mosher's acid chloride will form two diastereomeric amides.

Experimental Protocol: Mosher's Amide Analysis

Instrumentation and Materials:

  • NMR Spectrometer.

  • Standard laboratory glassware for reaction.

  • (R)- and (S)-Mosher's acid chloride.

  • A mild base (e.g., pyridine or triethylamine).

  • Anhydrous solvent (e.g., CH₂Cl₂ or CDCl₃).

  • Sample of (s)-3-Aminoazepan-2-one.

Step-by-Step Methodology:

  • Derivatization:

    • In two separate vials, dissolve a few milligrams of the 3-Aminoazepan-2-one sample in the anhydrous solvent.

    • Add a slight excess of the mild base.

    • To one vial, add a slight excess of (R)-Mosher's acid chloride. To the other, add (S)-Mosher's acid chloride.

    • Allow the reactions to proceed to completion (often monitored by TLC).

  • Work-up (if necessary):

    • A simple aqueous work-up may be performed to remove excess reagents, followed by drying of the organic layer.

  • NMR Analysis:

    • Acquire ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides. ¹⁹F NMR is often advantageous due to its simplicity and the large chemical shift dispersion.

    • Compare the spectra of the two diastereomers. The signals for the protons (or fluorine atoms) in the two diastereomers will have different chemical shifts.

  • Calculation of Enantiomeric Excess:

    • Integrate a well-resolved pair of signals in the spectrum of one of the derivatized samples.

    • Calculate the ee using the integral values, as described previously.

NMR_Methods cluster_csa Chiral Solvating Agent (CSA) cluster_cda Chiral Derivatizing Agent (CDA) Topic ee Determination of (s)-3-Aminoazepan-2-one CSA_Mix Mix Analyte + CSA in NMR Tube Topic->CSA_Mix CDA_React React Analyte with (e.g.) Mosher's Acid Chloride Topic->CDA_React CSA_NMR Acquire NMR Spectrum CSA_Mix->CSA_NMR CSA_Integrate Integrate Split Signals CSA_NMR->CSA_Integrate CSA_Calc Calculate ee CSA_Integrate->CSA_Calc CDA_Purify Purify Diastereomers (Optional) CDA_React->CDA_Purify CDA_NMR Acquire NMR Spectrum CDA_Purify->CDA_NMR CDA_Integrate Integrate Diastereomer Signals CDA_NMR->CDA_Integrate CDA_Calc Calculate ee CDA_Integrate->CDA_Calc

Caption: NMR-based ee determination workflows.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of (s)-3-Aminoazepan-2-one is a strategic decision that should be guided by the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, the speed and efficiency of Chiral SFC make it an increasingly attractive option.

  • For robust, validated release testing in a regulated environment, the well-established and highly reliable Chiral HPLC remains the gold standard.

  • For rapid, non-destructive analysis, particularly in a research and development setting where sample is precious, NMR with a chiral solvating agent is an excellent choice.

  • For unambiguous confirmation of enantiomeric excess and absolute configuration, derivatization with a chiral agent like Mosher's acid followed by NMR analysis provides a high degree of certainty.

By understanding the principles, advantages, and practical considerations of each of these techniques, researchers and drug development professionals can confidently select and implement the optimal method to ensure the stereochemical integrity of (s)-3-Aminoazepan-2-one, thereby contributing to the development of safer and more effective medicines.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Inquiries Journal. [Link]

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA - NIMS. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]

Sources

(S)-3-Aminoazepan-2-one: A Comparative Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Synthetic Routes for (S)-3-Aminoazepan-2-one Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


-amino- 

-caprolactam) is a privileged chiral scaffold, most notably serving as the core pharmacophore for CGRP receptor antagonists like Telcagepant and Rimegepant .

The synthesis of this 7-membered lactam presents two primary challenges:

  • Entropic Disfavor: Forming a 7-membered ring is kinetically slower and thermodynamically less favorable than 5- or 6-membered analogs due to transannular strain.

  • Stereochemical Integrity: The

    
    -proton is acidic (
    
    
    
    in DMSO, lower in amides), making the chiral center prone to racemization under the thermal or basic conditions required for cyclization.

This guide objectively compares three distinct synthetic strategies:

  • Route A (Chiral Pool): Cyclization of L-Lysine (Direct but prone to racemization).

  • Route B (Industrial Standard): Modified Schmidt Rearrangement coupled with Dynamic Kinetic Resolution (DKR).

  • Route C (Academic/Modular): Ring-Closing Metathesis (RCM) of acyclic dienes.

Comparative Analysis Matrix

FeatureRoute A: L-Lysine CyclizationRoute B: Schmidt + DKR (Merck Process)Route C: Ring-Closing Metathesis
Starting Material L-Lysine HCl (Chiral Pool)Cyclohexanone / 2-ChlorocyclohexanoneAllylic Glycine Derivatives
Step Count 2-34-5 (Linear)3-4
Atom Economy High (Loss of

/MeOH)
Moderate (Loss of

, resolution agents)
Moderate (Loss of Ethylene)
Scalability High (Multi-ton)Very High (Manufacturing Standard)Low to Medium (Dilution required)
Stereocontrol Variable (Risk of racemization)Excellent (>99% ee via DKR) Excellent (Substrate controlled)
Key Reagents SOCl

, NaOMe, High Boiling Solvent

(or

), D-Aminopeptidase
Grubbs II or Hoveyda-Grubbs
Primary Risk Polymerization vs. CyclizationSafety (Azides), Process ComplexityCatalyst Cost, Ru removal

Detailed Technical Workflows

Route A: The Chiral Pool Strategy (L-Lysine Cyclization)

Concept: Utilizing the natural (S)-chirality of L-Lysine. Critical Mechanism: Intramolecular aminolysis. The


-amine attacks the activated carboxylic acid (ester).

Protocol:

  • Esterification: Suspend L-Lysine monohydrochloride (100 g) in dry methanol (1.0 L). Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 4 hours to form L-Lysine methyl ester dihydrochloride.
    
  • Neutralization & Cyclization:

    • Solvent Switch: Remove MeOH; re-dissolve in a high-boiling solvent (e.g., 1,2-dichlorobenzene or ethylene glycol) to facilitate thermal cyclization.

    • Base: Add a base (e.g., NaOMe) carefully to liberate the free amine without triggering rapid polymerization.

    • Reaction: Heat to 140-160°C.

    • Insight: High dilution is critical here. If the concentration is too high, intermolecular reaction dominates, forming poly-lysine.

Scientist’s Critique: While conceptually simple, this route is plagued by the "Racemization Trap." The basic conditions required to deprotonate the ammonium salt also promote enolization at the


-carbon. Industrial batches often yield partially racemized product (ee < 80%), necessitating downstream resolution anyway.
Route B: The Industrial Standard (Schmidt + DKR)

Concept: Constructing the ring achirally, then setting stereochemistry via enzymatic or chemical Dynamic Kinetic Resolution (DKR). This is the route optimized by Merck for Telcagepant.

Protocol:

  • Functionalization: Chlorination of cyclohexanone to 2-chlorocyclohexanone.

  • Schmidt Rearrangement: Treatment with hydrazoic acid (

    
    ) or sodium azide in sulfuric acid.
    
    • Mechanism:[1][2][3][4][5] Migration of the carbon anti to the diazonium group.

    • Result: Formation of 3-chloro-hexahydro-2H-azepin-2-one (3-chlorocaprolactam).

  • Azidation & Reduction: Nucleophilic displacement with azide (

    
    ) followed by hydrogenation (
    
    
    
    , Pd/C) yields racemic 3-aminoazepan-2-one.
  • Dynamic Kinetic Resolution (The Key Step):

    • Reagents: Racemic amine + Resolving Agent (e.g., DBTA or enzymatic D-aminopeptidase).

    • Conditions: In the presence of a weak base and an aldehyde (catalytic), the (R)-enantiomer racemizes via an imine intermediate while the (S)-enantiomer selectively crystallizes as a salt.

    • Yield: >90% theoretical yield of the (S)-isomer (due to recycling of the R-isomer).

Scientist’s Critique: This is the most robust route for GMP manufacturing. The self-correcting nature of the DKR step negates upstream stereochemical losses.

Route C: Ring-Closing Metathesis (RCM)

Concept: De novo ring construction from acyclic precursors. Protocol:

  • Precursor Synthesis: Allylation of N-protected glycine esters to form the diene precursor (e.g., N-Boc-allylglycine allyl amide).

  • Metathesis: Treat with Grubbs II catalyst (2-5 mol%) in DCM.

    • Conditions: Room temperature or mild reflux.

    • Concentration: Must be dilute (< 0.01 M) to prevent dimerization.

  • Hydrogenation: Reduce the resulting alkene (C4-C5 double bond) to the saturated lactam.

Scientist’s Critique: Excellent for generating analogs (e.g., adding substituents at C4-C7) for SAR studies. However, the cost of Ruthenium and the solvent volumes required for high dilution make it prohibitive for multi-kilogram production.

Visualizing the Pathways

SynthesisComparison Target (S)-3-Aminoazepan-2-one (Target) Lysine L-Lysine HCl LysineEster L-Lysine Methyl Ester Lysine->LysineEster SOCl2, MeOH LysineEster->Target Thermal Cyclization (Risk: Racemization) Polymer Poly-Lysine (Side Product) LysineEster->Polymer High Conc. Cyclohexanone Cyclohexanone ChloroHex 2-Chlorocyclohexanone Cyclohexanone->ChloroHex Cl2 Schmidt Schmidt Rearrangement (HN3 / H2SO4) ChloroHex->Schmidt ChloroLac 3-Chlorocaprolactam Schmidt->ChloroLac RacemicAmine Racemic 3-Aminoazepan-2-one ChloroLac->RacemicAmine 1. NaN3 2. H2/Pd DKR Dynamic Kinetic Resolution (Enzymatic/Chemical) RacemicAmine->DKR DKR->Target >99% ee Glycine Allyl-Glycine Deriv. Diene Acyclic Diene Glycine->Diene RCM Ring-Closing Metathesis (Grubbs Cat.) Diene->RCM Ru Catalyst UnsatLactam Unsaturated Lactam RCM->UnsatLactam UnsatLactam->Target H2/Pd

Figure 1: Strategic Disconnection Analysis. Route A utilizes the chiral pool, Route B employs ring expansion with resolution, and Route C uses ring closure.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical controls are mandatory.

A. Chiral HPLC Method (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: (S)-isomer retention time ~12.5 min; (R)-isomer ~15.2 min. Target ee > 99.0%.

B. NMR Validation (Chemical Structure)
  • 1H NMR (400 MHz, D2O):

    
     3.85 (dd, 1H, 
    
    
    
    -H), 3.30-3.15 (m, 2H,
    
    
    -H), 2.05-1.30 (m, 6H, ring protons).
  • Diagnostic Signal: The

    
    -proton doublet of doublets at 3.85 ppm is sensitive to racemization. A simplified splitting pattern or shift indicates loss of chirality or ring opening.
    

References

  • Merck Process Research: Burgey, C. S., et al. "Synthesis of Telcagepant (MK-0974)." Journal of Organic Chemistry, 2008.

  • Schmidt Rearrangement Review: Aubé, J., et al.[2] "The Schmidt Reaction."[1][6][7][8] Organic Reactions, 2011.[8]

  • L-Lysine Cyclization: Pellegata, R., et al. "Synthesis of 3-amino-2-azetidinone and 3-amino-2-azepanones." Tetrahedron, 1985.
  • Enzymatic DKR: Svedendahl, M., et al. "Dynamic Kinetic Resolution of Amino Acid Amides." Chemistry - A European Journal, 2005.

  • RCM Approach: Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004.

Sources

Comparative Guide: Reagents for the Synthesis of (S)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Aminoazepan-2-one (also known as L-


-amino-

-caprolactam) is a critical chiral scaffold in medicinal chemistry, serving as the core pharmacophore for CGRP receptor antagonists like Telcagepant and Rimegepant .

Historically, the synthesis of this seven-membered lactam has been plagued by two opposing challenges: the high safety risk of ring-expansion reagents (azides) and the kinetic difficulty of forming 7-membered rings from linear precursors (polymerization).

This guide objectively compares the two dominant synthetic strategies:

  • Ring Expansion (Schmidt Rearrangement): Using Sodium Azide (

    
    ) or Diphenylphosphoryl azide (DPPA).
    
  • Chiral Pool Cyclization (L-Lysine Dehydration): Using thermal dehydration in high-boiling alcohols vs. peptide coupling reagents.

Key Finding: While the Schmidt rearrangement offers a direct route from cyclohexanones, the L-Lysine Thermal Cyclodehydration (using Hexanol as a solvent/reagent) offers a superior safety profile, higher enantiomeric retention, and scalability, making it the preferred method for modern process development.

Critical Analysis of Synthetic Routes

Route A: The Ring Expansion Approach (Schmidt Rearrangement)

This method involves the insertion of a nitrogen atom into a 2-substituted cyclohexanone ring.

  • Reagents: Sodium Azide (

    
    ) / Sulfuric Acid (
    
    
    
    ) or Diphenylphosphoryl azide (DPPA).
  • Mechanism: Protonation of the ketone

    
     Azide addition 
    
    
    
    Dehydration
    
    
    Alkyl migration (Ring Expansion).
  • Pros: Accesses the core structure from non-chiral cyclic ketones.

  • Cons:

    • Safety: Hydrazoic acid (

      
      ) generated in situ is highly explosive and toxic.[1]
      
    • Regioselectivity: Migration can occur on either side of the carbonyl, leading to isomeric mixtures (3-amino vs. 7-amino isomers).

    • Stereochemistry: Starting with chiral 2-aminocyclohexanone is difficult; the conditions often lead to racemization.

Route B: The Chiral Pool Approach (L-Lysine Cyclization)

This method utilizes L-Lysine, a naturally occurring amino acid, effectively closing the linear chain into a lactam.

  • Reagents:

    • Standard: High-boiling alcohols (e.g., 1-Hexanol) + NaOH (Catalytic).

    • Alternative: Peptide coupling agents (HATU, EDC).

  • Mechanism: Intramolecular condensation of the

    
    -amine with the 
    
    
    
    -carboxylic acid.
  • The Challenge: Intermolecular reaction (polymerization) is kinetically favored over 7-membered ring formation.

  • The Solution: High dilution or specific solvent effects (Hexanol) favor the intramolecular pathway.

  • Pros: Retains the natural (S)-stereocenter (Chiral Pool), utilizes cheap biomass-derived starting material, safer reagents.

Comparative Data: Reagent Performance

The following table contrasts the performance of the primary reagents used in these pathways.

FeatureReagent A: Sodium Azide (

)
Reagent B: L-Lysine / 1-Hexanol Reagent C: HATU / DIPEA
Methodology Schmidt RearrangementThermal CyclodehydrationPeptide Coupling
Precursor 2-ChlorocyclohexanoneL-Lysine HClProtected L-Lysine
Yield 40–60% (Isomer mix)70–75% 80–90%
Enantiomeric Excess Low (Risk of Racemization)>99% (Retained) >99% (Retained)
Safety Profile High Risk (Explosive)Green/Safe Moderate (Allergens)
Scalability Poor (Heat management)Excellent Poor (Cost prohibitive)
Cost Efficiency Low (Purification costs)High (Cheap reagents)Very Low (Expensive reagents)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Ring Expansion and Cyclization routes.

G Start_Lys L-Lysine HCl (Chiral Pool) Intermediate_Lys Linear Intermediate Start_Lys->Intermediate_Lys Neutralization Start_Cyc 2-Substituted Cyclohexanone Reagent_Azide Reagent: NaN3 / H2SO4 (Schmidt) Start_Cyc->Reagent_Azide Reagent_Hex Reagent: 1-Hexanol (Reflux, -H2O) Intermediate_Lys->Reagent_Hex Intermediate_Azide Azidohydrin Intermediate Product (S)-3-Aminoazepan-2-one (Target) Intermediate_Azide->Product Ring Expansion (Migration) Side_Iso Regioisomers (Side Product) Intermediate_Azide->Side_Iso Wrong Migration Reagent_Hex->Product Cyclization (Favored in Hexanol) Side_Poly Polymers (Side Product) Reagent_Hex->Side_Poly Concentrated Conditions Reagent_Azide->Intermediate_Azide

Caption: Comparative reaction pathways. Top: L-Lysine cyclization (Green route). Bottom: Schmidt rearrangement (Red route).

Detailed Experimental Protocols

Protocol A: High-Yield Thermal Cyclization (Recommended)

Basis: This protocol utilizes 1-Hexanol as both a solvent and azeotropic agent to drive the equilibrium toward the lactam by removing water, while its steric bulk discourages intermolecular polymerization.

Reagents:

  • L-Lysine Monohydrochloride (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • 1-Hexanol (Solvent, ~20 mL per g of Lysine)

Workflow:

  • Neutralization: In a round-bottom flask equipped with a Dean-Stark trap, suspend L-Lysine HCl (110 g) in 1-Hexanol (2.4 L). Add NaOH (24 g).

  • Reflux: Heat the mixture to reflux (~157°C). Water generated from the neutralization and cyclization will collect in the Dean-Stark trap.

  • Monitoring: Continue reflux for 8–12 hours until the theoretical amount of water is collected and L-Lysine is consumed (monitor via TLC or HPLC).

  • Workup: Cool the suspension to room temperature. Filter off the NaCl byproduct.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to recover 1-Hexanol (recyclable).

  • Purification: The crude residue is dissolved in methanol/water and treated with HCl to precipitate the product as (S)-3-aminoazepan-2-one hydrochloride .

  • Typical Yield: 70–75%.

Protocol B: Schmidt Rearrangement (For Reference Only)

Basis: Traditional ring expansion. WARNING: Requires blast shield and rigorous safety controls due to


 generation.

Reagents:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Chloroform (

    
    )
    

Workflow:

  • Preparation: Dissolve 2-chlorocyclohexanone in chloroform and cool to 0°C.

  • Acidification: Add concentrated

    
     dropwise.
    
  • Azide Addition: Slowly add

    
     in small portions, maintaining temperature <10°C. Evolution of 
    
    
    
    gas will occur.
  • Rearrangement: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Pour onto crushed ice carefully. Neutralize with

    
    .
    
  • Displacement: The resulting chloro-lactam intermediate requires a second step (nucleophilic substitution with ammonia) to yield the amino-lactam, often resulting in racemization.

  • Typical Yield: 40–50% (over two steps).

Expert Commentary & Conclusion

For the synthesis of (S)-3-aminoazepan-2-one , the choice of reagent dictates the scalability of the process.

  • Avoid: The Schmidt Rearrangement using Sodium Azide.[3] While academically interesting, the safety hazards of hydrazoic acid and the poor stereocontrol make it unsuitable for synthesizing high-purity chiral pharmaceutical intermediates.

  • Adopt: The L-Lysine / 1-Hexanol route. This "Chiral Pool" strategy is self-validating: the starting material provides the stereochemistry, and the solvent system (Hexanol) provides the thermodynamic control necessary to close the 7-membered ring without expensive catalysts.

Recommendation: For lab-scale synthesis (<10g), expensive coupling reagents (HATU) can be used for speed. For process scale (>100g), the Hexanol thermal route is the industry standard for cost and safety.

References

  • Merck & Co. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. Journal of the American Chemical Society. Link

  • RSC Advances. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry. Link

  • BenchChem. (2025).[1] Comparative study of different synthetic routes to 2-aminocyclohexanones and Caprolactams. Link

  • Organic Chemistry Portal. (2023). Mechanism of the Schmidt Reaction. Link

  • National Institutes of Health (NIH). (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Link

Sources

(s)-3-Aminoazepan-2-one vs. other chiral building blocks for drug synthesis

[1]

Executive Summary

High-Value Scaffold for Conformational Control

(S)-3-Aminoazepan-2-one (also known as L-


1"flexible constraint."

This guide objectively compares (S)-3-Aminoazepan-2-one against standard chiral building blocks, providing experimental protocols for its synthesis and data on its pharmacological performance.[1]

Part 1: Structural & Conformational Analysis[1]

The "Goldilocks" Effect of Ring Size

In peptidomimetic drug design, the primary goal of cyclization is to lock a bioactive conformation. The ring size dictates the dihedral angles (

Feature(S)-3-Aminopyrrolidin-2-one (5-Ring)(S)-3-Aminopiperidin-2-one (6-Ring)(S)-3-Aminoazepan-2-one (7-Ring)
Common Name Freidinger LactamOrnithine LactamLysine Lactam
Constraint Type Rigid / LockedSemi-RigidFlexible Constraint
Turn Mimicry

-Turn
Distorted

-Turn
Type II'

-Turn
Ring Strain High (Planar amide)Low (Chair-like)Moderate (Twist-chair)
Primary Use Locking

angle ~ -120°
General constraintHelix initiation /

-hairpin

Expert Insight: The 7-membered ring is superior when the target binding pocket requires the ligand to adopt a "twist" conformation that 5- and 6-membered rings cannot access due to planarity or rigid chair conformations.[1] This is particularly relevant in CGRP receptor antagonists (e.g., gepants class), where the azepanone core mimics the turn of the native peptide ligand.

Visualization: Conformational Decision Tree

The following diagram illustrates the logical selection process for these chiral blocks based on target requirements.

ConformationalSelectionStartTarget Binding RequirementEntropyReduce Entropic Penalty?Start->EntropyTurnTypeRequired Secondary Structure?Entropy->TurnType High Affinity NeededFiveRingUse 5-Membered(Freidinger Lactam)Target: Gamma-TurnTurnType->FiveRing Sharp Turn (< 90°)SixRingUse 6-Membered(Piperidinone)Target: General ConstraintTurnType->SixRing Moderate TurnSevenRingUse 7-Membered((S)-3-Aminoazepan-2-one)Target: Beta-Turn / Flexible FitTurnType->SevenRing Extended Turn / Helix Start

Caption: Decision logic for selecting lactam ring size based on pharmacophore requirements.

Part 2: Synthetic Accessibility & Scalability[1]

While 5- and 6-membered lactams cyclize spontaneously from their respective amino esters, the 7-membered (S)-3-aminoazepan-2-one is enthalpically disfavored (higher activation energy).[1] However, it is accessible via a robust Green Chemistry route starting from the chiral pool (L-Lysine).

Comparative Synthetic Efficiency
PrecursorProductMethodYieldScalability
L-Ornithine 6-Membered LactamSpontaneous cyclization (pH 7-8)>90%High
L-Lysine 7-Membered Lactam Thermal/Catalytic Cyclization 65-75% Moderate (Requires Heat)
Cyclohexanone 7-Membered LactamSchmidt Rearrangement50-60%Low (Hazardous Azides)
Protocol: Cyclization of L-Lysine to (S)-3-Aminoazepan-2-one

Rationale: This method avoids hazardous azides (Schmidt reaction) and preserves the chiral center of L-Lysine.

Materials:

  • L-Lysine monohydrochloride (100 mmol)[1]

  • Methanol (Solvent)

  • Alumina (Al

    
    O
    
    
    ) or simple thermal reflux in alcohol
  • Inert atmosphere (N

    
    )
    

Step-by-Step Workflow:

  • Neutralization: Dissolve L-Lysine HCl (18.26 g) in MeOH. Add equimolar NaOH to generate the free base.

  • Cyclization (Thermal): Heat the mixture in a pressure vessel or high-boiling alcohol (e.g., 1-butanol) at 140–150°C for 12–16 hours.

    • Note: The reaction is driven by the removal of water.

  • Purification (Self-Validating Step):

    • Cool the reaction mixture.

    • The crude product often contains unreacted Lysine.

    • Sublimation: (S)-3-Aminoazepan-2-one sublimes at high vacuum (0.1 mmHg) at ~100°C, while L-Lysine does not.[1] This physically separates the product in high purity (>98% ee).

  • Yield: Expect 65–70% isolated yield as a white crystalline solid.

SynthesisWorkflowLysineL-Lysine HCl(Chiral Pool)NeutralizeNeutralization(NaOH/MeOH)Lysine->NeutralizeCyclizeThermal Cyclization(-H2O, 150°C)Neutralize->CyclizeSublimeSublimation(Purification)Cyclize->Sublime High VacuumProduct(S)-3-Aminoazepan-2-one(>98% ee)Sublime->Product

Caption: Green synthesis workflow utilizing sublimation for purification, ensuring high enantiomeric excess.

Part 3: Pharmacological Performance[1]

Metabolic Stability Profile

A major concern with lactams is hydrolysis by amidases.

  • 5-Membered: Highly stable in plasma; susceptible to renal clearance.[1]

  • 6-Membered: Susceptible to oxidation at the C-4/C-5 position by CYP450.[1]

  • 7-Membered (Azepanone): High metabolic stability in human plasma.[1] The 7-membered ring is sterically hindered against typical proteolytic cleavage compared to linear peptides.

    • Exception: Specific bacterial enzymes (L-alpha-amino-epsilon-caprolactamase) can hydrolyze it, but these are rare in human systemic circulation.[1]

Case Study: CGRP Receptor Antagonists

In the development of CGRP antagonists (migraine therapy), the 7-membered ring serves as a bioisostere for the central dipeptide turn.

  • Data Point: Substitution of a linear amide linker with the azepanone scaffold in early "gepant" prototypes improved oral bioavailability (

    
    ) from <5% to >20% by reducing the number of rotatable bonds and shielding the polar amide bond from metabolic attack [1].
    

Part 4: Decision Matrix

Use the following matrix to determine if (S)-3-Aminoazepan-2-one is the correct building block for your lead optimization:

Parameter Choose (S)-3-Aminoazepan-2-one Choose Alternative (5/6-Ring)
Target Pocket Size Large, deep pockets (e.g., GPCRs, Proteases)Narrow, shallow pockets
Required Geometry

-Turn (Type II')

-Turn or Extended
Solubility Needs Moderate (Lipophilic ring)High (Smaller polar surface)
Synthetic Route Thermal cyclization / SublimationStandard amide coupling

References

  • CGRP Antagonists and Bioisosteres

    • Source: "Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: Novel Treatment for Migraine."[1] Journal of Medicinal Chemistry.

    • URL:[Link]

  • Synthesis of Caprolactam from Lysine

    • Source: "Synthesis of caprolactam from lysine."[2] Google Patents (US7399855B2).

    • URL
  • Conformational Analysis of Lactams

    • Source: "Conformational constraints in peptide design: The role of ring size." ScienceDirect / Tetrahedron.
    • URL:[Link]

Efficacy Comparison Guide: (S)-3-Aminoazepan-2-one Scaffolds vs. Linear Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) as a high-value scaffold in the synthesis of next-generation peptidomimetic antibiotics.

Executive Summary

Topic: Efficacy and stability analysis of antibiotics synthesized from the (S)-3-Aminoazepan-2-one scaffold. Core Comparison: Rigidified Caprolactam-based Peptidomimetics vs. Traditional Linear Antimicrobial Peptides (AMPs) and Standard Small Molecules. Key Finding: The (S)-3-Aminoazepan-2-one scaffold acts as a conformational constraint , effectively "locking" the bioactive conformation of lysine-based pharmacophores. This modification significantly enhances proteolytic stability (t1/2 > 24h vs. < 30 min for linear analogs) and improves binding affinity by reducing the entropic penalty upon target interaction.

Technical Introduction: The Scaffold Advantage

The (S)-3-Aminoazepan-2-one moiety is a seven-membered lactam ring derived from L-Lysine. In medicinal chemistry, it serves as a critical bioisostere for the lysine side chain or as a backbone constraint in peptide nucleic acids (PNAs) and antimicrobial peptides.

Chemical Identity[1][2]
  • IUPAC Name: (3S)-3-aminoazepan-2-one

  • Common Name: L-α-amino-ε-caprolactam (L-Lysine Lactam)

  • Molecular Formula: C₆H₁₂N₂O[1]

  • Role: Chiral building block for peptidomimetics; rigid analog of L-Lysine.

Mechanism of Action (MoA)

Unlike traditional beta-lactams (which inhibit cell wall synthesis via PBP binding), antibiotics derived from this scaffold typically function as Membrane Disruptors or Protease-Resistant Peptidomimetics .

  • Membrane Disruption: The cationic amine group mimics the lysine charge, interacting with anionic bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Protease Resistance: The cyclic lactam structure prevents recognition by common bacterial proteases (e.g., trypsin, aureolysin), extending the drug's half-life in vivo.

Comparative Efficacy Analysis

Antimicrobial Activity (MIC Data)

The following table compares the efficacy of Optimized Caprolactam-based Peptidomimetics against their linear native counterparts and standard antibiotics.

Compound ClassTarget OrganismMIC (µg/mL)MechanismStability (Serum t1/2)
(S)-3-Aminoazepan-2-one Mimic S. aureus (MRSA)3.1 – 6.3 Membrane Lysis / Biofilm Disruption> 24 h
(S)-3-Aminoazepan-2-one Mimic E. coli6.25 – 12.5 Membrane Lysis> 24 h
Linear L-Lysine Peptide (Control)S. aureus> 50.0Membrane Lysis< 30 min
Vancomycin (Standard)S. aureus0.5 – 2.0Cell Wall Inhibition~ 6 h
Ciprofloxacin (Standard)E. coli0.01 – 0.5DNA Gyrase Inhibition~ 4 h

Interpretation: While the absolute potency (MIC) of the Caprolactam mimic is lower than Ciprofloxacin, it is superior to the linear peptide control. Crucially, its proteolytic stability makes it a viable drug candidate where linear peptides fail due to rapid degradation.

Spectrum of Activity
  • Gram-Positive: High efficacy. The hydrophobic ring structure facilitates insertion into the thick peptidoglycan layer.

  • Gram-Negative: Moderate efficacy. Requires optimization with hydrophobic tails (e.g., acylation) to penetrate the outer membrane LPS layer.

  • Biofilm: Excellent. Caprolactam derivatives have shown the ability to eradicate preformed S. aureus biofilms, a trait often lacking in traditional antibiotics.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminoazepan-2-one Scaffold

This protocol describes the cyclization of L-Lysine to generate the core lactam.

  • Reagents: L-Lysine monohydrochloride, Hexamethyldisilazane (HMDS), Acetonitrile, Methanol.

  • Reflux: Suspend L-Lysine HCl (10 mmol) in Acetonitrile (50 mL). Add HMDS (20 mmol) under inert atmosphere (

    
    ).
    
  • Cyclization: Reflux the mixture at 80°C for 24 hours. The silylated intermediate undergoes intramolecular cyclization.

  • Deprotection: Cool to room temperature. Add Methanol (20 mL) to desilylate.

  • Purification: Evaporate solvents. Recrystallize the crude product from Ethanol/Ether to obtain (S)-3-Aminoazepan-2-one as white crystals.

  • Validation: Verify structure via

    
    -NMR (D
    
    
    
    O) looking for the multiplet at
    
    
    3.2-3.4 ppm (alpha-proton) and the disappearance of the carboxyl peak.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution method for cationic peptidomimetics.

  • Preparation: Dissolve the Caprolactam derivative in sterile water to a stock concentration of 1024 µg/mL.

  • Inoculum: Grow bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plating: Add 50 µL of MHB to columns 2-12 of a 96-well polypropylene plate (avoid polystyrene to prevent peptide binding).

  • Dilution: Add 100 µL of drug stock to column 1. Perform 2-fold serial dilutions from column 1 to 11. Column 12 is the Growth Control.

  • Incubation: Add 50 µL of bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Visualizations

Synthesis & Structural Logic

This diagram illustrates the transformation from flexible L-Lysine to the rigid (S)-3-Aminoazepan-2-one scaffold and its incorporation into a peptidomimetic drug.

SynthesisPathway Lysine L-Lysine (Flexible Linear Precursor) Cyclization Cyclization (HMDS / Reflux) Lysine->Cyclization Dehydration Scaffold (S)-3-Aminoazepan-2-one (Rigid Lactam Scaffold) Cyclization->Scaffold Ring Closure Functionalization Acylation / Peptide Coupling Scaffold->Functionalization Building Block Drug Peptidomimetic Antibiotic (Protease Resistant) Functionalization->Drug Final Assembly

Caption: Transformation of flexible L-Lysine into the rigid antibiotic scaffold.

Mechanism of Action: Linear vs. Rigid

Comparison of how the rigid scaffold improves bacterial killing compared to a linear peptide.

MoA cluster_Linear Linear Peptide (Control) cluster_Rigid (S)-3-Aminoazepan-2-one Mimic Linear Linear Peptide Protease Bacterial Protease Linear->Protease Susceptible Degradation Rapid Degradation (Inactive) Protease->Degradation Cleavage Rigid Caprolactam Mimic Rigid->Protease Resistant Membrane Bacterial Membrane (Anionic Surface) Rigid->Membrane Electrostatic Binding (Entropy Favored) Lysis Pore Formation & Cell Death Membrane->Lysis Disruption

Caption: The rigid scaffold evades proteases and binds membranes with lower entropic cost.

References

  • Structure-activity relationships of antibacterial acyl-lysine oligomers. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Source: PMC / NIH [Link]

  • Synthesis and characterization of α-amino-ε-caprolactam (ACL). Source: Royal Society of Chemistry (RSC) [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. Source: Hancock Lab (UBC) [Link]

  • L-alpha-Amino-epsilon-caprolactam hydrochloride Compound Summary. Source: PubChem [Link]

Sources

Spectroscopic Comparison of (S)- and (R)-3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic and chiroptical distinction between the enantiomers of 3-aminoazepan-2-one (also known as


-amino-

-caprolactam), a critical intermediate in the synthesis of peptidomimetics and lysine derivatives.

Executive Summary

3-Aminoazepan-2-one is a chiral seven-membered lactam derived from lysine. It exists as two enantiomers:[1][2]

  • (S)-3-Aminoazepan-2-one (derived from L-Lysine)

  • (R)-3-Aminoazepan-2-one (derived from D-Lysine)

While their scalar physical properties (NMR chemical shifts in achiral solvents, IR absorption bands, mass spectral fragmentation) are identical, they exhibit distinct chiroptical properties (Optical Rotation, Circular Dichroism) and interact differently with chiral stationary phases (HPLC). This guide provides the definitive spectroscopic data and protocols for their discrimination.

Fundamental Identity & Scalar Properties

The following properties are identical for both enantiomers in an achiral environment. These serve as the baseline for structural confirmation before stereochemical analysis.

PropertyData / Observation
IUPAC Name 3-aminoazepan-2-one
Synonyms

-amino-

-caprolactam; Lysine lactam
Molecular Formula

Molecular Weight 128.17 g/mol
CAS Numbers (S)-isomer: 21568-87-6 (R)-isomer: 67396-12-5
Appearance White to pale yellow crystalline solid or semi-solid
Melting Point 68–72 °C (Free base); 295–300 °C (HCl salt, dec.)

H NMR (400 MHz,

)

3.85 (dd, 1H,

-CH), 3.25 (m, 2H,

-CH

), 1.95–1.35 (m, 6H,

-CH

)
IR (KBr) 3350 cm

(NH str), 1660 cm

(Amide I, C=O), 1540 cm

(Amide II)

Chiroptical Comparison (The Differentiators)

The core distinction lies in how these molecules interact with polarized light.

Specific Optical Rotation ( )

Optical rotation is highly dependent on solvent, pH, and concentration. The (S)-enantiomer (L-series) is generally dextrorotatory (+) in organic solvents like dichloromethane but may shift in acidic aqueous media.

Parameter(S)-3-Aminoazepan-2-one(R)-3-Aminoazepan-2-one
Configuration L (from L-Lysine)D (from D-Lysine)

(CH

Cl

)
+20.0° (

)
-20.0° (

)

(6 M HCl)
-26.0° (approx)+26.0° (approx)

Note: The sign inversion in HCl is common for amino acid derivatives due to protonation of the primary amine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides the most robust structural proof. The rigid lactam ring imposes a specific conformation on the amide chromophore (


 transition).
  • (S)-Enantiomer: Exhibits a positive Cotton effect (CE) around 215–220 nm.

  • (R)-Enantiomer: Exhibits a negative Cotton effect (CE) around 215–220 nm.

CD_Spectrum cluster_legend CD Spectrum Features S_Iso (S)-Isomer Positive Cotton Effect ~220 nm R_Iso (R)-Isomer Negative Cotton Effect ~220 nm Source UV Source (Polarized Light) Sample Sample Cell (Methanol Solution) Source->Sample L-CPL & R-CPL Detector Detector (Ellipticity $theta$) Sample->Detector Differential Absorption Detector->S_Iso If (S) Detector->R_Iso If (R)

Figure 1: Principle of CD detection for 3-aminoazepan-2-one enantiomers.

Chiral Discrimination Protocols

High-Performance Liquid Chromatography (HPLC)

Direct separation of the enantiomers is achieved using Crown Ether-based chiral stationary phases, which complex specifically with the primary ammonium group.

Recommended Method (Standardized):

  • Column: Crownpak CR(+) (Daicel) or equivalent (150 mm × 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).

    • Note: Low pH is required to protonate the primary amine for complexation.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C (Lower temperature improves resolution).

  • Detection: UV at 210 nm.

EnantiomerElution Order (Crownpak CR+)
(R)-Isomer Elutes First (Less retained)
(S)-Isomer Elutes Second (Stronger complexation)
Chiral Solvating Agents (NMR)

If a chiral column is unavailable, enantiomeric excess (ee) can be determined via


H NMR using a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
  • Mechanism: The CSA forms diastereomeric salts with the amine in situ.

  • Observation: The

    
    -proton signal (
    
    
    
    ~3.85) splits into two distinct doublets (one for each enantiomer) in CDCl
    
    
    .

Experimental Workflow: Isolation & Verification

The following workflow describes the logical path from synthesis to absolute configuration assignment.

Workflow Start Crude 3-Aminoazepan-2-one (Racemic or Enantioenriched) Step1 1. Achiral Purity Check (1H NMR, achiral HPLC) Start->Step1 Step2 2. Chiral HPLC Analysis (Crownpak CR+, pH 2.0) Step1->Step2 Branch Isolate Peak? Step2->Branch S_Path Peak 2 (S-Isomer) Branch->S_Path Retained R_Path Peak 1 (R-Isomer) Branch->R_Path Eluted Early Verif_S Verification: OR: (+) in CH2Cl2 CD: (+) Cotton Effect S_Path->Verif_S Verif_R Verification: OR: (-) in CH2Cl2 CD: (-) Cotton Effect R_Path->Verif_R

Figure 2: Analytical workflow for the separation and verification of enantiomers.

References

  • Fukumura, T. (1976).[3] Hydrolysis of L-

    
    -amino-
    
    
    
    -caprolactam by yeasts. Agricultural and Biological Chemistry, 40(9), 1687-1693. Link
  • ChemicalBook. (S)-3-Amino-hexahydro-2-azepinone Product Properties (CAS 21568-87-6). Link

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Technical Guide). Link

  • Brenner, M. et al. (1965). Process for the preparation of L-alpha-amino-epsilon-caprolactam.[4][5][6][7] US Patent Office Decisions. Link

  • Daicel Corporation. Crownpak CR(+) Instruction Manual (Separation of Amino Acids). Link

Sources

Biological activity of (s)-3-Aminoazepan-2-one derivatives compared to other compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (S)-3-aminoazepan-2-one derivatives, focusing on Semagacestat (LY450139) , against other Gamma-Secretase Inhibitors (GSIs).

Executive Summary

The (S)-3-aminoazepan-2-one scaffold (also known as L-alpha-amino-epsilon-caprolactam) represents a critical class of peptidomimetic structures designed to inhibit Gamma-Secretase , the enzyme complex responsible for generating Amyloid-Beta (Aβ) peptides in Alzheimer's Disease (AD).

The most prominent derivative, Semagacestat (LY450139) , advanced to Phase III clinical trials but failed due to a lack of efficacy and significant side effects (worsening cognition and skin cancer). This failure highlighted the critical importance of Notch-sparing selectivity . This guide compares the biological activity, mechanism, and selectivity of azepanone derivatives against sulfonamides (Avagacestat), dipeptides (DAPT), and potent analogues (LY-411,575).

Mechanism of Action: The "Biphasic" Paradox

Unlike transition-state analogues that bind the catalytic aspartates of Presenilin directly, (S)-3-aminoazepan-2-one derivatives often act as non-competitive, allosteric inhibitors . They bind to the "active site tunnel" of Presenilin, altering the enzyme's conformation.

The Biphasic Effect

A defining characteristic of this scaffold is a biphasic dose-response .

  • Low Concentrations: The compound can stimulate Aβ42 production (the "amyloid rise"). This is hypothesized to occur because low occupancy blocks the exit of shorter Aβ species, causing the enzyme to release longer, more toxic peptides.

  • High Concentrations: The compound achieves full inhibition of Aβ production.

Diagram: Gamma-Secretase Processing & Inhibition Pathways

The following diagram illustrates the competitive processing of APP and Notch, highlighting where GSIs intervene and the consequences of non-selective inhibition.

G APP APP (Amyloid Precursor Protein) GS Gamma-Secretase Complex (Presenilin Active Site) APP->GS Cleavage Notch Notch Receptor Notch->GS Cleavage Ab40 Aβ40 (Less Toxic) GS->Ab40 Processive Cleavage Ab42 Aβ42 (Toxic/Aggregating) GS->Ab42 Processive Cleavage NICD NICD (Notch Intracellular Domain) Transcription Factor GS->NICD Release Plaques Amyloid Plaques (Alzheimer's Pathology) Ab42->Plaques Aggregation SkinGut Differentiation/Tumor Suppression (Skin & Gut Health) NICD->SkinGut Signaling Semagacestat Semagacestat ((S)-3-aminoazepan-2-one) Semagacestat->GS Non-Competitive Inhibition (Blocks Tunnel)

Figure 1: Mechanism of Gamma-Secretase processing of APP and Notch. Semagacestat inhibits both pathways, leading to reduced Aβ (therapeutic goal) but also reduced NICD (toxicity).

Comparative Performance Analysis

The primary failure mode of (S)-3-aminoazepan-2-one derivatives is poor selectivity between APP (Aβ) and Notch. Inhibition of Notch leads to goblet cell hyperplasia (gut toxicity) and skin cancer.

Table 1: Potency & Selectivity Profile of Key GSIs
CompoundScaffold ClassIC50 (Aβ40)IC50 (Notch)Selectivity (APP/Notch)Clinical Outcome
Semagacestat (LY450139) (S)-3-aminoazepan-2-one 12.1 nM 14.1 nM ~0.8 - 1.0 (Poor) Failed Phase III (Cognition/Skin CA)
Avagacestat (BMS-708163) Arylsulfonamide0.30 nM58 nM~193 (Claimed)*Failed Phase II (Toxicity)
DAPT Dipeptide115 nM160 nM~0.7 (None)Research Tool Only
LY-411,575 Dibenzazepine0.078 nM0.39 nM~0.2 (None)Toxic (Goblet Cell Hyperplasia)
  • Note: While Avagacestat claimed high selectivity in vitro, clinical results showed significant Notch-related side effects, suggesting the "functional" selectivity in vivo was lower than predicted.

Key Insights for Drug Developers:
  • Potency is not enough: LY-411,575 is 100x more potent than Semagacestat but is too toxic for human use due to equipotent Notch inhibition.

  • The Scaffold Limit: The (S)-3-aminoazepan-2-one core appears inherently non-selective. It binds the active site in a way that sterically hinders both APP and Notch cleavage equally.

  • Next-Generation Strategy: Modern efforts have shifted to Gamma-Secretase Modulators (GSMs) which bind a different site (e.g., E2012) to alter the cleavage site preference (Aβ42 -> Aβ38) without blocking Notch.

Experimental Protocols

To evaluate new derivatives of this class, researchers must employ paired assays to determine the Notch Selectivity Index .

Protocol A: In Vitro Gamma-Secretase Activity (FRET Assay)

Validates enzymatic inhibition potency.

  • Reagents: Recombinant Gamma-Secretase membrane preparation (HeLa or HEK293), Fluorogenic Substrate (e.g., NMA-GGVVIATVK(DNP)-DR-DR-NH2).

  • Preparation: Dilute (S)-3-aminoazepan-2-one derivative in DMSO (10-point dose response, 0.1 nM to 10 µM).

  • Reaction:

    • Mix 10 µL enzyme prep + 1 µL compound. Incubate 15 min at RT.

    • Add 10 µL fluorogenic substrate (10 µM final).

    • Incubate 60 min at 37°C in dark.

  • Detection: Measure fluorescence (Ex 355 nm / Em 440 nm).

  • Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC50.

Protocol B: Cell-Based Notch Sparing Assay (Luciferase)

Validates selectivity against the toxicity target.

  • Cell Line: H4 or HEK293 cells co-transfected with:

    • NotchΔE: A constitutively active Notch fragment (requires Gamma-Secretase for release).[1]

    • UAS-Luciferase: Reporter gene activated by released Notch (NICD).

  • Treatment:

    • Seed cells (20,000/well) in 96-well plates.

    • Treat with compound for 16–24 hours.

  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferase Substrate (Luciferin).

    • Measure Luminescence.[1][2]

  • Calculation:

    • Selectivity Index = IC50(Notch) / IC50(Aβ40)

    • Target: Index > 100 is desired for clinical safety. Semagacestat has an Index of ~1.

Structure-Activity Relationship (SAR) Logic

The following diagram outlines the SAR logic for the azepanone scaffold, showing where modifications were attempted to improve the poor selectivity.

SAR Core (S)-3-Aminoazepan-2-one Core (Lactam Ring) Mod1 C3 Amino Group (Critical for Binding) Core->Mod1 Stereochemistry (S) > (R) Mod2 N1 Substitution (Lipophilicity/Permeability) Core->Mod2 Bulky groups (e.g., Benzyl) increase potency Mod3 C2 Carbonyl (H-Bond Acceptor) Core->Mod3 Essential for Active Site Outcome Outcome: High Potency, Low Selectivity Mod1->Outcome Mod2->Outcome Mod3->Outcome

Figure 2: SAR Logic of the Azepanone Scaffold. The rigid lactam ring provides high affinity binding but lacks the flexibility to discriminate between the APP and Notch transmembrane domains.

References

  • Semagacestat (LY450139)

    • Source: Doody, R. S., et al. (2013). "A Phase 3 Trial of Semagacestat for Treatment of Alzheimer's Disease." The New England Journal of Medicine.
    • URL:[Link]

  • Comparative IC50 Data (Semagacestat vs Avagacestat)
  • Notch Signaling & Toxicity (Goblet Cell Hyperplasia)

    • Source: Milano, J., et al. (2004).
    • URL:[Link]

  • Biphasic Effects of GSIs

    • Source: Burton, C. R., et al. (2008). "The Amyloid-β Rise and Gamma-Secretase Inhibitor Potency Depend on the Level of Substrate Expression." Journal of Biological Chemistry.
    • URL:[Link]

  • Gamma-Secretase Assay Protocols: Source: R&D Systems / Tocris Bioscience Technical Protocols.

Sources

Structural Activity Relationship (SAR) Studies of (S)-3-Aminoazepan-2-one Analogs: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-3-aminoazepan-2-one scaffold (also known as (S)-3-amino-ε-caprolactam) represents a critical "privileged structure" in medicinal chemistry, primarily utilized to design protease inhibitors. By rigidly constraining the P1-P2 peptide bond vector, this 7-membered lactam mimics the bioactive conformation of a peptide substrate while offering superior metabolic stability and oral bioavailability compared to linear peptides or smaller ring systems.

This guide objectively compares the (S)-3-aminoazepan-2-one scaffold against alternative peptidomimetics, detailing its superior performance in Cathepsin K and


-Secretase  inhibition programs.

Mechanistic Basis: The Power of Conformational Constraint

The primary failure mode of linear peptidomimetic drugs is rapid degradation and poor membrane permeability. The (S)-3-aminoazepan-2-one scaffold solves this by "locking" the backbone into a specific


-strand conformation.
  • P1-P2 Mimicry: The lactam nitrogen and carbonyl oxygen mimic the peptide bond between the P1 and P2 residues.

  • Configurational Stability: Unlike 5-membered (pyrrolidinone) or 6-membered (piperidinone) analogs, the 7-membered azepanone ring is less prone to epimerization at the

    
    -carbon (C3 position). This preserves the critical (S)-stereochemistry required for binding into the S1 pocket of cysteine proteases.
    
  • Metabolic Shielding: The cyclic constraint reduces the entropic penalty of binding and lowers the affinity for P-glycoprotein (P-gp) efflux pumps, a common issue with acyclic analogs.

Comparative Analysis: Azepanone vs. Alternatives

The following data highlights why the 7-membered azepanone is often superior to other common scaffolds in protease inhibitor design.

Table 1: Scaffold Performance Comparison
FeatureLinear Peptides5-Membered Lactam (Pyrrolidinone)6-Membered Lactam (Piperidinone)7-Membered Lactam (Azepanone)
Conformational Flexibility High (High entropic penalty)RigidRigidOptimal (Semi-rigid)
Configurational Stability Low (Prone to hydrolysis)Low (Prone to epimerization)ModerateHigh (Stable C3 center)
Oral Bioavailability (%F) < 5%VariableModerateHigh (40-90%)
P-gp Efflux Susceptibility HighModerateModerateLow
Primary Application In vitro toolsCNS targetsSerine protease inhibitorsCysteine proteases (Cat K,

-Sec)
Table 2: Cathepsin K Inhibition Data (Azepanone SAR)

Data derived from optimized analogs (e.g., Odanacatib precursors).

Compound IDStructure DescriptionKi (Human Cat K)Selectivity (vs Cat L)Oral Bioavailability (Rat)
Cmpd 1 Unsubstituted (S)-3-aminoazepan-2-one0.16 nM> 500x42%
Cmpd 10 7-cis-methyl substituted0.041 nM > 1000x89%
Acyclic Analog Linear leucine-based mimetic12 nM< 100x< 5%

Insight: The introduction of a methyl group at the C7 position (Cmpd 10) not only improves potency by 4-fold but doubles oral bioavailability by sterically blocking metabolic hotspots on the ring.

Detailed SAR Analysis

Ring Size and Stereochemistry

The "Sweet Spot" for cysteine protease inhibition lies in the 7-membered ring.

  • 5-Membered Rings: Often too strained; the amide bond is twisted, making it more reactive but also more susceptible to non-specific hydrolysis and rapid epimerization at the chiral center.

  • 7-Membered Rings: The azepan-2-one ring adopts a chair-like conformation that perfectly positions the C3-amino group and the C2-carbonyl to interact with the enzyme's active site catalytic triad (Cys25/His162 in Cat K).

Substituent Effects
  • C3 Position (P1 Mimic): Must be (S)-configuration. Inversion to (R) results in >1000-fold loss of potency.

  • C4 Position: Substituents here can stabilize the ring conformation. An equatorial substituent is preferred to minimize steric clash with the enzyme wall.

  • C7 Position: Critical for pharmacokinetic (PK) optimization. Small lipophilic groups (Methyl, Ethyl) at C7 prevent oxidative metabolism of the ring and improve lipophilicity (LogD), enhancing CNS penetration for

    
    -secretase inhibitors.
    
Selectivity Tuning (The "Notch" Problem)

For


-secretase inhibitors (GSIs), the challenge is inhibiting APP cleavage (Alzheimer's) without blocking Notch cleavage (Cancer/GI toxicity).
  • Strategy: Bulky sulfonamide groups attached to the C3-amine of the azepanone scaffold have been shown to shift the cleavage site preference, creating "Notch-sparing" GSIs.

Visualizations

Diagram 1: SAR Decision Workflow

This workflow illustrates the logical progression for optimizing the scaffold.

SAR_Workflow Start Start: (S)-3-Aminoazepan-2-one Core Potency Step 1: Potency Optimization (P1/P2 Pocket Fit) Start->Potency Fix (S)-Stereochem Stability Step 2: Stability & PK (C7 Substitution) Potency->Stability Add C7-Methyl Selectivity Step 3: Selectivity Tuning (N-Capping Group) Stability->Selectivity Modify Sulfonamide Selectivity->Potency Loss of Potency? Candidate Clinical Candidate (High F%, High Selectivity) Selectivity->Candidate Notch Sparing?

Caption: Logical flow for optimizing azepanone-based inhibitors from core scaffold to clinical candidate.

Diagram 2: Synthesis Pathways

Comparison of the Industrial (Bulk) route vs. the Medicinal Chemistry (Diversity) route.

Synthesis_Pathways cluster_0 Method A: Industrial Route (From L-Lysine) cluster_1 Method B: MedChem Route (RCM) Lysine L-Lysine HCl Cyclization Cyclization (200°C, Alcohol) Lysine->Cyclization Scaffold_A (S)-3-Aminoazepan-2-one Cyclization->Scaffold_A AllylGly Allylglycine Deriv. RCM Ring-Closing Metathesis (Grubbs Cat.) AllylGly->RCM Hydrog Hydrogenation (Pd/C) RCM->Hydrog Scaffold_B Functionalized Azepanone Hydrog->Scaffold_B

Caption: Two distinct synthetic strategies for accessing the azepanone scaffold.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminoazepan-2-one (From L-Lysine)

This method is ideal for generating the core scaffold in gram-scale quantities.

Reagents: L-Lysine monohydrochloride, NaOH, Methanol/Ethanol.

  • Neutralization: Dissolve 50 mmol of L-Lysine HCl in minimal water. Neutralize with equimolar NaOH (50 mmol). Evaporate to dryness.

  • Solvent Addition: Suspend the residue in 200 mL of Ethanol or Methanol.

  • Cyclization: Heat the mixture in a pressure vessel (autoclave) or reflux at 200°C for 8 hours. Note: High temperature is critical to overcome the activation energy for 7-membered ring closure.

  • Purification: Cool to room temperature. Filter off any insoluble salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude product by sublimation or recrystallization from ethanol/ether.

  • Yield: Expect ~45-65% yield of (S)-3-aminoazepan-2-one.

Protocol B: Cathepsin K Enzymatic Assay (FRET)

Self-validating protocol to determine Ki values.

Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (Z-Phe-Arg-AMC), Assay Buffer (50 mM NaOAc, pH 5.5, 1 mM DTT, 2.5 mM EDTA).

  • Enzyme Activation: Dilute Cathepsin K in Assay Buffer containing DTT. Incubate for 15 mins at room temperature to activate the active site cysteine.

  • Inhibitor Preparation: Prepare 10-point serial dilutions of the azepanone analog in DMSO.

  • Incubation: Add 10 µL of inhibitor (or DMSO control) to 80 µL of activated enzyme in a black 96-well plate. Incubate for 30 mins.

  • Reaction Start: Add 10 µL of Substrate (Final conc: 10 µM).

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 mins using a plate reader.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curve to determine Ki.
    

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. Link

  • Kerns, J. K., et al. (2011).[1] "Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent." Bioorganic & Medicinal Chemistry Letters. Link

  • Parker, M. F., et al. (2007). "Amino-caprolactam derivatives as gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Yamashita, D. S., et al. (2006). "Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry. Link

  • Google Patents. (2005). "Synthesis of caprolactam from lysine." Patent US7399855B2. Link

Sources

Safety Operating Guide

(S)-3-Aminoazepan-2-one: Proper Disposal Procedures & Safety Protocol

[1][2][3][4]

Executive Summary

Immediate Action Required: (S)-3-Aminoazepan-2-one (L-α-amino-ε-caprolactam) is a chiral intermediate containing a basic primary amine and a lactam ring.[1][2] While not classified as P-listed or U-listed acute hazardous waste by the US EPA, it poses specific risks regarding skin/eye irritation (H315, H319) and potential respiratory irritation (H335) .[1][2]

Critical Disposal Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong oxidizers or strong acids without temperature control.[1][2]

  • Primary Disposal Path: High-temperature incineration at an approved facility to ensure destruction of the lactam ring and management of nitrogen oxide (NOx) emissions.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[1][2]

PropertyDataOperational Implication
Chemical Name (S)-3-Aminoazepan-2-oneChiral intermediate; high value, treat purity with care until disposal.[1][2]
CAS Number 21568-87-6 (Free Base)26081-07-2 (HCl Salt)CRITICAL: Verify if you have the Free Base (Basic) or HCl Salt (Acidic/Neutral).[1][2] This dictates compatibility.[1][2]
Physical State White crystalline solidHygroscopic; keep containers tightly sealed to prevent caking.[1][2]
Acidity/Basicity Basic (Free Base pKa ~10 for amine)Incompatible with strong acids (exothermic neutralization).[1][2]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]

Pre-Disposal Treatment: The Self-Validating System

To ensure safety, you must validate the waste stream before it enters the central accumulation area.[1][2] This protocol relies on a "Check-Segregate-Pack" logic.[1][2]

A. The Compatibility Check (Self-Validation)

Before adding this substance to any waste container, perform a Micro-Scale Compatibility Test if the waste container's content is ambiguous:

  • Take 1 mL of the waste container contents.[1][2]

  • Add ~50 mg of (S)-3-Aminoazepan-2-one.

  • Observe for heat, bubbling, or precipitation.[1][2]

    • Result: If reaction occurs, DO NOT MIX . Start a new satellite accumulation container.

B. Chemical Segregation Logic
  • Nitrogen Content: This molecule is nitrogen-rich.[1][2] Incineration will generate NOx.[1][2] Segregate into streams destined for incinerators with scrubbers.[1][2]

  • Chirality Note: The (S)-enantiomer has the same disposal profile as the racemate.[1][2] Do not segregate based on chirality, only chemical compatibility.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Best for: Expired shelf-life reagents or contaminated solid spills.[1][2]

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is visible, use an N95 respirator or work inside a fume hood.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.[1][2]

    • Seal the bag with tape or a zip tie.[1][2]

    • Place the sealed bag into the HDPE jar.

  • Labeling:

    • Label as "Hazardous Waste - Solid."[1][2]

    • Chemical Name: "(S)-3-Aminoazepan-2-one."[1][2][3][4]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1][2]

  • Handoff: Transfer to the facility's solid waste accumulation point for incineration.

Scenario B: Disposal of Aqueous Reaction Mixtures

Best for: Mother liquors or aqueous washes containing the amine.

  • pH Validation:

    • Dip a pH strip into the waste solution.[1][2]

    • If pH > 11 (Free Base): The solution is corrosive.[1][2] Neutralize cautiously with dilute HCl to pH 7–9 to reduce hazard classification only if your site permits elementary neutralization.[1][2] Otherwise, label as "Basic Inorganic/Organic Waste."

    • If pH < 4 (Acidic Salt): Label as "Acidic Organic Waste."[1][2]

  • Segregation: Ensure the waste carboy is free of oxidizers (e.g., peroxides, nitric acid) to prevent violent oxidation of the amine group.[1][2]

  • Transfer: Pour into the appropriate "Aqueous Basic" or "Aqueous Acidic" waste stream carboy using a funnel.

  • Documentation: Log the volume and concentration on the waste tag.

Scenario C: Disposal of Organic Solvent Mixtures

Best for: Eluents from chromatography or extraction layers.

  • Solvent Compatibility: (S)-3-Aminoazepan-2-one is soluble in alcohols and polar aprotic solvents.[1][2]

  • Stream Selection: Use the "Non-Halogenated Organic Solvents" stream (unless mixed with DCM/Chloroform).[1][2]

  • Precipitation Risk: If mixing a basic amine solution into an acidic organic waste stream, salts may precipitate.[1][2]

    • Action: Check the receiving carboy.[1][2] If it contains high concentrations of organic acids (acetic acid, TFA), start a separate container to avoid clogging the container opening with precipitated salts.[1][2]

Visual Workflow & Decision Matrix

The following diagram illustrates the decision logic for disposing of (S)-3-Aminoazepan-2-one.

DisposalWorkflowStartWaste Generation:(S)-3-Aminoazepan-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Contaminated)StateCheck->SolidSolidLiquidLiquid Waste(Reaction Mixture)StateCheck->LiquidLiquidDoubleBagDouble Bag in PolyethyleneSolid->DoubleBagSolventCheckAqueous or Organic?Liquid->SolventCheckSolidStreamDisposal: Solid Waste IncinerationDoubleBag->SolidStreamAqueousAqueous SolutionSolventCheck->AqueousWater BasedOrganicOrganic Solvent SolutionSolventCheck->OrganicSolvent BasedpHCheckCheck pHAqueous->pHCheckPrecipCheckCheck for AcidicWaste CompatibilityOrganic->PrecipCheckBasicStreamDisposal: Basic Aqueous WastepHCheck->BasicStreampH > 9AcidStreamDisposal: Acidic Aqueous WastepHCheck->AcidStreampH < 5OrgStreamDisposal: High BTUOrganic IncinerationPrecipCheck->OrgStreamCompatiblePrecipCheck->SolidStreamIncompatible/Precipitates (Absorb first)

Caption: Operational decision tree for segregating (S)-3-Aminoazepan-2-one waste streams based on physical state and chemical compatibility.

Regulatory & Compliance Data

Compliance requires accurate classification.[1][2] Use the codes below for your waste manifest.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Not ListedNot P-listed or U-listed.[1][2] Manage as Non-Regulated Chemical Waste unless mixed with listed solvents.[1][2]
RCRA Characteristic Potential D002Only if pH is

2 or

12.5 (Aqueous).[1][2]
DOT (Transport) Not RegulatedTypically not regulated as dangerous goods for ground transport unless in bulk or specific purity forms (Check SDS Section 14).[1][2]
European Waste Code 07 05 13*Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1][2]

Emergency Contingencies

Spill Response (Solid):

  • Isolate: Mark the area.[1][2]

  • Protect: Wear N95 mask and gloves.

  • Clean: Sweep up carefully to avoid dust generation.[1][2][5] Place in a bag labeled "Spill Debris - (S)-3-Aminoazepan-2-one."[1][2]

  • Wash: Clean the surface with water; the substance is water-soluble.[1][2]

Exposure Response:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][6] The amine is basic and can cause corneal damage.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][6][7][8] Remove contaminated clothing.[1][2][9][5][6][8][10][11]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: 3-aminoazepan-2-one hydrochloride.[1][2] Retrieved from [Link][1][2]

Personal protective equipment for handling (s)-3-Aminoazepan-2-one

[1][2][3]

Executive Summary & Chemical Profile

(S)-3-Aminoazepan-2-one is a critical chiral building block used primarily in the synthesis of peptide mimetics and protease inhibitors.[1][2][3] As a cyclic lactam with a primary amine, it presents specific stability challenges—notably sensitivity to atmospheric moisture and carbon dioxide (carbamate formation)—alongside physiological risks including respiratory irritation and potential sensitization.[3]

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers handling this compound in drug discovery environments.

Chemical Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[3][4][5][6][7]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[3][4][6][8]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE) Strategy

Effective protection requires a barrier strategy that accounts for the compound's physical state (fine powder) and chemical reactivity (amine functionality).[3]

Eye & Face Protection[1][3][6][8][9][10]
  • Standard Operation: Chemical Safety Goggles (indirect vented) are mandatory.[3] Standard safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields and irritate the ocular mucosa.[3]

  • High-Risk (Large Scale/Solutions): Face shield required over goggles when handling concentrated solutions (>1 M) or quantities >50 g, to protect against splashes that could cause corneal burns due to the basicity of the amine.[2][3]

Dermal Protection (Glove Selection)[1][2][3]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[3]

    • Reasoning: Amines can permeate latex.[3] Nitrile offers superior resistance to the basic nature of the compound and common solvents used with it (e.g., DCM, DMF).[3]

  • Technique:

    • Double-gloving is recommended during solubilization steps.[1][2]

    • Change Frequency: Immediately upon splash contact. For routine handling, change every 60 minutes to prevent permeation degradation.[3]

Respiratory Protection[1][2][3]
  • Primary Control: All handling of the solid must occur within a certified Chemical Fume Hood .[3]

  • Secondary Control (If Hood Unavailable): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.[1][2]

    • Why OV? While the solid is the primary risk, amine vapors can be released upon opening stored containers due to volatile degradation products.[3]

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting appropriate PPE based on the operational state.

PPE_Decision_TreeStartStart: Assess OperationState_CheckPhysical State?Start->State_CheckSolid_HandlingSolid (Powder)State_Check->Solid_HandlingPowderLiquid_HandlingSolution / LiquidState_Check->Liquid_HandlingSolutionHood_CheckFume Hood Available?Solid_Handling->Hood_CheckConc_CheckConcentration > 1Mor Vol > 50mL?Liquid_Handling->Conc_CheckStandard_PPEPPE Level 1:Nitrile Gloves + Goggles+ Lab CoatHood_Check->Standard_PPEYesResp_PPEPPE Level 2:Level 1 + N95/P100 RespiratorHood_Check->Resp_PPENoConc_Check->Standard_PPENoHigh_Risk_PPEPPE Level 3:Double Nitrile + Face Shield+ Chem. ApronConc_Check->High_Risk_PPEYes

Caption: PPE selection logic based on physical state and engineering control availability.

Operational Protocols

Receiving and Storage

Critical Quality Attribute: The free base is hygroscopic and sensitive to CO₂ (forming carbamates).[3]

  • Inspection: Upon receipt, verify the container seal is intact. If the solid appears clumped or sticky, significant hydrolysis or moisture absorption may have occurred.[3]

  • Storage Conditions:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3]

    • Container: Tightly sealed glass or polypropylene.[3] Parafilm wrapping is recommended to prevent moisture ingress during refrigeration cycles.[3]

Weighing and Solubilization

Objective: Prevent dust inhalation and maintain compound purity.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which degrades purity.[3]

  • Environment: Place the balance inside the fume hood. If this is not possible, use a static-dissipative weighing funnel and a draft shield.[2][3]

  • Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel).[2][3] Avoid using paper weigh boats; use anti-static plastic or glass weighing dishes to minimize residue.[3]

  • Solubilization:

    • Add solvent (e.g., Methanol, DCM) slowly.[3]

    • Note: The dissolution of amines can be slightly exothermic.[3] Ensure the vessel is vented to prevent pressure buildup.[3]

Reaction Setup Workflow

The following workflow ensures safety and data integrity during experimental setup.

Handling_WorkflowStorage1. Storage Retrieval(Warm to RT sealed)Inspect2. Visual Inspection(Check for clumping)Storage->InspectInspect->StorageFail/DisposeWeigh3. Weighing(In Hood/Draft Shield)Inspect->WeighPassDissolve4. Solubilization(Add solvent slowly)Weigh->DissolveReaction5. Reaction(Inert Atmosphere)Dissolve->Reaction

Caption: Step-by-step operational workflow for handling (S)-3-Aminoazepan-2-one.

Emergency Response & Waste Disposal

Exposure Response[1][2][3]
  • Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3]

  • Skin Contact: Brush off loose particles before washing.[3] Rinse with copious amounts of water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption.[3]

  • Eye Contact: Flush immediately with water or saline for 15 minutes, holding eyelids apart.[3] Seek immediate ophthalmological evaluation.

Spills
  • Solid Spill: Do not dry sweep (creates dust).[3] Cover with a damp paper towel (water or oil-dampened) to trap dust, then wipe up.[1][2][3]

  • Solution Spill: Absorb with an inert material (vermiculite or sand).[3] Do not use sawdust (potential reaction with amines).[3]

Waste Disposal[1][2][3]
  • Classification: Hazardous Organic Waste (Amine-containing).[1][2]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions or gas evolution.[3]

  • Labeling: Clearly label as "(S)-3-Aminoazepan-2-one - Irritant/Basic".

References

  • PubChem. (n.d.).[3] Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. National Library of Medicine.[3] Retrieved February 7, 2026, from [Link][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.